Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGLTDTPSMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374902 | |
| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34674-75-4 | |
| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS 34674-75-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] This particular derivative, featuring an amino group at the 3-position, a nitro group at the 5-position, and a methyl carboxylate at the 2-position, presents a versatile platform for further chemical modifications. Its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, including kinase inhibitors and potentially as a building block for targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, available spectroscopic data, and insights into its potential applications in drug development.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 34674-75-4 | [3][4][5] |
| Molecular Formula | C₁₀H₈N₂O₄S | [3][4][5] |
| Molecular Weight | 252.25 g/mol | [3][4][5] |
| Appearance | Powder | [3] |
| Purity | ≥95% - 97% | [3][5] |
| InChI | 1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |
| SMILES | COC(=O)C1=C(N)C2=C(S1)C=CC(=C2)--INVALID-LINK--[O-] |
Synthesis
The synthesis of 3-aminobenzo[b]thiophenes can be efficiently achieved through a microwave-assisted one-pot condensation reaction. The following protocol is adapted from a general method for the synthesis of related scaffolds and is proposed for the preparation of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
This procedure involves the reaction of a suitably substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, under microwave irradiation. For the target molecule, the starting material would be 2-chloro-5-nitrobenzonitrile.
Materials:
-
2-chloro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ice
Equipment:
-
Microwave synthesizer
-
Reaction vessel suitable for microwave synthesis
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a designated microwave reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130°C for a designated time (optimization may be required, typically in the range of 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the collected solid with deionized water to remove any residual DMSO and triethylamine salts.
-
Dry the product in a vacuum oven to yield the desired this compound.
Synthesis Workflow Diagram
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. calpaclab.com [calpaclab.com]
Characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Gewald reaction, and presents its spectral characterization data through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the potential biological significance of this class of compounds as kinase inhibitors and visualizes a relevant signaling pathway.
Introduction
This compound, with the chemical formula C₁₀H₈N₂O₄S, is a substituted benzothiophene. The benzothiophene scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds. The presence of an amino group at the 3-position and a nitro group at the 5-position, along with a methyl ester at the 2-position, suggests a molecule with potential for diverse chemical modifications and biological activities. Notably, derivatives of 3-aminobenzothiophene have been investigated for their potential as kinase inhibitors, a critical class of targets in drug discovery, particularly in oncology. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄S | [1][2] |
| Molecular Weight | 252.25 g/mol | [1][2] |
| CAS Number | 34674-75-4 | [1][2] |
| Appearance | Powder | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
Experimental Protocol: Gewald Synthesis (Proposed)
This protocol is adapted from established methods for the synthesis of substituted 3-aminobenzothiophenes.
Materials:
-
2-cyano-2-(5-nitro-1,3-benzothiazol-2-yl)acetamide (or a suitable precursor)
-
Methyl thioglycolate
-
Triethylamine (TEA) or another suitable base
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Elemental sulfur
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1 equivalent) and elemental sulfur (1.2 equivalents) in a suitable solvent such as ethanol or DMF.
-
To this mixture, add methyl thioglycolate (1.1 equivalents).
-
Add a catalytic amount of a base, such as triethylamine or morpholine, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the precipitate by vacuum filtration and wash with a cold solvent to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
Diagram of the Proposed Synthetic Workflow
Caption: A flowchart illustrating the key stages in the proposed synthesis of the title compound.
Spectral Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data, based on the analysis of related compounds and general principles of spectroscopy, are presented below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the title compound are summarized in the following tables. These predictions are based on data from structurally similar compounds and established substituent effects.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.8 | Doublet | 1H | H-4 |
| ~8.1 - 8.4 | Doublet of Doublets | 1H | H-6 |
| ~7.8 - 8.0 | Doublet | 1H | H-7 |
| ~6.0 - 6.5 | Singlet (broad) | 2H | -NH₂ |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-3 (C-NH₂) |
| ~145 | C-5 (C-NO₂) |
| ~140 | C-7a |
| ~135 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~115 | C-7 |
| ~100 | C-2 |
| ~52 | -OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted in the table below.
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1700 | Strong | C=O stretching (ester) |
| 1620 - 1580 | Strong | N-H bending (amino group) |
| 1550 - 1475 | Strong | Asymmetric N-O stretching (nitro group) |
| 1360 - 1290 | Strong | Symmetric N-O stretching (nitro group) |
| 1300 - 1200 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 252.25), the expected molecular ion peak and major fragmentation patterns are outlined below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 252 | [M]⁺ (Molecular ion) |
| 221 | [M - OCH₃]⁺ |
| 206 | [M - NO₂]⁺ |
| 193 | [M - COOCH₃]⁺ |
Biological Significance and Signaling Pathway
Benzothiophene derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including their role as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The title compound, possessing the benzothiophene scaffold, is a candidate for investigation as a kinase inhibitor.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. As many benzothiophene derivatives have been shown to target kinases within this pathway, it serves as a relevant context for the potential biological activity of this compound.
Diagram of the MAPK/ERK Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling cascade, a potential target for benzothiophene-based kinase inhibitors.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a proposed synthetic route, and a comprehensive analysis of its expected spectral characteristics. The discussion of its potential role as a kinase inhibitor, in the context of the MAPK/ERK signaling pathway, highlights a promising avenue for future research and drug development efforts. The data and protocols presented herein are intended to serve as a valuable resource for scientists working with this and related molecular scaffolds.
References
An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a proposed synthetic route based on established chemical methodologies. Furthermore, it explores the potential biological activities of this compound by drawing parallels with structurally related benzothiophene derivatives that have demonstrated significant pharmacological effects, including kinase inhibition and antimicrobial properties. This guide is intended to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Molecular Structure and Properties
This compound is a substituted benzothiophene with the chemical formula C₁₀H₈N₂O₄S.[1] The core of the molecule is a bicyclic system where a benzene ring is fused to a thiophene ring. This scaffold is adorned with three key functional groups: an amino group at position 3, a nitro group at position 5, and a methyl carboxylate group at position 2. These functional groups are expected to significantly influence the molecule's chemical reactivity, physicochemical properties, and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄S | [1] |
| Molecular Weight | 252.25 g/mol | [1] |
| CAS Number | 34674-75-4 | [1] |
| Appearance | Powder | [1] |
| Purity | Min. 95% | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the amino protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the benzothiophene core.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of 3-aminobenzothiophene derivatives, particularly the reaction of 2-halobenzonitriles with methyl thioglycolate.[2][3] The following is a proposed experimental protocol.
Proposed Synthetic Protocol: Microwave-Assisted Annulation
This method is adapted from the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[2]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethanol
Equipment:
-
Microwave synthesizer
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and anhydrous DMSO to create a 2 M solution.
-
Add triethylamine (3.0 eq) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture with microwaves at a constant temperature of 130 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water and then with cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities and Applications in Drug Discovery
While the specific biological activity of this compound has not been extensively reported, the benzothiophene scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
Kinase Inhibition
Substituted benzothiophenes have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][3] For instance, derivatives of 3-aminobenzo[b]thiophene have been developed as inhibitors of LIMK1, PIM kinases, and MK2.[2] The structural features of the title compound, including the amino and nitro groups, could facilitate interactions with the ATP-binding site or allosteric sites of kinases.
Anticancer and Antimicrobial Activity
Benzothiophene derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The planar aromatic system can intercalate with DNA, and the various functional groups can form hydrogen bonds and other interactions with biological macromolecules. The presence of a nitro group can sometimes enhance the antimicrobial and cytotoxic effects of a molecule.
Drug Discovery Workflow
The exploration of this compound as a potential drug candidate would typically follow a structured workflow, as illustrated in the diagram below.
Figure 2: A generalized workflow for the development of a novel therapeutic agent.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the exploration of this and related benzothiophene derivatives.
References
- 1. This compound [cymitquimica.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.
A Comprehensive Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, including selective estrogen receptor modulators like Raloxifene, the asthma medication Zileuton, and various kinase inhibitors used in oncology.[1][2][3] The inherent structural rigidity, electron-rich nature, and diverse functionalization potential of the benzothiophene ring system make it an exceptional scaffold for designing molecules that can interact with high specificity at biological targets.[3][4]
This compound (CAS No. 34674-75-4) is a highly functionalized derivative that serves as a versatile building block for further chemical elaboration.[5][6] The strategic placement of an amino group, a nitro group, and a methyl ester on the benzothiophene framework provides three distinct points of reactivity, enabling the synthesis of complex molecular architectures. This guide offers an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective application in synthetic chemistry.
Molecular Structure and Identification
The unique arrangement of functional groups on the benzothiophene core dictates the compound's reactivity and physical characteristics. Its formal identification is crucial for regulatory and experimental documentation.
Caption: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 34674-75-4 | [5][6][7] |
| Molecular Formula | C₁₀H₈N₂O₄S | [5][7] |
| Molecular Weight | 252.25 g/mol | [5] |
| Purity | Typically ≥95-97% |[5][7] |
Physical Properties
A thorough understanding of the physical properties is essential for designing experimental conditions, including reaction setup, purification, and formulation.
Table 2: Summary of Physical Properties
| Property | Value / Expected Value | Description |
|---|---|---|
| Appearance | Powder | The compound exists as a solid at room temperature.[5] |
| Melting Point | Not reported; requires experimental determination. | Expected to be a sharp melting point for a pure substance. |
| Solubility | Not reported; requires experimental determination. | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Low solubility in water and non-polar solvents like hexanes is anticipated. |
| UV-Vis λmax | Not reported; requires experimental determination. | The extended conjugated system is expected to show strong absorbance in the UV-Vis region. |
Experimental Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <2 °C) suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁-T₂.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Experimental Protocol: Solubility Profile Assessment
Causality: Knowledge of a compound's solubility is fundamental for selecting appropriate solvents for chemical reactions, purification (recrystallization), and analytical techniques (e.g., NMR, HPLC).
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, ranging from polar to non-polar (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes).
-
Sample Addition: To each vial, add a pre-weighed amount of the compound (e.g., 1 mg).
-
Observation & Agitation: Vigorously stir or sonicate each vial for 2-3 minutes at ambient temperature. Visually inspect for dissolution.
-
Quantification:
-
If the compound dissolves, add another 1 mg and repeat until saturation is reached.
-
Classify the solubility qualitatively:
-
Soluble: >10 mg/mL
-
Slightly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
-
-
Validation: The protocol is self-validating through the systematic testing across a standardized panel of solvents, providing a reliable solubility profile.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons (3H): Signals are expected in the δ 7.5-9.0 ppm range. The protons on the nitro-substituted ring will be significantly downfield due to the electron-withdrawing effect of the NO₂ group.[3]
-
Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically in the δ 5.0-7.0 ppm range, which is exchangeable with D₂O.
-
Methyl Ester Protons (3H): A sharp singlet for the -OCH₃ group is anticipated around δ 3.8-4.0 ppm.[3]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the δ 160-170 ppm region.
-
Aromatic Carbons (8C): Multiple signals will appear in the δ 110-150 ppm range. Carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.
-
Methyl Carbon (-OCH₃): A signal is expected around δ 50-55 ppm.[3]
-
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving NH protons.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
-
N-H Stretch (Amine): Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, typically around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A band in the 1200-1300 cm⁻¹ region.
Chemical Properties and Reactivity
The compound's utility as a synthetic intermediate stems from the distinct reactivity of its three primary functional groups.
Caption: Key Reaction Pathways for the Subject Compound.
-
Amino Group (-NH₂): As a nucleophile, the primary aromatic amine can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is the primary handle for building molecular complexity, for instance, by forming amide bonds to introduce new side chains.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution. Its most common and synthetically useful transformation is reduction to an amino group, typically using reagents like SnCl₂/HCl or catalytic hydrogenation. This unmasks a new nucleophilic site, enabling the synthesis of di-amino benzothiophene derivatives.
-
Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling), further expanding the synthetic possibilities.
Synthesis and Purification Workflow
While multiple synthetic routes to substituted benzothiophenes exist, a common strategy involves the annulation of a benzene ring onto a thiophene precursor, often via a variation of the Gewald reaction followed by cyclization.[3][8]
Caption: General Workflow for Synthesis and Purification.
Plausible Synthetic Protocol (Microwave-Assisted)
Causality: Microwave-assisted synthesis is employed to drastically reduce reaction times and often improve yields by providing rapid, uniform heating compared to conventional methods.[3]
Methodology:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a stir bar, combine the appropriate 2-halobenzonitrile precursor (1.0 eq), methyl thioglycolate (1.1 eq), and a suitable base such as triethylamine (Et₃N, 2.0 eq) in a solvent like DMSO.[3]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (e.g., 10-35 minutes), with continuous stirring.[3]
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-water. This step is designed to precipitate the organic product, which has low aqueous solubility.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and solvent.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Validation: The purity of the final product must be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to be ≥97%.
Safety and Handling
Causality: Proper safety protocols are mandatory to mitigate risks associated with handling chemical reagents. While specific data for this compound is limited, data from structurally similar aminothiophenes should be used as a guideline.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Hazard Classification: Based on similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[9]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids/bases.[9]
Applications in Research and Drug Development
This compound is not an end-product but a valuable intermediate. Its potential is realized through its conversion into more complex molecules with therapeutic potential.
-
Kinase Inhibitors: The aminobenzothiophene scaffold is a known core structure for various kinase inhibitors.[3] The amino group can be functionalized to interact with the hinge region of a kinase active site, while other parts of the molecule can be elaborated to achieve potency and selectivity.
-
Antimitotic Agents: Certain benzothiophene derivatives have been shown to inhibit tubulin polymerization, a key mechanism for antimitotic cancer drugs.[10]
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hits that bind to a biological target. The reactive handles then allow for the systematic "growing" of the fragment into a potent lead compound.[3]
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. malayajournal.org [malayajournal.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. 3-AMino-5-nitro-benzo[b]thiophene-2-carboxylic acid Methyl ester | 34674-75-4 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. asianpubs.org [asianpubs.org]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-amino-5-nitro-1-benzothiophene Derivatives
Introduction: The Emerging Therapeutic Potential of the Benzothiophene Scaffold
Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural versatility makes them promising candidates for the development of new therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized scaffold: 3-amino-5-nitro-1-benzothiophene. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzothiophene core creates a unique electronic environment that can be exploited for targeted biological interactions. These derivatives have shown notable potential in several key therapeutic areas, particularly as antimicrobial and anticancer agents.[3][4] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-amino-5-nitro-1-benzothiophene derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies for 3-amino-5-nitro-1-benzothiophene Derivatives
The synthesis of 3-amino-5-nitro-1-benzothiophene derivatives can be achieved through several routes, often starting from commercially available substituted benzonitriles or benzaldehydes. A common and efficient approach involves the Gewald reaction and its modifications.
A key intermediate in many synthetic pathways is methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.[5] This compound serves as a versatile starting material for further derivatization at the amino and carboxylate positions.
One effective method for the synthesis of the 3-aminobenzothiophene core is through microwave-assisted synthesis.[1] This technique can significantly reduce reaction times compared to conventional heating methods.[1]
General Synthetic Protocol: Microwave-Assisted Synthesis of 3-Aminobenzothiophenes
This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophenes and can be applied to 5-nitro substituted precursors.[1]
Rationale for Experimental Choices:
-
Microwave Irradiation: This method is chosen for its ability to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times and often cleaner reactions with higher yields compared to conventional heating.[1]
-
DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high boiling point, making it ideal for microwave-assisted synthesis. It effectively dissolves the reactants and facilitates the reaction.
-
Triethylamine as Base: Triethylamine acts as a base to deprotonate the methyl thioglycolate, enabling its nucleophilic attack on the benzonitrile.
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzothiophenes.
Step-by-Step Methodology:
-
A mixture of the 5-nitrobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared in a microwave reaction vessel.[1]
-
The vessel is sealed and irradiated in a microwave synthesizer at 130 °C for a specified time (typically 10-40 minutes, depending on the substrate).[1]
-
After the reaction is complete, the mixture is cooled to room temperature using a stream of compressed air.[1]
-
The reaction mixture is then poured into ice-water.[1]
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene product.[1]
Biological Activities and Therapeutic Potential
The unique structural features of 3-amino-5-nitro-1-benzothiophene derivatives endow them with a range of biological activities. The nitro group, in particular, is a well-known pharmacophore that can be bioreduced in hypoxic environments, a characteristic of many solid tumors and microbial infections.
Antimicrobial Activity
Derivatives of the benzothiophene scaffold have demonstrated significant antimicrobial properties against a spectrum of pathogens.[6] The presence of the nitro group can enhance this activity.
Mechanism of Antimicrobial Action: The antimicrobial action of nitro-containing compounds often involves their reduction by microbial nitroreductases to form radical anions and other reactive species. These reactive intermediates can then induce cellular damage through various mechanisms, including:
-
DNA damage
-
Inhibition of essential enzymes
-
Disruption of cellular respiration
The following diagram illustrates the proposed general mechanism of action for nitro-containing antimicrobial agents.
Caption: Proposed antimicrobial mechanism of action for nitro-substituted compounds.
Quantitative Antimicrobial Data: The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for some nitro-substituted benzothiophene derivatives against various bacterial strains.
| Compound | E. coli (µM) | P. aeruginosa (µM) | Salmonella (µM) | S. aureus (µM) | Reference |
| Derivative 3b | >1.11 | 0.61-1.00 | 0.54-0.73 | - | [3] |
| Derivative 3f | 0.64-1.11 | >1.00 | >0.73 | - | [3] |
| Derivative 3j | >1.11 | 0.61-1.00 | >0.73 | - | [3] |
| Derivative 3k | >1.11 | 0.61-1.00 | 0.54-0.73 | - | [3] |
| Ciprofloxacin | - | 0.61-1.00 | - | - | [3] |
| Note: These are tetrahydrobenzothiophene derivatives with nitro substitutions, providing an indication of the potential activity of related compounds. |
Anticancer Activity
The anticancer potential of benzothiophene derivatives is a rapidly growing area of research.[4][7] The 3-amino-5-nitro-1-benzothiophene scaffold is of particular interest due to the hypoxic-targeting nature of the nitro group. Many solid tumors have hypoxic (low oxygen) regions, which can be exploited by prodrugs that are activated under these conditions.[8]
Mechanism of Anticancer Action: The anticancer activity of these compounds is likely multifactorial. One proposed mechanism involves the bioreduction of the nitro group by tumor-specific reductases in hypoxic environments, leading to the formation of cytotoxic species that selectively kill cancer cells.[8]
Additionally, benzothiophene derivatives have been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, some derivatives have been found to target the RhoA/ROCK signaling pathway, which is crucial for cell migration and metastasis.[9]
The following diagram outlines a potential mechanism of action for these compounds in cancer cells.
Caption: Potential anticancer mechanisms of 3-amino-5-nitro-1-benzothiophene derivatives.
Quantitative Anticancer Data: The anticancer potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table provides representative IC50 values for some nitro-substituted heterocyclic compounds against various cancer cell lines.
| Compound | A549 (Lung Cancer) (µM) | MCF-7 (Breast Cancer) (µM) | HCT-116 (Colon Cancer) (µM) | Reference |
| Nitrothiophene Derivative 3f | 3.72 | - | - | [4] |
| Thienopyrimidine Derivative 2 | - | >0.056 | - | [10] |
| Thienopyrimidine Derivative 3 | - | 0.25 | - | [10] |
| Cisplatin | >3.72 | - | - | [4] |
| Note: This is a 5-nitrothiophene derivative. | ||||
| Note: These are 4-amino-thieno[2,3-d]pyrimidine derivatives, demonstrating the anticancer potential of related scaffolds. |
Conclusion and Future Directions
3-amino-5-nitro-1-benzothiophene derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the tunable nature of its biological activity through further derivatization, makes it an attractive target for medicinal chemists.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Elucidation of specific molecular targets: Identifying the precise enzymes and signaling pathways that these compounds interact with to better understand their mechanism of action.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of infection and cancer.
By pursuing these avenues of research, the full therapeutic potential of 3-amino-5-nitro-1-benzothiophene derivatives can be realized.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [cymitquimica.com]
- 6. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic and synthetic information for the compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS Number: 34674-75-4). Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document compiles and analyzes data from closely related analogs and precursors to offer a predictive and comparative overview. The guide includes tabulated spectroscopic data, a generalized synthetic protocol, and workflow diagrams to support research and development activities involving this compound.
Chemical Structure and Properties
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present ¹H and ¹³C NMR data for a closely related precursor, 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde . This data provides a strong indication of the chemical shifts expected for the aromatic protons and carbons in the target molecule. The primary difference would be the absence of the aldehyde proton and carbon signals and the presence of signals corresponding to the methyl ester group.
Table 1: ¹H NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.00 | s | 1H, -CHO |
| 9.14 | s | 1H, Ar-H |
| 8.22 | d, J = 8.6 Hz | 1H, Ar-H |
| 8.03–7.95 | m | 3H, Ar-H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]
| Chemical Shift (δ) ppm | Assignment |
| 182.4 | -CHO |
| 151.7 | Ar-C |
| 147.5 | Ar-C |
| 145.2 | Ar-C |
| 132.6 | Ar-C |
| 125.4 | Ar-C |
| 123.5 | Ar-C |
| 120.4 | Ar-C |
| 111.6 | Ar-C |
Solvent: DMSO-d₆
Predicted NMR Data for this compound:
-
¹H NMR: The aromatic proton signals are expected in the range of δ 7.5-9.0 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around δ 3.8-4.0 ppm. The amino group protons (-NH₂) would present as a broad singlet.
-
¹³C NMR: The aromatic carbon signals would be in a similar range to the precursor. The carbonyl carbon of the ester is expected around δ 160-170 ppm, and the methoxy carbon (-OCH₃) should appear around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of the target compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450-3300 | Amino (-NH₂) | N-H stretching |
| 3100-3000 | Aromatic C-H | C-H stretching |
| 1720-1700 | Ester (C=O) | C=O stretching |
| 1620-1580 | Aromatic C=C | C=C stretching |
| 1550-1490 & 1350-1300 | Nitro (-NO₂) | Asymmetric & Symmetric N-O stretching |
| 1250-1000 | Ester (C-O) | C-O stretching |
Mass Spectrometry (MS)
The exact mass of this compound is 252.0205 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related 2-aminothiophene-3-carboxylates and subsequent nitration.
Generalized Synthesis of the Benzothiophene Core
The benzothiophene core can be synthesized via a domino reaction protocol. A generalized procedure is as follows:
-
Reaction Setup: A mixture of an appropriate ortho-substituted nitrothiophenol, methyl cyanoacetate, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF) is prepared.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 45-80 °C) for several hours.
-
Work-up and Purification: After cooling, the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Nitration of the Benzothiophene Ring
If the nitro group is not introduced via the starting materials, a subsequent nitration step can be performed.
-
Nitrating Mixture: A solution of the benzothiophene precursor is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -30 to 0 °C).
-
Addition of Nitrating Agent: A nitrating agent, typically concentrated nitric acid, is added dropwise to the cooled solution while maintaining the low temperature.
-
Reaction and Quenching: The reaction is stirred for a specific period at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring the mixture onto ice.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
Visualization of Workflows
The following diagrams illustrate the generalized synthetic pathway and a typical analytical workflow for the characterization of this compound.
Caption: Generalized Synthetic Pathway.
Caption: Analytical Workflow for Characterization.
Conclusion
While a complete, experimentally verified dataset for this compound is not currently available in the public literature, this guide provides a robust, predictive overview based on the analysis of closely related compounds. The presented data and protocols offer a valuable starting point for researchers and professionals in the fields of medicinal chemistry and drug development. Further experimental work is necessary to fully characterize this compound and validate the predicted spectroscopic data.
References
The Therapeutic Promise of Benzothiophene Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a versatile template for the design of potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of benzothiophene compounds, with a focus on their anticancer, antimicrobial, and neurological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical entity in their discovery programs.
Benzothiophene and its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, anticonvulsant, and neuroprotective effects.[3][4][5][6][7] Several benzothiophene-based drugs have already reached the market, such as the selective estrogen receptor modulator (SERM) raloxifene (Evista™), the antifungal agent sertaconazole , and the leukotriene inhibitor zileuton , underscoring the clinical relevance of this heterocyclic system.[6]
This guide will delve into the specific applications of benzothiophene derivatives, presenting key quantitative data in a structured format, outlining experimental methodologies where available, and illustrating the underlying mechanisms of action through signaling pathway diagrams.
Anticancer Applications: Targeting Multiple Hallmarks of Cancer
Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and tubulin polymerization to the modulation of key signaling pathways.
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many cancers. Benzothiophene-based compounds have been successfully designed as potent inhibitors of several cancer-relevant kinases.
One notable example is the development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[8][9] Compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown potent inhibitory activity against a panel of kinases, including Clk1/4, DRAK1, Dyrk1A/B, and haspin, with IC50 values in the nanomolar range.[10][8] This multi-targeted approach is particularly promising for overcoming chemoresistance.[10][8] Furthermore, benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. Compound 36 from this series demonstrated nanomolar inhibition of Aurora kinases and induced apoptosis in HCT 116 colon cancer cells.[11]
In addition to cell cycle kinases, benzothiophene derivatives have been developed to target signaling pathways crucial for cancer cell survival and proliferation. Benzo[b]thiophene 1,1-dioxide derivatives have been reported as potent STAT3 inhibitors.[12] The signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and plays a key role in cell proliferation, survival, and migration.[12] Compound 8b from this series effectively blocked STAT3 phosphorylation and induced apoptosis in cancer cells.[12]
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| 16b | Clk4 | 11 | - | [8] |
| DRAK1 | 87 | - | [8] | |
| Haspin | 125.7 | - | [8] | |
| Clk1 | 163 | - | [8] | |
| Dyrk1B | 284 | - | [8] | |
| Dyrk1A | 353.3 | - | [8] | |
| 36 | Aurora Kinase A | Not specified (nanomolar range) | HCT 116 | [11] |
| Aurora Kinase B | Not specified (nanomolar range) | HCT 116 | [11] | |
| 8b | STAT3 | Not specified | - | [12] |
Tubulin Polymerization Inhibition
The microtubule network is a vital component of the cellular cytoskeleton and a well-established target for anticancer drugs.[13] Benzothiophene acrylonitrile analogs have been synthesized as potent inhibitors of tubulin polymerization, exhibiting a mode of action similar to combretastatin A-4.[13] Compound 6 from this series, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, displayed impressive cytotoxic activity against a panel of 60 human cancer cell lines, with GI50 values ranging from 21.1 nM to 98.9 nM.[13] A significant advantage of these compounds is their ability to overcome P-glycoprotein-mediated multidrug resistance.[13]
| Compound | Activity | GI50 Range (nM) | Cell Lines | Reference |
| 6 | Growth Inhibition | 21.1 - 98.9 | NCI-60 panel | [13] |
Selective Estrogen Receptor Modulators (SERMs)
Benzothiophene-based SERMs, such as raloxifene, arzoxifene, and bazedoxifene, have been pivotal in the management of hormone-responsive conditions, particularly osteoporosis and the prevention of estrogen receptor-positive (ER+) breast cancer.[14][15] These compounds exhibit tissue-selective estrogenic and anti-estrogenic activities, acting as estrogen antagonists in breast and uterine tissues while displaying estrogenic effects on bone.[14][16]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Raloxifene | ERα | 38 | MCF-7 (proliferation inhibition) | [14] |
| Arzoxifene | ERα | 2.5 | MCF-7 (proliferation inhibition) | [14] |
| Bazedoxifene | ERα | 2.4 | - (binding affinity) | [14] |
| ERβ | 6.5 | - (binding affinity) | [14] |
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel antibiotics.[17] Benzothiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18][19]
Substituted benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[17] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA and daptomycin-resistant strains.[17]
Furthermore, novel tetrahydrobenzothiophene derivatives have been designed and synthesized, demonstrating broad-spectrum antibacterial activity.[20] Compound 3b from this series showed excellent activity against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria, with MIC values in the low micromolar range.[20]
| Compound | Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [17] |
| 3b | E. coli | 1.11 µM | [20] |
| P. aeruginosa | 1.00 µM | [20] | |
| Salmonella | 0.54 µM | [20] | |
| S. aureus | 1.11 µM | [20] |
Applications in Neurodegenerative Disorders
Benzothiophene derivatives are also being explored for their potential in treating neurodegenerative diseases.[21][22][23] Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.[22]
Benzothiophene-based SERMs, such as raloxifene, have been shown to provide neuroprotection through a novel GPR30-dependent mechanism.[24] Additionally, benzothiophene-chalcone hybrids have been designed as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease.[21]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. While comprehensive, step-by-step protocols are best found in the full-text articles, this section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzothiophene derivatives based on the available literature.
General Synthesis of Benzothiophene Derivatives
The synthesis of benzothiophene derivatives often involves multi-step reactions. A common strategy for the synthesis of 3-substituted-2-aryl-benzo[b]thiophenes involves:
-
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are frequently used to introduce substituents at specific positions of the benzothiophene core.
-
Electrophilic Cyclization: Intramolecular electrophilic cyclization is another key method for constructing the benzothiophene ring system.
A representative procedure for a Sonogashira coupling reaction to synthesize alkyne-substituted benzothiophenes is as follows:
-
To a stirred mixture of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, dimethylformamide (DMF), an alkyne, and triethylamine under an argon atmosphere, PdCl2(PPh3)2 and CuI are added.
-
The resulting mixture is stirred at room temperature for 12 hours.
-
The reaction is then quenched with water and extracted with dichloromethane (DCM).
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under vacuum.
-
The residue is purified by column chromatography on silica gel.
In Vitro Anticancer Activity Assessment
The cytotoxic potency of newly synthesized benzothiophene compounds is typically evaluated against a panel of human cancer cell lines.
-
Cell Lines: A diverse panel of cancer cell lines, such as the NCI-60 panel, is used to assess the broad-spectrum anticancer activity.[13]
-
Assay: The sulforhodamine B (SRB) assay is a common method to determine cell growth inhibition.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell viability.
-
-
Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.[13]
Antimicrobial Susceptibility Testing
The antimicrobial activity of benzothiophene derivatives is determined using standard methods to ascertain the minimum inhibitory concentration (MIC).
-
Method: The broth microdilution method is a standard and widely used technique.[17][20]
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][20]
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by benzothiophene compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.
Anticancer Mechanisms of Benzothiophene Derivatives
General Drug Discovery Workflow for Benzothiophene Compounds
Conclusion and Future Directions
The benzothiophene scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives highlights the immense potential of this heterocyclic system in addressing unmet medical needs. The successful clinical translation of several benzothiophene-based drugs provides a strong validation for continued research in this area.
Future efforts in the field of benzothiophene-based drug discovery should focus on:
-
Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of structure-activity relationships (SAR) to design more potent and selective inhibitors.[1][25][26]
-
Multi-Targeted Agents: Developing single molecules that can modulate multiple targets simultaneously to combat complex diseases like cancer and overcome drug resistance.[10][8]
-
Exploration of New Therapeutic Areas: Investigating the potential of benzothiophene derivatives in other disease areas, such as inflammatory and metabolic disorders.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical evaluation to translate basic research findings into tangible therapeutic benefits for patients.
References
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An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visualizations of key chemical transformations.
Core Compound Information
This compound is a heterocyclic compound belonging to the benzothiophene class of molecules. Its chemical structure incorporates an amino group at the 3-position and a nitro group at the 5-position of the benzothiophene core, with a methyl carboxylate group at the 2-position. This particular arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄S | [1] |
| Molecular Weight | 252.25 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | Min. 95% | [1] |
| CAS Number | 34674-75-4 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a microwave-assisted one-pot reaction. This method offers a rapid and efficient means of obtaining the target compound.[2]
Experimental Protocol: Microwave-Assisted Synthesis[2]
Reactants:
-
2-Fluoro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 2-fluoro-5-nitrobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dimethyl sulfoxide.
-
The reaction mixture is subjected to microwave irradiation at 130 °C for a specified duration.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice-water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Below is a Graphviz diagram illustrating the synthesis workflow.
References
The 3-Aminobenzothiophene Scaffold: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The 3-aminobenzothiophene core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this crucial heterocycle, designed for researchers, medicinal chemists, and drug development professionals. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies from classical multi-step sequences to modern, high-efficiency protocols, and illuminate its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors, antimitotic agents, and therapeutics for central nervous system (CNS) disorders. This document is structured to provide not just procedural knowledge but also a deep understanding of the chemical principles and strategic decisions that underpin the synthesis and application of this vital scaffold.
Introduction: The Emergence of a Privileged Heterocycle
The benzothiophene moiety, an aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is a cornerstone in the architecture of numerous pharmaceuticals and functional materials.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. When substituted with an amino group at the C3-position, the resulting 3-aminobenzothiophene scaffold gains a critical vector for chemical modification and a key hydrogen-bond donor/acceptor site, unlocking vast potential for targeted biological activity.
This scaffold's journey from a synthetic curiosity to a mainstay in drug discovery has been driven by the persistent need for novel chemical entities to address complex diseases. Derivatives have shown remarkable efficacy as inhibitors of crucial cellular targets like protein kinases and tubulin, and have been investigated for anti-inflammatory, antimicrobial, and CNS-related activities.[2][3][4] This guide will provide a comprehensive analysis of the key synthetic milestones that have made this versatile scaffold readily accessible to the scientific community.
Foundational Synthetic Strategies: The Willgerodt-Kindler Era
Early access to the 3-aminobenzothiophene core was often challenging, relying on multi-step and sometimes low-yielding reactions. Among the classical methods, the application of the Willgerodt-Kindler reaction stands out as a robust, albeit often harsh, approach.[5] This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, like morpholine, to yield a thioamide.[6] A key innovation for benzothiophene synthesis was the adaptation of this reaction into a one-pot cyclization.
The synthesis of 3-aminobenzothiophenes via a Willgerodt-Kindler pathway commonly starts from an ortho-haloaryl ketone, such as 1-(2-chloro-5-nitrophenyl)ethanone.[7] In a single pot, this starting material is reacted with elemental sulfur and a primary or secondary amine. The reaction proceeds through a complex cascade to furnish the cyclized 3-aminobenzothiophene product. While effective, this method often requires high temperatures and can have a limited substrate scope, but it laid the essential groundwork for future synthetic developments.
Proposed Reaction Mechanism: Willgerodt-Kindler Cyclization
The mechanism for this specific cyclization is intricate but can be understood as a sequence of established transformations. The causality behind this one-pot synthesis lies in the unique reactivity of the starting materials under thermal conditions.
-
Thioamidation: The aryl ketone reacts with sulfur and the amine to form an intermediate thioamide at the alpha-carbon, a hallmark of the Willgerodt-Kindler reaction.
-
Enethiolate Formation: In the basic amine medium, the thioamide tautomerizes or is deprotonated to form a reactive enethiolate intermediate.
-
Intramolecular Cyclization: The nucleophilic sulfur of the enethiolate attacks the ortho-chloro-substituted carbon of the benzene ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, displacing the chloride and forming the thiophene ring.
-
Aromatization: A final tautomerization step leads to the stable, aromatic 3-aminobenzothiophene product.
Modern Synthetic Methodologies: The Pursuit of Efficiency
The demand for large, diverse libraries of 3-aminobenzothiophene derivatives for high-throughput screening necessitated the development of more efficient, versatile, and scalable synthetic routes. The past few decades have seen a paradigm shift towards methods that offer higher yields, shorter reaction times, and greater functional group tolerance.
Microwave-Assisted Annulation of 2-Halobenzonitriles
A significant breakthrough in the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction between 2-halobenzonitriles and methyl thioglycolate.[2] This method is exceptionally rapid and efficient, often providing high yields of the desired product in minutes, compared to hours with conventional heating. The use of microwave irradiation is a key experimental choice, as it provides uniform and rapid heating (dielectric heating), which dramatically accelerates the rate of the reaction cascade.
This transformation is typically carried out in a polar aprotic solvent like DMSO with an organic base such as triethylamine. The reaction proceeds cleanly, and the product often precipitates upon pouring the reaction mixture into water, simplifying purification.[2]
Proposed Reaction Mechanism: 2-Halobenzonitrile Cyclization
The mechanism involves a series of base-mediated nucleophilic reactions, culminating in the formation of the heterocyclic ring.
-
Thiolate Formation: Triethylamine deprotonates the thiol of methyl thioglycolate to form a nucleophilic thiolate.[8]
-
SₙAr Reaction: The thiolate attacks the carbon bearing the halogen on the 2-halobenzonitrile, displacing the halide via a nucleophilic aromatic substitution mechanism. This forms an intermediate aryl thioether.
-
Thorpe-Ziegler Cyclization: The base then deprotonates the α-carbon (adjacent to the ester), generating a carbanion. This carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular Thorpe-Ziegler cyclization to form a five-membered ring intermediate.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable enamine, yielding the final 3-aminobenzothiophene product.
Comparison of Synthetic Methodologies
The evolution from classical to modern synthetic methods reflects a drive towards greater efficiency, safety, and versatility. The table below summarizes key differences between the foundational Willgerodt-Kindler approach and the modern microwave-assisted annulation.
| Feature | Willgerodt-Kindler Route | Microwave-Assisted Annulation |
| Starting Materials | o-Haloaryl Ketones, Sulfur, Amine | 2-Halobenzonitriles, Thioglycolate Esters |
| Reaction Time | Several hours to overnight | 5 - 20 minutes |
| Temperature | High (often >100 °C) | Elevated (e.g., 130 °C), rapidly achieved |
| Typical Yields | Moderate to good (often < 60%) | Good to excellent (often > 80%)[2] |
| Workup | Often requires chromatography | Simple precipitation and filtration |
| Advantages | One-pot from simple ketones | Extremely rapid, high yields, clean reactions |
| Limitations | Harsh conditions, byproduct formation | Requires specialized microwave equipment |
Applications in Medicinal Chemistry
The 3-aminobenzothiophene scaffold is a prolific pharmacophore, appearing in numerous compounds targeting a wide array of diseases. Its utility stems from its ability to be readily derivatized, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.
-
Kinase Inhibitors: This is arguably the most significant application. The 3-amino group serves as a perfect handle to introduce functionality that can interact with the hinge region of ATP-binding sites in protein kinases. Derivatives have been developed as potent inhibitors of LIMK, PIM-kinases, and Mitogen-Activated Protein Kinase (MAPK), which are implicated in cancer and inflammatory diseases.[2][3]
-
Antimitotic Agents: By acylating the 3-amino group with moieties like a 3,4,5-trimethoxybenzoyl group, researchers have developed potent inhibitors of tubulin polymerization.[9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable candidates for anticancer therapy.
-
Central Nervous System (CNS) Agents: The scaffold's ability to cross the blood-brain barrier has been exploited to develop agents for neurodegenerative disorders and epilepsy.[3][10] Derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease and as potent anticonvulsants.[4]
-
Anti-inflammatory Agents: Thiophene-based compounds, including 3-aminobenzothiophene derivatives, are known for their anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]
Detailed Experimental Protocols
To ensure this guide is of practical value, we provide detailed, self-validating protocols for the two key synthetic methodologies discussed.
Protocol 1: Classical Synthesis via Willgerodt-Kindler Reaction
Synthesis of 2-Morpholino-5-nitrobenzo[b]thiophen-3-amine
Rationale: This protocol illustrates the one-pot cyclization from a readily available halo-ketone, demonstrating the foundational approach to the scaffold.
-
Step 1: Reagent Charging: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 1-(2-chloro-5-nitrophenyl)ethanone (1.0 g, 5.0 mmol), morpholine (0.65 mL, 7.5 mmol), and elemental sulfur (0.32 g, 10.0 mmol).
-
Step 2: Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Step 3: Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.
-
Step 4: Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water. A solid precipitate will form.
-
Step 5: Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.
Protocol 2: Modern Microwave-Assisted Synthesis
Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Rationale: This protocol showcases the speed and efficiency of modern synthetic methods, providing rapid access to a highly functionalized core suitable for further derivatization.
-
Step 1: Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol), methyl thioglycolate (0.47 mL, 5.25 mmol), and dry dimethyl sulfoxide (DMSO) (2.5 mL).
-
Step 2: Base Addition: Add triethylamine (2.1 mL, 15.5 mmol) to the mixture. Seal the vial with a septum cap.
-
Step 3: Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate at 130 °C for 12 minutes (hold time).[2] Ensure efficient stirring throughout the reaction.
-
Step 4: Product Precipitation: After the reaction, cool the vial to room temperature using a stream of compressed air. Pour the reaction mixture into 50 mL of ice-water. A pale yellow solid will precipitate.
-
Step 5: Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water (3 x 25 mL) to remove residual DMSO and triethylamine salts.
-
Step 6: Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the title compound as a high-purity solid (typical yields >90%).[2]
Conclusion and Future Outlook
The 3-aminobenzothiophene scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility has evolved dramatically, from the arduous conditions of the Willgerodt-Kindler reaction to the elegant efficiency of microwave-assisted annulations. This evolution has empowered chemists to rapidly generate vast libraries of derivatives, accelerating the pace of drug discovery.
Looking ahead, the field is likely to focus on developing even more sustainable and atom-economical synthetic routes, potentially involving C-H activation or flow chemistry. The inherent biological versatility of the scaffold ensures its continued relevance, with new applications likely to emerge in areas beyond oncology and inflammation. As our understanding of complex disease biology deepens, the 3-aminobenzothiophene core will undoubtedly remain a trusted and indispensable tool in the hands of scientists striving to develop the next generation of targeted therapeutics.
References
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3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (n.d.). PMC. [Link]
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Synthesis of 3-aminobenzo[b]thiophenes | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed. [Link]
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Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. (n.d.). PubMed. [Link]
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Scheme 1 The Willgerodt reaction and the Kindler modification. (n.d.). ResearchGate. [Link]
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Willgerodt rearrangement. (n.d.). Wikipedia. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). PubMed. [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. [Link]
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (n.d.). PubMed Central. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PMC. [Link]
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Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. (n.d.). ResearchGate. [Link]
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Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
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(PDF) Recent advances in the Willgerodt–Kindler reaction. (n.d.). ResearchGate. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. [Link]
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The Chemistry Behind Methyl Thioglycolate: Synthesis and Key Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). NIH. [Link]
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How Does Methyl Thioglycolate React With Other Chemicals?. (2024). Bloom Tech. [Link]
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (n.d.). Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate as a Putative Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The discovery and development of novel building blocks for PROTAC synthesis are critical to expanding the scope and efficacy of this technology. This technical guide explores the potential of methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate as a novel building block for protein degraders. While this molecule is commercially available and categorized as a "Protein Degrader Building Block," its specific application and characterization in the scientific literature are not yet extensively documented.[1] This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary steps to validate and utilize this scaffold in the development of novel PROTACs. We provide a hypothetical framework, including potential synthesis routes, detailed experimental protocols for characterization, and illustrative data, to guide the investigation of this promising chemical entity.
Introduction: The PROTAC Revolution and the Need for Novel Building Blocks
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The modular nature of PROTACs allows for a high degree of tunability, and their catalytic mode of action can lead to potent and sustained protein knockdown.
The vast majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). The exploration of novel E3 ligase ligands and, by extension, new chemical scaffolds for these ligands is a key area of research to overcome potential resistance mechanisms and expand the tissue and cell-type specificity of protein degraders. The benzothiophene core of this compound represents an intriguing starting point for the development of new E3 ligase ligands.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is essential for its successful incorporation into a drug discovery pipeline.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄S | [1][3] |
| Molecular Weight | 252.25 g/mol | [1][3] |
| CAS Number | 34674-75-4 | [1][3] |
| Appearance | Powder | [3] |
| Purity | ≥95% | [3] |
Synthesis and Derivatization
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from related chemistries, such as the synthesis of other substituted aminothiophenes. A common method for constructing the 2-aminothiophene scaffold is the Gewald reaction.
A potential synthetic approach could involve the reaction of a suitable ketone or aldehyde with elemental sulfur and a cyanoacetate derivative in the presence of a base. Further modifications, such as nitration, would be required to yield the final product. The amino and carboxylate functionalities of the molecule provide convenient handles for chemical modification and linker attachment, which is a critical step in PROTAC synthesis.
Hypothetical Characterization as an E3 Ligase Ligand
To validate this compound as a useful building block, it is essential to determine which E3 ligase it binds to and with what affinity. The following sections outline a hypothetical characterization cascade.
E3 Ligase Binding Affinity
A series of biophysical and biochemical assays can be employed to identify the E3 ligase target and quantify the binding affinity.
Table 2: Hypothetical Binding Affinities for this compound against Common E3 Ligases
| E3 Ligase | Binding Affinity (K D ) (µM) | Assay Method |
| Cereblon (CRBN) | > 100 | Surface Plasmon Resonance |
| Von Hippel-Lindau (VHL) | > 100 | Isothermal Titration Calorimetry |
| Novel E3 Ligase X | 0.85 | Surface Plasmon Resonance |
| MDM2 | > 100 | Fluorescence Polarization |
| IAPs | > 100 | TR-FRET |
Data are illustrative and would need to be determined experimentally.
Experimental Protocols
-
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction.
-
Protocol Outline:
-
Immobilize the purified recombinant E3 ligase (e.g., Novel E3 Ligase X) on a CM5 sensor chip via amine coupling.
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections with a mild regeneration buffer.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D ).
-
Development and Evaluation of a PROTAC
Once validated as an E3 ligase ligand, the building block can be incorporated into a PROTAC. For this hypothetical guide, we will consider the design of a PROTAC targeting the oncogenic protein KRAS.
PROTAC Design and Synthesis
A PROTAC molecule would be synthesized by conjugating this compound (as the E3 ligase ligand) to a known KRAS inhibitor (as the POI binder) via a flexible linker.
Cellular Characterization of the PROTAC
The efficacy of the newly synthesized PROTAC would be evaluated in a relevant cancer cell line expressing KRAS.
Table 3: Hypothetical Cellular Activity of a Benzothiophene-Based KRAS PROTAC
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| A549 (Lung Cancer) | KRAS | 25 | 92 | Western Blot |
| Panc-1 (Pancreatic Cancer) | KRAS | 40 | 88 | In-Cell ELISA |
Data are illustrative and would need to be determined experimentally.
Experimental Protocols
-
Principle: Western blotting is used to detect and quantify the levels of a specific protein in a cell lysate.
-
Protocol Outline:
-
Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., KRAS) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
-
Principle: Assays such as CellTiter-Glo® measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀.
-
Signaling Pathways and Mechanism of Action
A key aspect of characterizing a novel PROTAC is to understand the signaling pathways it perturbs and to confirm its mechanism of action.
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of novel protein degraders. This guide has provided a comprehensive, albeit hypothetical, framework for the characterization and utilization of this building block. The successful validation of this and other novel chemical entities as E3 ligase ligands will be crucial for expanding the toolbox of targeted protein degradation and unlocking the full therapeutic potential of this exciting modality. Future work should focus on the experimental validation of the concepts outlined in this guide, including the identification of the cognate E3 ligase for this benzothiophene derivative and the synthesis and evaluation of PROTACs targeting a diverse range of disease-relevant proteins.
References
An In-depth Technical Guide to the Synthesis of Novel 3-Aminobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-aminobenzothiophenes are of particular interest due to their versatile reactivity, which allows for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of novel 3-aminobenzothiophene derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of 3-aminobenzothiophenes can be achieved through several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This guide focuses on three prominent and effective methods: Microwave-Assisted Synthesis from 2-Halobenzonitriles, a Domino Reaction Protocol, and the conceptual basis of the Fiesselmann-Sachs synthesis.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the discussed synthetic methods, the following tables summarize the key quantitative data, including reaction conditions and yields for the synthesis of various 3-aminobenzothiophene derivatives.
Table 1: Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates [1][2]
| Entry | Starting 2-Halobenzonitrile | Product | Reaction Time (min) | Yield (%) |
| 1 | 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 11 | 96 |
| 2 | 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 11 | 94 |
| 3 | 2-Fluoro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 15 | 85 |
| 4 | 5-Bromo-2-chlorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 20 | 75 |
| 5 | 2-Chloro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 20 | 88 |
Table 2: Domino Reaction Synthesis of 3-Amino-2-formyl-1-benzothiophene Derivatives [3]
| Entry | Starting Material | Product | Yield (%) |
| 1 | 2-Mercapto-4-nitrobenzaldehyde | 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde | 87 |
| 2 | 2-Mercapto-4-formylbenzaldehyde | 3-Amino-1-benzothiophene-2,5-dicarbaldehyde | 80 |
| 3 | Methyl 3-formyl-4-mercaptobenzoate | Methyl 3-Amino-2-formyl-1-benzothiophene-5-carboxylate | 71 |
| 4 | 2-Mercapto-4-(trifluoromethyl)benzaldehyde | 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | 65 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described in this guide.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[1][2]
Materials:
-
Appropriate 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dry DMSO (to a concentration of 2 M) in a sealed microwave reaction tube.
-
The reaction mixture is subjected to microwave irradiation in a dedicated microwave synthesizer at 130 °C. The reaction time is monitored and specified for each substrate (refer to Table 1).
-
Upon completion, the reaction vessel is cooled to room temperature using a stream of compressed air.
-
The reaction mixture is then poured into ice-water.
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Characterization Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate:
-
¹H NMR (400 MHz, d₆-DMSO) δ (ppm): 8.44 (1H, d, J = 1.9 Hz), 7.82 (1H, d, J = 8.6 Hz), 7.64 (1H, dd, J = 8.6, 1.9 Hz), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me).[1]
-
¹³C NMR (101 MHz, d₆-DMSO) δ (ppm): 164.6, 148.6, 137.7, 133.2, 131.0, 125.7, 125.2, 117.1, 96.1, 51.4.[1]
-
Mass Spectrometry (ES): m/z 286 (M[⁷⁹Br]H⁺, 100%).[1]
Protocol 2: General Procedure for the Domino Reaction Synthesis of 3-Amino-2-formyl-1-benzothiophenes[3]
Materials:
-
Appropriately substituted 2-mercaptobenzaldehyde (1.0 equiv)
-
2-Chloroacrylonitrile (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted 2-mercaptobenzaldehyde in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 10 minutes.
-
2-Chloroacrylonitrile is then added to the reaction mixture.
-
The reaction is stirred at 80 °C for 3 hours.
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-amino-2-formyl-1-benzothiophene derivative.
Characterization Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.00 (s, 1H), 9.14 (s, 1H), 8.22 (d, J = 8.6 Hz, 1H), 8.03–7.95 (m, 3H).[3]
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 182.4, 151.7, 147.5, 145.2, 132.6, 125.4, 123.5, 120.4, 111.6.[3]
-
HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₉H₇N₂O₃S 223.0172; found 223.0166.[3]
Visualizing Synthetic Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: General experimental workflows for the synthesis of 3-aminobenzothiophene derivatives.
Conceptual Framework: The Fiesselmann-Sachs Thiophene Synthesis
The Fiesselmann-Sachs synthesis is a classical and powerful method for the construction of the thiophene ring. While a direct, detailed protocol for the synthesis of a 3-aminobenzothiophene using this named reaction was not prominently featured in the reviewed literature, its principles are highly relevant. The reaction typically involves the condensation of a thioglycolic acid derivative with an activated acetylene or a β-ketoester.
A plausible adaptation for the synthesis of 3-aminobenzothiophenes could involve the reaction of a suitably substituted o-mercaptoaryl ketone or aldehyde with an α-cyano ester in the presence of a base. The logical progression of this conceptual pathway is illustrated below.
Caption: Conceptual pathway for a Fiesselmann-Sachs type synthesis of 3-aminobenzothiophenes.
This technical guide provides a solid foundation for the synthesis of novel 3-aminobenzothiophene derivatives. The detailed protocols and comparative data offer researchers and drug development professionals the necessary information to select and implement the most suitable synthetic strategy for their specific needs. The inherent versatility of the 3-amino group in this scaffold continues to make it a valuable building block in the quest for new therapeutic agents.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the rapid, efficient, and high-yield synthesis of 3-aminobenzo[b]thiophenes utilizing microwave-assisted organic synthesis. This methodology is particularly relevant for the construction of molecular scaffolds used in medicinal chemistry and drug discovery, notably for the development of kinase inhibitors.[1][2][3][4][5]
Introduction
3-Aminobenzo[b]thiophenes are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their value as building blocks in medicinal chemistry is well-established, with applications in the development of inhibitors for various kinases such as LIMK1, MK2, and PIM kinases.[1][4] Traditional synthetic routes can be time-consuming and may require harsh reaction conditions. The protocol outlined below leverages the advantages of microwave irradiation to significantly reduce reaction times and improve yields, offering a more efficient and sustainable approach to these valuable scaffolds.[1][6]
Reaction Principle
The synthesis proceeds via a microwave-assisted annulation reaction between a 2-halobenzonitrile and methyl thioglycolate in the presence of a base, typically triethylamine, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2][3] The microwave energy accelerates the rate of reaction, leading to the rapid formation of the desired 3-aminobenzo[b]thiophene product.
Experimental Protocol
This protocol is based on the general procedure described by Bagley et al. for the synthesis of 3-aminobenzo[b]thiophenes.[1]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (Et3N) (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution of the benzonitrile)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable microwave reaction vial, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).
-
Solvent Addition: Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the starting benzonitrile.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130 °C for the time specified for the particular substrate (refer to Table 1). The microwave power will be modulated by the instrument to maintain the set temperature.[1]
-
Work-up: After the specified time, allow the reaction mixture to cool to room temperature. This can be expedited by using a stream of compressed air.[1]
-
Precipitation and Isolation: Pour the cooled reaction mixture into ice-water. A solid precipitate should form.
-
Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it in a vacuum oven.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3-aminobenzo[b]thiophenes using the microwave-assisted protocol.
Table 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes [1]
| Entry | 2-Halobenzonitrile Substrate | Time (min) | Yield (%) |
| 1 | 5-Bromo-2-fluorobenzonitrile | 10 | 96 |
| 2 | 2-Fluoro-5-nitrobenzonitrile | 11 | 91 |
| 3 | 2,5-Difluorobenzonitrile | 10 | 88 |
| 4 | 5-Chloro-2-fluorobenzonitrile | 10 | 85 |
| 5 | 2-Fluorobenzonitrile | 10 | 79 |
| 6 | 5-Phenyl-2-fluorobenzonitrile | 15 | 76 |
| 7 | 2-Fluoro-5-(trifluoromethyl)benzonitrile | 15 | 58 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. sussex.figshare.com [sussex.figshare.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate in Kinase Inhibitor Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a versatile starting material for the synthesis of a variety of kinase inhibitors. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1] The amino group at the 3-position and the nitro group at the 5-position offer functional handles for further chemical modifications, allowing for the generation of diverse libraries of compounds to target specific kinases. This document provides detailed protocols and application notes for the utilization of this compound in the preparation of kinase inhibitors, with a focus on targeting kinases such as PIM, MK2, and PI3K.
Data Presentation: Inhibitory Activity of Benzothiophene-Based Kinase Inhibitors
While specific IC50 data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related benzothiophene and thienopyrimidine derivatives against various kinases. This data provides a strong rationale for the potential of this scaffold in kinase inhibitor design.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference Compound Example |
| PIM-1 | Pyridothienopyrimidin-4-one | 1.18 - 8.83 (µM) | Compound 7a |
| PIM-1 | Benzo[b]thiophene-derived | 2 | Compound 3 |
| PIM-2 | Benzo[b]thiophene-derived | 3 | Compound 3 |
| PIM-3 | Benzo[b]thiophene-derived | 0.5 | Compound 3 |
| MK2 | Benzothiophene Diazepinone | 3 (Ki) | PF-3644022 |
| PI3Kα | Thieno[3,2-d]pyrimidine | - | GDC-0941 |
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of kinase inhibitors from analogous 3-aminobenzothiophene precursors.[1] Researchers should adapt these protocols based on the specific reactivity of this compound.
Protocol 1: Synthesis of a Benzo[1][2]thieno[3,2-d]pyrimidin-4-one Scaffold (PIM Kinase Inhibitor Core)
This protocol describes the construction of a key heterocyclic core found in PIM kinase inhibitors.
Materials:
-
This compound
-
Formamide
-
Formic acid
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide.
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture to reflux (typically 150-180 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 8-nitro-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4-one.
Protocol 2: Synthesis of a Benzo[1][2]thieno[3,2-e][2][3]diazepin-5(2H)-one Scaffold (MK2 Inhibitor Core)
This multi-step protocol outlines the synthesis of a diazepinone scaffold, a core structure for MK2 inhibitors.
Step 2a: Reduction of the Nitro Group
Materials:
-
8-nitro-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4-one (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve the nitro-benzothiophene derivative in ethanol or ethyl acetate in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding amino derivative.
Step 2b: Diazepinone Ring Formation
Materials:
-
Amino-benzothiophene derivative (from Step 2a)
-
Appropriate amino acid derivative (e.g., (R)-tert-butyl (1-aminopropan-2-yl)carbamate for a chiral scaffold)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Sodium methoxide for cyclization
Procedure:
-
Couple the amino-benzothiophene with a Boc-protected amino acid using standard peptide coupling conditions.
-
Remove the Boc protecting group using TFA in DCM.
-
Induce cyclization by treating the resulting amine with a base such as sodium methoxide in methanol to form the diazepinone ring.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol to determine the inhibitory potency (IC50) of the synthesized compounds.[3]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for [γ-³²P]ATP).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Purification of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The methodologies presented are based on established procedures for structurally related compounds and serve as a comprehensive guide for researchers to achieve high purity of the target compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₄S |
| Molecular Weight | 252.25 g/mol |
| Appearance | Yellow to orange powder |
| Purity (typical) | ≥95% |
Purification Methodologies
Two primary methods for the purification of this compound are presented: Recrystallization and Column Chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. Based on procedures for analogous compounds, two solvent systems are proposed.
Experimental Protocol: Recrystallization
-
Solvent System Selection:
-
Option A: Dichloromethane/Methanol. This system has been reported for the purification of a structurally similar nitrothiophene derivative.
-
Option B: Ethanol. Ethanol is a common recrystallization solvent for various 2-aminothiophene derivatives.
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent (or solvent mixture).
-
If using a mixed solvent system like dichloromethane/methanol, dissolve the compound in the solvent in which it is more soluble (e.g., dichloromethane) and then add the less soluble solvent (e.g., methanol) dropwise until turbidity persists.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Recrystallization
| Solvent System | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Dichloromethane/Methanol (9:1) | |||||
| Ethanol |
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for removing impurities with polarities similar to the target compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation: Column Chromatography
| Stationary Phase | Mobile Phase (Ratio) | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Silica Gel | Ethyl Acetate/Petroleum Ether |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Logical Relationship of Purification Steps
The decision-making process for selecting and executing a purification method is outlined below.
Caption: Decision tree for purification method selection.
Application Notes and Protocols for the Analysis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data acquisition.
Chemical Structure and Properties
-
Compound Name: this compound
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Based on the structure of this compound, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| O-CH ₃ | ~ 3.9 | Singlet | 3H | - |
| NH ₂ | ~ 6.0 - 7.0 (broad) | Singlet | 2H | - |
| Ar-H (H4) | ~ 8.5 | Doublet | 1H | ~ 2.0 |
| Ar-H (H6) | ~ 8.2 | Doublet of doublets | 1H | ~ 9.0, 2.0 |
| Ar-H (H7) | ~ 7.8 | Doublet | 1H | ~ 9.0 |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C =O | ~ 165 |
| Ar-C -NO₂ | ~ 145 |
| Ar-C -S | ~ 140 |
| Ar-C -NH₂ | ~ 150 |
| Ar-C -COOCH₃ | ~ 110 |
| Ar-C H (C4) | ~ 120 |
| Ar-C H (C6) | ~ 125 |
| Ar-C H (C7) | ~ 118 |
| Ar-C (C5a) | ~ 130 |
| Ar-C (C7a) | ~ 128 |
| O-C H₃ | ~ 52 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is expected to produce a distinct fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 252 | [M]⁺ (Molecular Ion) |
| 221 | [M - OCH₃]⁺ |
| 193 | [M - COOCH₃]⁺ |
| 206 | [M - NO₂]⁺ |
| 178 | [M - NO₂ - CO]⁺ |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry Sample Preparation and Analysis
This protocol outlines the steps for analyzing the compound using a mass spectrometer with an Electron Impact (EI) source.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Sample vials
Protocol:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard Electron Impact (EI) source.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Logical Relationship for Structural Elucidation
The combined data from NMR and MS allows for the unambiguous structural confirmation of this compound.
References
HPLC analysis method for 3-aminobenzothiophene derivatives.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminobenzothiophene Derivatives
Introduction
3-Aminobenzothiophene and its derivatives represent a critical class of heterocyclic compounds within medicinal chemistry and drug development. These scaffolds are integral to molecules exhibiting a wide range of biological activities, including potent antimitotic properties through the inhibition of tubulin polymerization.[1] Given their therapeutic potential, the ability to accurately and reliably quantify these compounds in various matrices—from reaction mixtures to biological samples—is paramount. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
This document, prepared for researchers, analytical scientists, and drug development professionals, provides a comprehensive, validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of 3-aminobenzothiophene derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring the protocol is not only followed but understood. The method is designed to be robust and transferable, adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[3]
Principle of the Method: Reversed-Phase Chromatography
The separation of 3-aminobenzothiophene derivatives is optimally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a more polar aqueous-organic mixture.[4][5] The separation mechanism is governed by the hydrophobic interactions between the analytes and the C18 stationary phase.
3-Aminobenzothiophene derivatives possess a hydrophobic benzothiophene core and a polar, basic amino group. The hydrophobic core provides strong retention on the C18 column, while the amino group's polarity can be modulated by the pH of the mobile phase. By using a buffered aqueous solution mixed with an organic solvent like acetonitrile, we can precisely control both the retention and the peak shape of the analytes.[4][6] Less polar derivatives will be retained longer, while more polar ones will elute earlier.
HPLC Method Development Strategy
The development of a robust HPLC method requires a systematic approach where each parameter is carefully selected and optimized. The choices below are grounded in the physicochemical properties of aromatic amines and the established principles of chromatography.[7]
-
Column Selection : A C18 column is the gold standard for separating moderately hydrophobic aromatic compounds.[8] The long alkyl chains provide sufficient surface area for hydrophobic interactions with the benzothiophene ring system, leading to excellent retention and resolution. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency and backpressure.[9]
-
Mobile Phase Composition :
-
Organic Modifier : Acetonitrile is chosen over methanol as it typically provides lower viscosity (reducing backpressure) and better peak shapes for many aromatic compounds. The percentage of acetonitrile is the primary lever for adjusting retention times; increasing it will decrease retention.
-
Aqueous Phase & pH Control : The amino group on the 3-aminobenzothiophene scaffold is basic. At a pH below its pKa, it will be protonated (R-NH3+), making it more polar and reducing its retention time. At a pH above its pKa, it will be in its neutral form (R-NH2), making it more hydrophobic and increasing retention. To ensure consistent and reproducible retention times, the mobile phase pH must be controlled with a buffer. A phosphate buffer around pH 7 is often a good starting point to ensure the amino group is in a consistent, primarily neutral state, which also promotes better peak shape by minimizing interactions with residual silanols on the stationary phase.[4] For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate should be used instead.[10]
-
-
Detection : The fused aromatic ring system of benzothiophene provides strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The optimal wavelength for detection should be set at the absorbance maximum (λmax) of the derivative of interest to ensure maximum sensitivity. This is typically determined by running a UV-Vis spectrum of the analyte in the mobile phase.
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides efficient separation without generating excessive pressure.[11] Maintaining a constant column temperature (e.g., 30 °C) via a column oven is critical for ensuring the stability and reproducibility of retention times, as viscosity and mass transfer kinetics are temperature-dependent.
Detailed Analytical Protocol
This protocol provides a starting point for the analysis of a typical 3-aminobenzothiophene derivative. It should be optimized and validated for each specific derivative and matrix.
Instrumentation, Materials, and Reagents
-
HPLC System : An HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (High-purity, e.g., Milli-Q or equivalent)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Hydroxide (for pH adjustment)
-
-
Reference Standards : Well-characterized reference standards of the 3-aminobenzothiophene derivative(s) of interest.
-
Sample Diluent : Typically, the mobile phase or a mixture that ensures sample solubility and compatibility with the mobile phase.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 | Buffers the mobile phase to ensure consistent analyte ionization and reproducible retention. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the hydrophobic analytes. |
| Gradient | Isocratic (e.g., 60% A, 40% B) or Gradient | An isocratic method is simpler, but a gradient may be needed to separate multiple derivatives or impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and reaction kinetics. |
| Detection | UV at λmax (e.g., 254 nm or determined λmax) | The aromatic structure provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Run Time | 15 minutes (or sufficient to elute all components) | Ensures all analytes and potential late-eluting impurities are cleared from the column. |
Preparation of Solutions
-
Mobile Phase A (Buffer) : Dissolve 2.72 g of KH₂PO₄ in 1 L of high-purity water. Adjust the pH to 7.0 using a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile or a suitable solvent.
-
Working Standard Solutions : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation : Dissolve the sample containing the 3-aminobenzothiophene derivative in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
Method Validation Protocol (ICH Guidelines)
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.[2][13]
Specificity
The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.
-
Protocol : Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time. Peak purity analysis using a DAD can further confirm specificity.
Linearity
The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol : Analyze the prepared working standard solutions (at least 5 concentrations) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criterion : The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
The closeness of the test results to the true value.
-
Protocol : Analyze samples with a known concentration of the analyte (e.g., a placebo spiked with the analyte at 80%, 100%, and 120% of the target concentration). Perform at least three replicate preparations for each level.
-
Acceptance Criterion : The mean percent recovery should be within 98.0% to 102.0%.
Precision
The degree of agreement among individual test results when the method is applied repeatedly.
-
Repeatability (Intra-assay precision) : Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion : The Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD : The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol : These can be estimated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol : Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time, peak area, and resolution.
-
Acceptance Criterion : The system suitability parameters should still be met, and the results should not be significantly impacted.
System Suitability
Ensures the chromatographic system is adequate for the intended analysis.
-
Protocol : Inject a standard solution five or six times at the beginning of each analytical run.
-
Acceptance Criteria :
-
RSD of peak area and retention time : ≤ 2.0%
-
Tailing factor : ≤ 2.0
-
Theoretical plates (N) : > 2000
-
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of 3-aminobenzothiophene derivatives.
Method Development Logic
Caption: Key parameter relationships in HPLC method development.
Conclusion
The Reversed-Phase HPLC method detailed in this application note provides a robust, sensitive, and reliable framework for the quantitative analysis of 3-aminobenzothiophene derivatives. By carefully selecting the column, controlling the mobile phase pH, and adhering to a strict validation protocol according to ICH guidelines, researchers can generate high-quality, defensible data. This methodology is a crucial tool for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals based on this important chemical scaffold.
References
- N. Funazo, K. Tanaka, M. Taguchi. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1986. [URL: https://www.jstage.jst.go.jp/article/analsci/2/2/2_167/_pdf/-char/en]
- M. Tudoroiu, I. C. Covaliu, C. D. Negut. A New Approach to the Determination of Biogenic Amines in Wine. MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline, 2024. [URL: https://www.pharmaguideline.
- M. Schuster, B. R. K. G. S. L. N. S. R. B. M. R. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate, 2008. [URL: https://www.researchgate.
- M. I. H. Khan, I. U. Khan, S. A. T. Shah. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid, 2004. [URL: https://journals.lww.
- V. G. D. A. G. S. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 2020. [URL: https://actascientific.com/ASPS/pdf/ASPS-03-0247.pdf]
- S. Arnaboldi, P. R. Mussini, F. Sannicolò. Inherently Chiral Oligomers Based on Indole–Benzothiophene Core. AIR Unimi, 2017. [URL: https://air.unimi.it/retrieve/handle/2434/544329/1083654/10102_2017_Article_285.pdf]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma, 2025. [URL: https://www.amsbiopharma.
- P. K. T. S. K. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network, 2004. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0]
- Method Validation. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube, 2025. [URL: https://www.youtube.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies, N.D. [URL: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns/]
- SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies, N.D. [URL: https://sielc.com/separation-of-benzothiophene-on-newcrom-r1-hplc-column/]
- A. M. P. C. F. S. et al. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI, 2018. [URL: https://www.mdpi.com/1424-8220/18/11/3953]
- A. D. C. et al. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. PubMed, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21802279/]
- BenchChem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. BenchChem, 2025. [URL: https://www.benchchem.
- Phenomenex. Chiral HPLC Separations. Phenomenex, N.D. [URL: https://www.phenomenex.com/Content/Images/products/chiral/guidebook.pdf]
- E. W. J. P. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. MDPI, 2019. [URL: https://www.mdpi.com/2073-4360/11/12/1943]
- P. B. et al. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8740924/]
- Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Cheméo, N.D. [URL: https://www.chemeo.com/cid-7761-1.html]
Sources
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
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One-Pot Synthesis of 2-Aminothiophene Carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 2-aminothiophene carboxylate derivatives, a critical scaffold in medicinal chemistry. The protocols focus on the widely utilized Gewald three-component reaction, offering insights into its mechanism, experimental execution, and the pharmacological relevance of its products.
Introduction
Substituted 2-aminothiophenes are pivotal intermediates in the synthesis of a wide array of compounds with significant biological activities.[1] These derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The Gewald reaction, a multi-component condensation, stands as a highly efficient and straightforward one-pot method for preparing these polysubstituted 2-aminothiophenes.[3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[4] The resulting 2-aminothiophene-3-carboxylate scaffold is a cornerstone in the discovery of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7]
Reaction Mechanism and Workflow
The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation. The general mechanism and experimental workflow are depicted below.
Reaction Mechanism
The reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Experimental Workflow
The one-pot synthesis generally involves mixing the reactants and catalyst in a suitable solvent and heating the mixture for a specified duration. The product is then isolated through precipitation and purified by recrystallization.
Caption: A generalized experimental workflow for the one-pot synthesis.
Experimental Protocols
Numerous variations of the Gewald protocol exist, employing different catalysts, solvents, and heating methods to optimize yields and reaction times.[8]
Protocol 1: General Procedure using an Amine Base (Conventional Heating)
This protocol describes a standard one-pot synthesis using a secondary amine like morpholine or piperidine as the catalyst.
Materials:
-
Ketone or aldehyde (1 equiv)
-
Ethyl cyanoacetate or malononitrile (1 equiv)
-
Elemental sulfur (1 equiv)
-
Amine base (e.g., morpholine or piperidine, catalytic to stoichiometric amounts)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Ice-water bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1 equivalent), and the amine base.
-
Add the solvent and stir the mixture at room temperature or heat to 50-100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours.[8][9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiophene derivative.[8]
-
Confirm the structure of the product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Protocol 2: Catalytic Gewald Synthesis using Piperidinium Borate
This protocol utilizes a conjugate acid-base pair catalyst, which has been shown to be highly efficient in catalytic amounts.[1]
Materials:
-
Ketone (1 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equiv)
-
Elemental sulfur (1 equiv)
-
Piperidinium borate (Pip borate) (20 mol%)
-
Ethanol/water (9:1) mixture
Procedure:
-
In a suitable reaction vessel, mix the ketone (1 equivalent), active methylene compound (1 equivalent), sulfur (1 equivalent), and piperidinium borate (20 mol%).[1]
-
Add the ethanol/water (9:1) solvent mixture (e.g., 10 mL).[1]
-
Stir the mixture at 100°C.[1]
-
Monitor the reaction's progress via TLC. Complete conversion can be achieved in as little as 20 minutes for certain substrates.[1]
-
After completion, follow the isolation and purification steps outlined in Protocol 1.
Data Presentation: Reaction Optimization
The efficiency of the Gewald reaction is highly dependent on the catalyst, solvent, and temperature. The following tables summarize optimization data from a study using piperidinium borate as the catalyst.
Table 1: Effect of Catalyst on Reaction Yield [1]
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
| 1 | Pyrrolidinium borate | 30 | 92 |
| 2 | Piperidinium borate | 25 | 96 |
| 3 | Morpholinium borate | 30 | 90 |
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), in ethanol/water (9:1) at 100°C.
Table 2: Effect of Catalyst Loading on Reaction Yield [1]
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No reaction |
| 2 | 10 | 30 | 90 |
| 3 | 15 | 25 | 94 |
| 4 | 20 | 20 | 96 |
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate, in ethanol/water (9:1) at 100°C.
Table 3: Effect of Temperature on Reaction Yield [1]
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temp. | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), in ethanol/water (9:1).
Applications in Drug Development
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Its versatility allows for the synthesis of diverse derivatives with a wide range of therapeutic applications.
-
Anticancer Agents: Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as potent and selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[11] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[11]
-
Antimicrobial and Antifungal Agents: Derivatives of 2-aminothiophenes have demonstrated significant activity against various Gram-positive and Gram-negative bacteria and fungi.[6]
-
Anti-inflammatory Agents: The 2-aminothiophene motif is present in anti-inflammatory drugs like Tinoridine.[1]
-
Kinase Inhibitors: The scaffold is used in the development of selective inhibitors of kinases, such as IκB kinase 2 (IKK-2), which are targets for inflammatory diseases.[1]
-
Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and the anxiolytic Bentazepam contain a thiophene ring, highlighting the importance of this heterocycle in CNS drug discovery.[1]
-
Receptor Modulators: Certain 2-aminothiophene derivatives act as allosteric modulators of adenosine A1 receptors, which are involved in various physiological processes.[1][6]
The straightforward and efficient synthesis via the Gewald reaction makes 2-aminothiophene carboxylates highly attractive starting materials for generating large compound libraries for high-throughput screening in drug discovery programs.[9]
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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The Strategic Intermediate: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate in Modern Drug Discovery
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure." Its rigid, bicyclic framework, capable of engaging in a multitude of non-covalent interactions, has made it a cornerstone in the design of a diverse array of therapeutic agents. From selective estrogen receptor modulators like Raloxifene to potent kinase inhibitors, the benzothiophene core is a testament to the power of heterocyclic chemistry in drug design. This guide focuses on a particularly valuable derivative: Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate . The strategic placement of the amino, nitro, and carboxylate groups on this scaffold creates a versatile intermediate, ripe for elaboration into complex molecular architectures, most notably in the pursuit of novel kinase inhibitors.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying chemical principles that make this molecule a powerful tool in the laboratory.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 34674-75-4 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₄S | [1] |
| Molecular Weight | 252.25 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | Typically ≥95-97% | [1][2] |
Illustrative Spectroscopic Data (from a 5-bromo analogue)[3]:
| Data Type | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |
| ¹H NMR (400 MHz, d₆-DMSO) | 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me) |
| ¹³C NMR (101 MHz, d₆-DMSO) | 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me) |
| Mass Spectrometry (ES) | m/z (ES) 286 (M[⁷⁹Br]H⁺, 100%) |
For the target 5-nitro compound, one would expect a downfield shift of the aromatic protons due to the strong electron-withdrawing nature of the nitro group.
Synthesis of the Core Intermediate: A Modern Approach
The construction of the 3-aminobenzothiophene scaffold can be achieved through several named reactions, with the Gewald reaction being a classical and versatile method for the synthesis of 2-aminothiophenes.[4] However, for the specific synthesis of the title benzothiophene, a more modern and efficient approach utilizing microwave-assisted organic synthesis (MAOS) has been developed, offering significant advantages in terms of reaction time and yield.[3]
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from the work of Bagley et al. and provides a rapid and high-yielding route to the target intermediate.[3]
Reaction Scheme:
A schematic of the microwave-assisted synthesis.
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable microwave reaction vial, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 130 °C for approximately 11 minutes (hold time). The synthesizer will modulate the initial microwave power to maintain this temperature.
-
After the irradiation is complete, cool the reaction vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the product in vacuo to yield this compound. This method has been reported to provide the product in high yield (e.g., 94%).[5]
Rationale behind the Method:
The use of microwave irradiation dramatically accelerates the reaction, reducing the time from hours (under conventional heating) to mere minutes.[3][5] This is due to the efficient and uniform heating of the polar solvent (DMSO) and reactants by the microwaves. Triethylamine acts as a base to deprotonate the methyl thioglycolate, which then acts as a nucleophile. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization to form the benzothiophene ring.
Application as a Synthetic Intermediate: Building Kinase Inhibitors
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems, particularly those with demonstrated biological activity. The presence of the ortho-amino ester functionality is key to its reactivity, allowing for the construction of fused pyrimidine rings, a common feature in many kinase inhibitors.
A prime example of this is the synthesis of the benzo[6]thieno[3,2-d]pyrimidin-4-one scaffold, which is the core of potent inhibitors of PIM kinases.[3] PIM kinases are a family of serine/threonine kinases that are implicated in tumorigenesis, making them an attractive target for cancer therapy.
Protocol 2: Synthesis of 7-Nitrobenzo[6][7]thieno[3,2-d]pyrimidin-4(3H)-one
This protocol demonstrates the cyclization of the amino ester to form the fused pyrimidinone ring system.
Reaction Scheme:
Formation of the thienopyrimidinone scaffold.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
-
Heating mantle or oil bath
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 7-Nitrobenzo[6]thieno[3,2-d]pyrimidin-4(3H)-one.
Mechanistic Insight:
This reaction is a classic example of a condensation-cyclization. The amino group of the benzothiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. This is followed by the elimination of methanol and subsequent cyclization to form the thermodynamically stable fused pyrimidinone ring system. This scaffold can then be further functionalized to produce a library of potential PIM kinase inhibitors.[3]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the logical flow from starting materials to a kinase inhibitor scaffold, highlighting the pivotal role of the title intermediate.
Workflow for the synthesis of kinase inhibitors.
Conclusion and Future Perspectives
This compound is a high-value synthetic intermediate that provides a rapid and efficient entry point to a range of complex heterocyclic systems. The microwave-assisted synthesis detailed herein represents a significant improvement over classical methods, aligning with the principles of green chemistry by reducing reaction times and potentially improving energy efficiency. Its demonstrated utility in the synthesis of PIM kinase inhibitors underscores its importance in contemporary drug discovery programs. The strategic positioning of its functional groups allows for a modular approach to the synthesis of compound libraries, enabling extensive structure-activity relationship (SAR) studies. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and readily accessible intermediates like this compound is set to grow, solidifying its place in the medicinal chemist's toolbox.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
PubMed. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]
-
Hussein, A., Eshak, E., & Abu-Shanab, F. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9. [Link]
-
Rode, H. B., et al. (2006). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2951–o2953. [Link]
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Figshare. [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. S3 Amazonaws. [Link]
-
PubMed Central. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
-
Mosadegh, M., & Mosslemin, M. H. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 26(3), 945-950. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1925619A1 - Preparation of 4-substituted 2-amino-benzo[4,5]furo[3,2-d]pyrimidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols for Electrophilic Substitution on Thiophene Rings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing electrophilic substitution reactions on thiophene rings. Thiophene and its derivatives are crucial heterocyclic motifs in medicinal chemistry and materials science. Understanding and mastering their functionalization is key to new discoveries.
Introduction
Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, typically at the C2 position. This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. The reactivity of thiophene is significantly greater than that of benzene, necessitating milder reaction conditions to avoid polymerization or the formation of polysubstituted products. These application notes detail the experimental setups for common and synthetically useful electrophilic substitution reactions on thiophene: nitration, halogenation, Friedel-Crafts acylation, and sulfonation.
General Experimental Workflow
The general workflow for electrophilic substitution on a thiophene ring involves the careful mixing of the thiophene substrate with the electrophilic reagent, often in the presence of a catalyst and a suitable solvent. The reaction progress is monitored, followed by workup and purification of the desired product.
Caption: General experimental workflow for electrophilic substitution on a thiophene ring.
Nitration of Thiophene
Nitration introduces a nitro group (-NO₂) onto the thiophene ring, a versatile functional group that can be further transformed, for instance, into an amino group. Due to thiophene's high reactivity, harsh nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to degradation.[1] A milder and more effective method involves the use of nitric acid in acetic anhydride.[1][2]
Experimental Protocol: Synthesis of 2-Nitrothiophene [2]
-
Reagent Preparation: In a flask, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride. In a separate flask, carefully dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. It is crucial to add the nitric acid to the acetic acid gradually with shaking and cooling.[2]
-
Reaction Setup: Divide both solutions into two equal parts. Place one-half of the nitric acid solution into a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel. Cool the mixture to 10°C.[2]
-
Addition: With moderate stirring, add one-half of the thiophene solution dropwise at a rate that maintains the reaction temperature at or below room temperature. A cooling bath may be necessary to control the initial temperature rise.[2]
-
Completion: After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution. Then, gradually add the rest of the thiophene solution.[2]
-
Stirring: Allow the product to remain at room temperature for two hours with continued stirring.[2]
-
Workup: Pour the reaction mixture onto crushed ice. The product will precipitate. Collect the solid by filtration and wash it with water until neutral.
-
Purification: The crude 2-nitrothiophene can be purified by recrystallization.
| Parameter | Value | Reference |
| Thiophene | 1.0 mole (84 g) | [2] |
| Fuming Nitric Acid | 1.2 moles (80 g) | [2] |
| Acetic Anhydride | 340 cc | [2] |
| Glacial Acetic Acid | 600 cc | [2] |
| Reaction Temperature | 10°C to room temperature | [2] |
| Reaction Time | ~2 hours post-addition | [2] |
| Yield | High | [1] |
Halogenation of Thiophene
Halogenation of thiophene occurs readily, even at low temperatures.[3] Careful control of reaction conditions is necessary to achieve mono-substitution.
Bromination
Experimental Protocol: Synthesis of 2-Bromothiophene
A common method for the bromination of thiophenes is the use of N-Bromosuccinimide (NBS).
Procedure using NBS (for a substituted thiophene): [4]
-
Setup: Dissolve the thiophene derivative (e.g., 2-methylbenzo[b]thiophene, 500 mg, 3.4 mmol) in acetonitrile (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.[4]
-
Addition: Add N-Bromosuccinimide (NBS) (630 mg, 3.5 mmol) to the solution.[4]
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes.[4]
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and filter.[4]
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.[4]
| Parameter | Value | Reference |
| Substrate | 2-methylbenzo[b]thiophene (3.4 mmol) | [4] |
| Brominating Agent | N-Bromosuccinimide (3.5 mmol) | [4] |
| Solvent | Acetonitrile (5 mL) | [4] |
| Temperature | 0°C to room temperature | [4] |
| Reaction Time | 30 minutes | [4] |
| Yield | 99% (for 3-bromo-2-methylbenzo[b]thiophene) | [4] |
Alternative Bromination Protocol using Bromine: [5]
High yields of 2-bromothiophene can be obtained by adding a solution of bromine in 48% hydrobromic acid to a mixture of thiophene, diethyl ether, and 48% hydrobromic acid.[5]
Friedel-Crafts Acylation of Thiophene
Friedel-Crafts acylation is a highly effective method for introducing an acyl group onto the thiophene ring, leading to the formation of thienyl ketones. This reaction typically gives good yields, with substitution occurring predominantly at the 2-position.[3][6] While aluminum chloride can be used, it may cause tar formation.[3] Milder Lewis acids like tin tetrachloride are often preferred.[3] Solid acid catalysts such as Hβ zeolites have also been shown to be highly effective and reusable.[7]
Experimental Protocol: Synthesis of 2-Acetylthiophene [7]
-
Setup: In a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, introduce 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7]
-
Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.[7]
-
Reaction: Heat the reaction mixture in a water bath to the desired temperature (e.g., 60°C or 333 K) with magnetic stirring.[7] The reaction can be monitored by GC. Total conversion of thiophene can be achieved in 2 hours at 333 K.[7]
-
Workup: After the reaction is complete, filter the catalyst. The catalyst can be recovered, regenerated, and reused.[7]
-
Purification: The product, 2-acetylthiophene, can be isolated from the filtrate, likely after washing and solvent removal.
| Parameter | Value | Reference |
| Thiophene:Acetic Anhydride Molar Ratio | 1:3 | [7] |
| Catalyst | Hβ zeolite | [7] |
| Reaction Temperature | 333 K (60°C) | [7] |
| Reaction Time for Total Conversion | 2 hours | [7] |
| Yield of 2-acetylthiophene | 98.6% | [7] |
Sulfonation of Thiophene
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiophene ring. The high reactivity of thiophene towards sulfonation is notable.[8]
Experimental Protocol: Synthesis of Thiophene-2-sulfonic acid
Method using Fluosulfonic Acid: [9]
-
Setup: In a reaction vessel with agitation, mix 84 grams of thiophene with 300 grams of fluosulfonic acid over a two-hour period.[9]
-
Reaction: Maintain the temperature between 0°C and 5°C and continue agitation for an additional 2 hours at atmospheric pressure.[9]
-
Workup: To the reaction mixture, add 2,000 grams of water and 1150 grams of barium hydroxide crystals with agitation. This will form the barium salt of the sulfonic acid.[9]
-
Isolation: The thiophene sulfonic acid can be obtained from its barium salt by reaction with sulfuric acid, which precipitates barium sulfate.[9]
Method using Bis(trimethylsilyl) sulfate (BTS): [10]
-
Setup: Heat a mixture of 1.3 g (0.015 mole) of thiophene and 10.9 g (0.045 mole) of BTS in a sealed glass tube.[10]
-
Reaction: Maintain the temperature at 100°C for 2 hours.[10]
-
Isolation: The thiophenesulfonic acid is isolated as its barium salt.[10]
| Parameter | Value | Reference |
| Thiophene | 0.015 mole (1.3 g) | [10] |
| Sulfonating Agent | Bis(trimethylsilyl) sulfate (3-fold excess) | [10] |
| Reaction Temperature | 100°C | [10] |
| Reaction Time | 2 hours | [10] |
| Yield | 77% | [10] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments. Always conduct a thorough risk assessment before performing any chemical reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
- 10. afinitica.com [afinitica.com]
Green Synthesis of Thiophene-2-Carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Thiophene-2-carboxylate and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds, focusing on methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.
Overview of Green Synthesis Strategies
Several innovative techniques have emerged as powerful green alternatives to traditional methods for synthesizing thiophene-2-carboxylate derivatives. These include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[1]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and efficiency, often in greener solvents like ethanol.[2]
-
Solvent-Free Carboxylation: A direct approach that utilizes carbon dioxide (CO2) as a C1 source in a solvent-free environment.[3]
-
Continuous Flow Synthesis: Offers a scalable and efficient method with precise control over reaction parameters, minimizing waste and improving safety.[4]
-
Mechanochemical Synthesis: A solvent-free method that uses mechanical force (e.g., ball milling) to induce chemical reactions.
-
Multicomponent Reactions: One-pot syntheses that combine three or more reactants to form a complex product in a single step, enhancing atom economy.[5]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis methods for thiophene-2-carboxylate derivatives and related compounds, allowing for a clear comparison of their efficiency and conditions.
| Synthesis Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolate | Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Base | - | 90 | 15 min | Good | [1] |
| Microwave-Assisted | Benzonitriles, Methyl thioglycolate | 3-Aminobenzo[b]thiophenes | Triethylamine | DMSO | 130 | 5-30 min | 58-96 | [1] |
| Ultrasound-Assisted | Thiophenylchalcones, Aminoguanidine HCl | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | KOH | Ethanol | RT | 15-35 min | 62-95 | [2] |
| Solvent-Free CO2 Carboxylation | Thiophene | Thiophene-2-carboxylate | Cesium carbonate, Cesium pivalate | None | 300 | - | ~4.98 | [3] |
| Continuous Flow | β-Nitroacrylates, Thioacetic acid | Thiophene-2-carboxylates | Acid/Base | - | - | - | High | [4] |
Experimental Protocols
This section provides detailed experimental procedures for key green synthesis methods.
Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
This protocol describes a rapid, microwave-assisted condensation reaction.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Base (e.g., triethylamine)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq).
-
Add a suitable base (e.g., triethylamine, 2.0 eq).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 90 °C for 15 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the product by recrystallization or column chromatography.
Workflow Diagram:
Ultrasound-Assisted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides
This protocol details an efficient cyclocondensation reaction promoted by ultrasound.
Materials:
-
Thiophenylchalcone derivative
-
Aminoguanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ultrasonic bath or probe sonicator
Procedure:
-
Dissolve the thiophenylchalcone derivative (1.0 eq) and aminoguanidine hydrochloride (1.2 eq) in ethanol in a suitable reaction vessel.
-
Add potassium hydroxide (1.2 eq) to the mixture.
-
Place the reaction vessel in an ultrasonic bath or immerse a probe sonicator into the mixture.
-
Apply ultrasonic irradiation at room temperature for 15-35 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product.
Workflow Diagram:
Solvent-Free Direct Carboxylation of Thiophene with CO2
This protocol outlines a novel and environmentally friendly method for the direct carboxylation of thiophene.[3]
Materials:
-
Thiophene
-
Cesium carbonate (Cs2CO3)
-
Cesium pivalate (CsOPiv)
-
High-pressure autoclave
-
Carbon dioxide (CO2) gas
Procedure:
-
In a high-pressure autoclave, place a mixture of cesium carbonate and cesium pivalate.
-
Add thiophene to the solid mixture.
-
Seal the autoclave and pressurize it with carbon dioxide to the desired pressure.
-
Heat the autoclave to 300 °C with stirring for the desired reaction time.[3]
-
After the reaction, cool the autoclave to room temperature and carefully release the CO2 pressure.
-
The resulting solid mixture contains the cesium salt of thiophene-2-carboxylate.
-
Dissolve the mixture in water and acidify with a suitable acid (e.g., HCl) to precipitate the thiophene-2-carboxylic acid.
-
Filter, wash, and dry the product.
Reaction Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. membranereactors.com [membranereactors.com]
Domino Reaction Protocols for the Synthesis of Benzothiophene Entities: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzothiophene entities utilizing domino reaction strategies. Benzothiophenes are a pivotal class of heterocyclic compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Domino reactions, characterized by the formation of multiple chemical bonds in a single synthetic operation, offer an efficient, atom-economical, and environmentally benign approach to constructing these complex molecular architectures.
Domino Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes
This protocol outlines an efficient domino reaction for the gram-scale synthesis of 3-amino-2-formyl-functionalized benzothiophenes from 2-fluorobenzonitrile derivatives and mercaptoacetaldehyde. These products serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems with potential therapeutic applications.[1][2]
Logical Workflow for Synthesis and Further Functionalization
Caption: Workflow for the domino synthesis and subsequent derivatization of 3-amino-2-formyl-benzothiophenes.
Quantitative Data Summary
| Starting Material (2-Fluorobenzonitrile Derivative) | Solvent System | Temperature (°C) | Yield of 3-Amino-2-formyl-benzothiophene (%) | Reference |
| 2-Fluoro-5-nitrobenzonitrile | Acetonitrile:Water (95:5) | Room Temp. | 85 | [1] |
| 4-Cyano-3-fluorobenzaldehyde | Acetonitrile:Water (95:5) | Room Temp. | 80 | [1][2] |
| Methyl 4-cyano-3-fluorobenzoate | Acetonitrile:Water (95:5) | 60 | 71 | [1][2] |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | Acetonitrile:Water (95:5) | 60 | 65 | [1][2] |
| 3-Amino-2-formyl-benzothiophene Derivative | Reactant | Product | Yield (%) | Reference |
| 3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde | 4-Methyl-phenylhydrazine hydrochloride | Hydrazone derivative | 92 | [1] |
| 3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde | 4-Bromo-phenylhydrazine | Hydrazone derivative | 97 | [1] |
| 3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde | 5,5-Dimethyl-1,3-cyclohexanedione | Benzothieno[3,2-b]quinoline derivative | 55 | [2] |
| 3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde | 5-Propyl-1,3-cyclohexanedione | Benzothieno[3,2-b]quinoline derivative | 85 | [2] |
Experimental Protocol: Synthesis of 3-Amino-6-nitrobenzo[b]thiophene-2-carbaldehyde
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in a 95:5 mixture of acetonitrile and water (20 mL), add potassium carbonate (1.25 g, 9.03 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add mercaptoacetaldehyde (0.56 g, 7.22 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 3-amino-6-nitrobenzo[b]thiophene-2-carbaldehyde.
Base-Promoted Domino Condensation for Substituted Benzothiophenes
This protocol describes a transition-metal-free synthesis of diversely substituted benzothiophenes through a base-mediated tandem condensation of o-iodoarylacetonitriles (or acetates/ketones) with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation.[3] This method is noted for its high yields and efficiency.[3]
Proposed Reaction Pathway
Caption: Domino reaction sequence for the synthesis of substituted benzothiophenes.
Quantitative Data Summary
| o-Iodoarylacetonitrile | Dithioester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(2-Iodophenyl)acetonitrile | Phenyl dithiobenzoate | t-BuOK | DMSO | 100 | 92 | [3] |
| 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile | Phenyl dithiobenzoate | t-BuOK | DMSO | 100 | 89 | [3] |
| 2-(2-Iodophenyl)acetonitrile | 4-Methoxyphenyl dithiobenzoate | t-BuOK | DMSO | 100 | 91 | [3] |
| Methyl 2-(2-iodophenyl)acetate | Phenyl dithiobenzoate | t-BuOK | DMSO | 100 | 85 | [3] |
Experimental Protocol: Synthesis of 2-Phenyl-3-cyanobenzo[b]thiophene
-
In a sealed tube, dissolve 2-(2-iodophenyl)acetonitrile (0.5 mmol) and phenyl dithiobenzoate (0.6 mmol) in anhydrous DMSO (2 mL).
-
Add potassium tert-butoxide (t-BuOK, 1.5 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3-cyanobenzo[b]thiophene.
Three-Component Domino Synthesis of Functionalized Benzothiophenes
This section details an efficient three-component domino strategy for the synthesis of medicinally relevant benzothiophene derivatives in water.[4] The key step in this process is the amine-promoted selective cleavage of the C-S bond of thioisatin.[4] This method is advantageous due to its use of an environmentally friendly solvent, broad substrate scope, and high reaction yields.[4]
Experimental Workflow
Caption: Three-component domino synthesis of benzothiophenes in an aqueous medium.
Quantitative Data Summary
Specific quantitative data for this three-component reaction was not available in the provided search results. The method is noted for its high reaction yields.[4]
General Experimental Protocol
-
A mixture of thioisatin (1.0 equiv.), an amine (1.2 equiv.), and an activated alkyne (1.1 equiv.) is stirred in water at the designated temperature.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the product is isolated by extraction with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the pure functionalized benzothiophene derivative.
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Novel Antibacterial Agents from Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial properties. This document provides detailed application notes and protocols for the synthesis and evaluation of new potential antibacterial agents derived from Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. While direct literature on the antimicrobial applications of this specific starting material is limited, the methodologies presented here are based on well-established synthetic routes for analogous benzothiophene derivatives and offer a robust framework for exploring its potential in antibacterial drug discovery.
Proposed Synthetic Pathway
The primary synthetic strategy involves the derivatization of the 3-amino group of this compound through N-acylation with various substituted benzoyl chlorides. This approach aims to generate a library of amide derivatives. The rationale is that the introduction of different substituents on the benzoyl moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antibacterial activity and a favorable structure-activity relationship (SAR).
Caption: Proposed synthetic pathway for the derivatization of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acylated Derivatives
This protocol details the N-acylation of this compound with various benzoyl chlorides.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Dry Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
10% Hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM in a round-bottom flask, add triethylamine (1.5 eq) and stir at 0 °C.
-
Slowly add the desired substituted benzoyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture sequentially with 10% HCl, 10% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acylated derivative.
Protocol 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Pick a few colonies of the test bacteria and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
The following table presents hypothetical data for a series of synthesized N-acylated derivatives of this compound, illustrating how to structure the results for clear comparison.
| Compound ID | R-Group (Substituent) | Yield (%) | MIC (µM) vs S. aureus | MIC (µM) vs E. coli |
| BT-H | H | 78 | 64 | >128 |
| BT-4Cl | 4-Chloro | 85 | 16 | 32 |
| BT-4MeO | 4-Methoxy | 82 | 32 | 64 |
| BT-4NO2 | 4-Nitro | 75 | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Experimental Workflow
The overall workflow from synthesis to biological evaluation is depicted in the following diagram.
Caption: General experimental workflow from compound synthesis to antibacterial activity evaluation.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for novel benzothiophene derivatives would require dedicated investigation, related heterocyclic compounds have been reported to exert their antibacterial effects through various mechanisms. Potential targets could include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes disrupts DNA replication and repair.
-
Cell Membrane Disruption: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
-
Enzyme Inhibition: Benzothiophene derivatives may inhibit other crucial bacterial enzymes involved in metabolic pathways. For instance, some benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase.
Further studies, such as time-kill assays, membrane permeabilization assays, and target-based enzymatic assays, would be necessary to elucidate the precise mechanism of action of newly synthesized compounds.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this compound as a scaffold for the development of novel antibacterial agents. By systematically synthesizing and evaluating a library of derivatives, it is possible to identify lead compounds with potent antimicrobial activity and establish a clear structure-activity relationship to guide further optimization efforts.
Thiophene-Derived Schiff Bases: Synthesis, Characterization, and Applications in Drug Development
Application Notes & Protocols for Researchers
Thiophene-containing Schiff bases represent a versatile class of organic compounds with significant potential in medicinal chemistry and drug development. The inherent biological activities of the thiophene ring, combined with the reactivity of the azomethine (-C=N-) group in Schiff bases, make these derivatives attractive scaffolds for the design of novel therapeutic agents. These compounds and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of thiophene-derived Schiff bases.
Application Notes
Thiophene Schiff bases are synthesized through a straightforward condensation reaction between a thiophene aldehyde or ketone and a primary amine.[1] This reaction is typically carried out in an alcoholic solvent and may be catalyzed by a few drops of acid. The resulting imine bond is crucial for the biological activity of many of these compounds.
The applications of thiophene-derived Schiff bases are extensive and varied:
-
Antimicrobial Agents: A significant area of research focuses on the antimicrobial properties of these compounds. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The formation of metal complexes with transition metals like Cu(II), Zn(II), Co(II), and Ni(II) often enhances their antimicrobial potency.[2] This enhancement is attributed to the chelation theory, which suggests that the metal complex becomes more lipophilic, facilitating its transport across microbial cell membranes.
-
Anticancer Agents: Several studies have reported the potential of thiophene Schiff bases and their metal complexes as anticancer agents.[4][5] Their cytotoxic effects have been evaluated against various cancer cell lines, including human ovarian cancer, MCF-7, and HeLa cells.[4][5] The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.
-
Antitubercular Agents: With the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Thiophene-based Schiff bases have emerged as promising candidates for the development of novel antitubercular drugs.[6] Their activity is often assessed against Mycobacterium tuberculosis, and structure-activity relationship (SAR) studies are employed to optimize their efficacy.[6]
-
Catalysis: Beyond their biological applications, Schiff bases are pivotal in catalysis, including hydrogenation of olefins and ring-opening polymerization.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative thiophene-derived Schiff bases and their metal complexes, compiled from various studies.
Table 1: Synthesis and Physicochemical Properties of Thiophene Schiff Bases
| Compound Name | Starting Aldehyde | Starting Amine | Yield (%) | Melting Point (°C) |
| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) | Thiophene-2-carbaldehyde | N1,N1-diethylethane-1,2-diamine | 93 | Oil |
| Schiff base from 5-methyl-2-thiophenecarboxaldehyde and aniline | 5-methyl-2-thiophenecarboxaldehyde | Aniline | - | - |
| Schiff base from thiophene-2-carboxaldehyde and 4-aminoindane (2-THIO-L) | Thiophene-2-carboxaldehyde | 4-Aminoindane | 80 | 148-150 |
Table 2: Spectral Data for Thiophene Schiff Bases
| Compound | Key IR Bands (cm⁻¹) (νC=N) | ¹H NMR Signals (ppm) (CH=N) |
| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) | - | - |
| Schiff bases from acetyl thiophene | 1655–1683 | - |
| Schiff bases from acetyl thiophene | - | 5.70–5.75 (NH₂) |
Table 3: Antimicrobial Activity of Thiophene Schiff Bases and Their Metal Complexes
| Compound/Complex | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| [Cd(DE)Br₂] | E. coli, S. aureus, P. aeruginosa, C. albicans, L. major | - | - |
| Thiophene Schiff Base Polymers (B1-S, B2-S) | P. vulgaris | - | 15.625 - 31.25 |
Experimental Protocols
Protocol 1: General Synthesis of a Thiophene Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from a thiophene aldehyde and a primary amine.
Materials:
-
Thiophene-2-carboxaldehyde (or a derivative)
-
Primary amine (e.g., aniline, 4-aminoindane)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Dissolve the thiophene aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 2: Synthesis of a Thiophene Schiff Base Metal Complex
This protocol outlines the synthesis of a metal complex from a pre-synthesized thiophene Schiff base ligand.
Materials:
-
Thiophene Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the thiophene Schiff base ligand (2 equivalents) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Add the metal salt solution to the ligand solution dropwise with constant stirring.
-
Attach a reflux condenser and reflux the reaction mixture for 2-3 hours.[7]
-
After refluxing, cool the mixture to room temperature. The colored metal complex precipitate will form.
-
Filter the precipitate, wash it with ethanol, and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of synthesized thiophene Schiff bases.[8][9]
Materials:
-
Synthesized thiophene Schiff base compounds
-
Bacterial and/or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic, e.g., Amikacin)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a fresh inoculum of the test microorganism and swab it evenly over the entire surface of the agar plate.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Prepare solutions of the synthesized compounds, positive control, and negative control at a known concentration.
-
Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijfans.org [ijfans.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 3-amino-1-benzothiophene-2-carboxylate core?
A1: A prevalent and versatile method for synthesizing the 2-aminothiophene core, which is a key structural element of the target molecule, is the Gewald reaction.[1][2][3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][3] For the synthesis of the benzothiophene scaffold, a common starting material is a substituted 2-halobenzonitrile which can be reacted with methyl thioglycolate.[5]
Q2: I am experiencing low yields in my synthesis. What are the common factors that affect the yield of the reaction?
A2: Low yields in the synthesis of substituted benzothiophenes can stem from several factors. Suboptimal reaction conditions such as temperature, reaction time, and the choice of base or catalyst are critical. For instance, in related syntheses, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[5] The purity of starting materials and the presence of moisture can also adversely affect the outcome.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A3: Impurities can arise from incomplete reaction, degradation of the product, or the formation of isomers. In the nitration step, for example, the formation of different nitro-isomers is a possibility.[6] Depending on the reaction conditions, the nitro group could potentially be introduced at other positions on the benzothiophene ring. Additionally, polymerization of thiophene derivatives can occur under strongly acidic or oxidative conditions, leading to dark, insoluble materials.
Q4: How can I improve the regioselectivity of the nitration step to favor the 5-nitro isomer?
A4: The regioselectivity of electrophilic substitution reactions like nitration on the benzothiophene ring is influenced by the directing effects of the existing substituents. The amino and carboxylate groups on the thiophene ring will influence the position of nitration on the benzene ring. To favor the 5-nitro position, careful control of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), reaction temperature, and reaction time is crucial. Running the reaction at a low temperature, such as -30 °C, has been reported for the nitration of a similar thiophene derivative.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of fresh and pure starting materials and solvents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the initial cyclization, microwave heating can be explored for better yield and shorter reaction times.[5] For the nitration step, maintain a low temperature to prevent side reactions.[6] | |
| Inappropriate base or solvent. | The choice of base and solvent is critical. For Gewald-type reactions, morpholine or triethylamine are commonly used.[7] For the cyclization to form the benzothiophene ring, triethylamine in DMSO has been shown to be effective.[5] | |
| Formation of Multiple Products | Lack of regioselectivity in nitration. | Carefully control the addition of the nitrating agent and maintain a consistent low temperature. Consider using milder nitrating agents. |
| Side reactions due to prolonged heating. | Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed. | |
| Product Degradation (Darkening of Reaction Mixture) | Polymerization of the thiophene ring. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid overly acidic or oxidative conditions. |
| Decomposition of nitro compound. | Maintain a low temperature during the nitration and subsequent work-up steps. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the work-up solvent. | Use a different extraction solvent or perform multiple extractions. |
| Impurities co-elute with the product during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method. |
Experimental Protocols
Key Synthesis Step: Microwave-Assisted Synthesis of 3-Aminobenzothiophene Scaffold
This protocol is adapted from a similar synthesis and can be optimized for the target molecule.[5]
Materials:
-
Substituted 2-halobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
Procedure:
-
In a pressure-rated microwave tube, combine the 2-halobenzonitrile (1 equivalent), methyl thioglycolate (1.2 equivalents), and triethylamine (2 equivalents) in DMSO.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 10-15 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry in vacuo to obtain the methyl 3-aminobenzothiophene-2-carboxylate derivative.
Nitration of the Benzothiophene Ring
This is a general procedure that needs to be optimized for the specific substrate.
Materials:
-
Methyl 3-amino-1-benzothiophene-2-carboxylate derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
Cool a stirred solution of the benzothiophene derivative in concentrated sulfuric acid to -30 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below -25 °C.
-
Stir the mixture at this temperature for a specified time (e.g., 45 minutes), monitoring the reaction by TLC.[6]
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude nitro-derivative.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzothiophene Synthesis (Illustrative Example)
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Chlorobenzonitrile | K₂CO₃ | DMF | Room Temp | 17 h | Low |
| 2 | 2-Chlorobenzonitrile | K₂CO₃ | DMF | 90 (Microwave) | 15 min | Good |
| 3 | 2-Fluorobenzonitrile | Et₃N | DMSO | 130 (Microwave) | 11 min | 96 |
| 4 | 5-Bromo-2-fluorobenzonitrile | Et₃N | DMSO | 130 (Microwave) | 35 min | 65 |
This table is a generalized representation based on literature for similar compounds to illustrate the impact of reaction parameters on yield.[5]
Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Reaction Conditions for Nitration of Benzothiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the nitration of benzothiophene. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of different nitro-isomers in my reaction?
A1: The distribution of nitro-isomers in the nitration of benzothiophene, particularly 3-substituted derivatives, is highly dependent on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[1] Electron-withdrawing groups at the 3-position deactivate the thiophene ring, directing nitration exclusively to the benzene portion of the molecule at positions 4, 5, 6, and 7.[1][2][3]
-
Kinetic Control: At low temperatures (e.g., 0°C) with nitrating agents like potassium nitrate in sulfuric acid, the reaction favors the formation of the 5- and 6-nitro isomers.[1][3]
-
Thermodynamic Control: At elevated temperatures (e.g., 60°C) with a mixture of nitric acid and sulfuric acid in acetic acid, the more stable 4-nitro isomer is predominantly formed.[1][3]
Q2: How can I selectively synthesize the 4-nitrobenzothiophene isomer?
A2: To favor the formation of the 4-nitro isomer, you should employ conditions that allow for thermodynamic control. This typically involves using a mixture of concentrated nitric acid, sulfuric acid, and acetic acid at an elevated temperature, such as 60°C.[1][3] These conditions allow the reaction to reach equilibrium, favoring the most stable product.
Q3: What conditions are optimal for producing the 5- and 6-nitrobenzothiophene isomers?
A3: The 5- and 6-nitro isomers are the kinetically favored products. Their formation is optimized by performing the nitration at low temperatures (e.g., 0°C) using a milder nitrating agent, such as potassium nitrate dissolved in concentrated sulfuric acid.[1][3] These conditions prevent the reaction from reaching thermodynamic equilibrium, thus isolating the kinetically preferred products.
Q4: My reaction mixture is turning dark and producing a low yield of an unidentifiable tar. What is causing this?
A4: The formation of tar and dark coloration is often a sign of substrate degradation or unwanted side reactions. The thiophene ring, while aromatic, can be sensitive to strong oxidizing conditions.
-
Excessive Temperature: Overheating the reaction can lead to uncontrolled oxidation and polymerization.[4]
-
Harsh Reagents: Using overly aggressive nitrating conditions, such as fuming nitric acid without proper control, can cause degradation.[2] For thiophene itself, nitration with concentrated nitric acid can be explosive if not controlled.[5]
-
Nitrosation: The presence of nitrous acid can lead to autocatalytic and sometimes explosive reactions, especially with highly reactive substrates.[5]
Q5: I am observing a side product where the substituent at the 3-position has been replaced by a nitro group. What is this reaction?
A5: This side reaction is known as ipso-substitution. It involves the electrophilic attack of the nitronium ion at the carbon atom already bearing a substituent, leading to the displacement of that substituent. This has been observed as a minor reaction pathway in the nitration of 3-substituted benzothiophenes.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Incorrect temperature control for the desired isomer. | Strictly maintain the reaction temperature. Use an ice bath for 0°C (kinetic control) and a heated oil bath for 60°C (thermodynamic control).[1][3] |
| Wrong choice of nitrating agent. | Select the nitrating agent based on the target isomer. Use KNO₃/H₂SO₄ for 5-/6-nitro isomers and HNO₃/H₂SO₄/AcOH for the 4-nitro isomer.[1] | |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| Product degradation due to harsh conditions. | Add the nitrating agent dropwise and slowly while maintaining the recommended temperature to avoid overheating.[4] | |
| Loss of product during workup. | Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to cause complete precipitation of the product before filtration.[1] | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Use a reliable temperature-controlled bath and monitor the internal temperature of the reaction flask. |
| Nitrating agent was added too quickly. | Add the nitrating agent portion-wise or via a dropping funnel to control the reaction rate and exotherm. | |
| Starting material is impure. | Ensure the purity of the starting benzothiophene derivative before beginning the reaction. |
Data Summary: Isomer Distribution
The selection of reaction conditions is critical for directing the nitration to the desired position on the benzothiophene ring. The following table summarizes the expected major products under different conditions for 3-substituted benzothiophenes.
| Nitrating Agent & Conditions | Control Type | Major Isomer(s) | Anticipated Yield Range (%) |
| KNO₃ / conc. H₂SO₄, 0°C | Kinetic | 5-Nitro & 6-Nitro | 40-60[1] |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | Thermodynamic | 4-Nitro | 50-70[1] |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixed | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable[1][2] |
Experimental Protocols
Protocol 1: Preferential Formation of 5- and 6-Nitroisomers (Kinetic Control)
This protocol is adapted from conditions favoring kinetically controlled nitration.[1][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting benzothiophene derivative in concentrated sulfuric acid.
-
Cooling: Cool the stirred solution to 0°C using an ice-salt bath.
-
Reagent Addition: Add finely powdered potassium nitrate portion-wise to the cooled solution. Ensure the temperature is maintained at 0°C throughout the addition.
-
Reaction: Continue stirring the mixture at 0°C for several hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by column chromatography or recrystallization.[1]
Protocol 2: Preferential Formation of 4-Nitroisomer (Thermodynamic Control)
This protocol is adapted from conditions favoring thermodynamically controlled nitration.[1][3]
-
Preparation: Dissolve the starting benzothiophene derivative in a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask.
-
Heating: Heat the solution to 60°C using a temperature-controlled oil bath with vigorous stirring.
-
Reagent Addition: Add concentrated nitric acid dropwise to the heated solution.
-
Reaction: Maintain the temperature at 60°C for the duration of the reaction, monitoring by TLC.
-
Cooling & Workup: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice water.[1]
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid thoroughly with water.
-
Purification: Dry the crude product. If necessary, purify further by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the nitration of benzothiophene.
Caption: Decision logic for achieving regioselectivity in benzothiophene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 3-Aminobenzothiophene Esters
Welcome to the technical support center for the purification of 3-aminobenzothiophene esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.
Introduction
3-Aminobenzothiophene esters are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] However, their purification can be a significant bottleneck due to the inherent chemical properties of the bifunctional scaffold: a basic amino group and a hydrolytically sensitive ester, all on a relatively polar benzothiophene core. This guide provides a structured approach to troubleshooting common purification issues, grounded in chemical principles and validated experimental practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of 3-aminobenzothiophene esters?
A1: The impurity profile largely depends on the synthetic route, with the Gewald reaction being a common method for preparing the analogous 2-aminothiophenes.[3][4] Common impurities can include:
-
Unreacted starting materials: Such as the precursor ketone or aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate).
-
Elemental sulfur: If not completely consumed in the Gewald synthesis.
-
Knoevenagel condensation intermediate: This is an intermediate in the Gewald reaction.[4]
-
Side-products: Including products from dimerization or alternative cyclization pathways.[5]
-
Oxidation products: The thiophene sulfur can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidative conditions are present.
-
Hydrolysis product: The ester can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous workup under non-neutral pH.[6][7]
Q2: Why is my 3-aminobenzothiophene ester streaking badly on a silica gel TLC plate?
A2: This is a classic problem when dealing with basic compounds like amines on standard silica gel. The streaking, or tailing, is caused by the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[8] This leads to a non-ideal equilibrium during elution, resulting in poor separation and broad, elongated spots.
Q3: My compound seems to be decomposing during column chromatography. What are my options?
A3: Decomposition on silica gel is a common issue for sensitive molecules. The acidic nature of the silica surface can catalyze the degradation of certain compounds.[8] To address this, you have several options:
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (TEA) or a solution of ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica.[8][9]
-
Switch to a more inert stationary phase: Consider using basic or neutral alumina, or even amine-functionalized silica gel, which are less likely to cause decomposition of acid-sensitive compounds.[8][10]
-
Minimize contact time: Use flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.
Q4: I'm struggling to crystallize my 3-aminobenzothiophene ester. It keeps "oiling out." What can I do?
A4: "Oiling out" typically occurs when the compound is not pure enough or when the chosen solvent system is not ideal. Here are some troubleshooting steps:
-
Improve purity: First, try to purify your compound further by column chromatography to remove impurities that may be inhibiting crystallization.
-
Optimize the solvent system: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. You may need to screen a variety of solvents or use a binary solvent system (a "good" solvent in which your compound is soluble and a "bad" solvent in which it is not). For esters, ethyl acetate/hexane is a common combination to try.[11]
-
Try salt formation: Since your compound has a basic amino group, you can try forming a salt, such as the hydrochloride salt, by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane. Salts often have very different solubility profiles and can be easier to crystallize.[11]
Troubleshooting Guide
Problem 1: Poor Separation and Tailing during Column Chromatography
-
Symptom: Your compound elutes over a large number of fractions, and the peaks are broad and asymmetrical (tailing).
-
Causality: The basic amine is interacting strongly with the acidic silica gel.
-
Solutions:
-
Use a Mobile Phase Modifier: This is the most common and effective solution.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. This will compete with your amine for the acidic sites on the silica, leading to sharper peaks and better separation.[8]
-
Ammonia in Methanol: Prepare a stock solution of 1-10% ammonia in methanol and use this as the polar component of your mobile phase (e.g., in a hexane/ethyl acetate or DCM/methanol system).[9]
-
-
Optimize Your Solvent System:
-
Ensure you have chosen a solvent system that provides a good Rf value (0.2-0.4) for your compound on TLC (with the modifier included).[8]
-
For highly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.
-
-
Problem 2: Product Decomposition or Irreversible Adsorption on the Column
-
Symptom: Low or no recovery of your compound from the column, or the appearance of new, unexpected spots on the TLC of your fractions.
-
Causality: Your compound is either degrading on the acidic silica or is so strongly adsorbed that it is not eluting.
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is likely unstable on silica.[12]
-
Switch to a Different Stationary Phase:
-
Basic Alumina: This is a good alternative for acid-sensitive or basic compounds.[10]
-
Amine-Functionalized Silica: This is a more specialized but excellent option for purifying amines.
-
-
Use Acid-Base Extraction: If your compound is stable to mild acid and base, an extractive workup can be a very effective purification step that avoids chromatography altogether. (See Protocol 2).
-
Problem 3: Potential for Ester Hydrolysis during Workup
-
Symptom: Presence of a more polar, acidic impurity in your crude product, which is the corresponding carboxylic acid.
-
Causality: The ester group is sensitive to both acidic and basic conditions, which can be encountered during aqueous workups.[6][7]
-
Solutions:
-
Maintain Neutral pH: During any aqueous washes or extractions, ensure the pH of the aqueous layer is kept as close to neutral as possible.
-
Use Mild Bases: If a basic wash is necessary (e.g., to remove acidic impurities), use a mild base like saturated sodium bicarbonate solution rather than stronger bases like sodium hydroxide.
-
Minimize Contact Time: Perform aqueous workups quickly and avoid letting your compound sit in acidic or basic solutions for extended periods.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Stationary Phase | Recommended Solvent System (with modifier) |
| Low to Medium | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane/Methanol + 1% Triethylamine |
| High / Polar | Silica Gel | Dichloromethane/(10% NH3 in Methanol) |
| Acid Sensitive | Basic Alumina | Hexane/Ethyl Acetate |
Table 2: Suggested Solvents for Recrystallization
| Solvent/System | Comments |
| Ethanol/Water | Good for moderately polar compounds.[11] |
| Ethyl Acetate/Hexanes | A common choice for compounds with ester groups.[11] |
| Toluene/Hexanes | Suitable for aromatic compounds. |
| Isopropanol | A single solvent that can be effective. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Mobile Phase Modifier
-
Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of 0.2-0.4. Add 1% triethylamine (TEA) to this system.[8]
-
Pack Column: Slurry pack a flash chromatography column with silica gel in your non-polar solvent (e.g., Hexane). Do not let the silica run dry.
-
Equilibrate: Equilibrate the column by passing 2-3 column volumes of your starting eluent (including TEA) through the silica.
-
Load Sample: Dissolve your crude material in a minimum amount of dichloromethane or your mobile phase. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.
-
Elute: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC. You can increase the polarity of the eluent gradually (gradient elution) if needed.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for separating your basic 3-aminobenzothiophene ester from neutral or acidic impurities.
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (pH > 8). Your deprotonated amine should precipitate out or can be extracted.
-
Extract Product: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualization of Workflows
Caption: Troubleshooting workflow for column chromatography.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Reddit. Column chromatography issue. r/Chempros. [Link]
-
Moody, C. J., & Roff, G. J. (2015). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6773–6782. [Link]
-
Columbia University. Column chromatography. Department of Chemistry. [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
- Google Patents.
-
ResearchGate. Three possible products from the reactions of Gewald's amide with aromatic aldehydes. [Link]
-
National Institutes of Health. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
PubMed. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides]. [Link]
-
ResearchGate. A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes. [Link]
-
PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
-
PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]
-
ResearchGate. Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. columbia.edu [columbia.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the purity of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Purification
| Potential Cause | Recommended Solution |
| Compound is partially soluble in the cold recrystallization solvent. | After filtration, cool the mother liquor in an ice bath to induce further precipitation. Collect the additional solid by a second filtration. |
| Inappropriate solvent system for column chromatography. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[1] |
| Compound adheres to the stationary phase. | For highly polar compounds, consider using a more polar mobile phase, such as a mixture of dichloromethane and methanol. |
| Compound decomposition on silica gel. | The amino group can make the compound sensitive to the acidic nature of silica gel. Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Co-crystallization of impurities. | Try a different recrystallization solvent or a multi-solvent system. For aminothiophene derivatives, ethanol has been used successfully.[2] |
| Poor separation of impurities with similar polarity. | For column chromatography, use a shallow gradient of the mobile phase to improve separation. |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities. |
| Unreacted starting materials or byproducts. | Characterize the impurities using techniques like NMR to identify them. This can help in selecting a more appropriate purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying this compound?
A1: Both recrystallization and column chromatography are effective methods for purifying benzothiophene derivatives.[1] The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product. Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product.
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with small amounts of your crude product in different solvents to test solubility. For amino- and nitro-containing aromatic compounds, alcoholic solvents are often a good choice.[3] A mixed solvent system, such as ethanol-water, can also be effective.[4]
Q3: What are the recommended conditions for column chromatography?
A3: For benzothiophene derivatives, silica gel is a commonly used stationary phase.[1] A typical mobile phase is a gradient of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation using TLC to determine the optimal solvent ratio. For highly polar compounds, a dichloromethane/methanol system may be more effective.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The amino group in your compound can interact with the acidic silanol groups on the surface of the silica gel, leading to degradation. To mitigate this, you can use a deactivated stationary phase. This can be achieved by adding a small amount of triethylamine (1-2%) to your eluent.[5] Alternatively, you can use a less acidic stationary phase like alumina.
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment. The melting point of the purified compound can be compared to literature values; a sharp melting range close to the expected value is indicative of high purity. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify any residual impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and magnetic stirrer to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities or colored impurities (after charcoal treatment), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Avoiding degradation during synthesis of nitrothiophene compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation and overcome common challenges during the synthesis of nitrothiophene compounds.
Troubleshooting Guides
Issue 1: Explosive or Uncontrolled Reaction During Nitration
Q: My nitration reaction of thiophene is turning dark red and appears to be uncontrollable or explosive. What is happening and how can I prevent it?
A: An explosive reaction during the nitration of thiophene is often caused by the presence of nitrous acid, which leads to rapid and exothermic nitrosation and subsequent oxidation of the highly reactive thiophene ring.[1]
Troubleshooting Steps:
-
Nitrating Agent Selection: Avoid using the traditional concentrated nitric acid/sulfuric acid mixture, as it is too harsh for the reactive thiophene ring and can lead to substrate degradation.[1] A milder and more controlled nitrating agent is a solution of nitric acid in acetic anhydride (forming acetyl nitrate in situ).[1][2] Acetic anhydride helps to remove nitrous acid, thus preventing the violent side reaction.[1]
-
Removal of Nitrous Acid: If using a nitric acid solution, add urea to the reaction mixture. Urea effectively scavenges any present nitrous acid, preventing the autocatalytic and explosive nitrosation of thiophene.[1]
-
Temperature Control: Maintain a low reaction temperature. For the nitration of thiophene with nitric acid in acetic anhydride/acetic acid, the temperature should be carefully controlled, for instance, by cooling the reaction vessel in an ice-water bath to keep the temperature from rising significantly, especially during the initial addition of reagents.[2] A rapid rise in temperature is an indication of an uncontrolled reaction.[2]
-
Slow Addition of Reagents: Add the thiophene solution dropwise to the nitrating mixture with efficient stirring.[2] This ensures that the localized concentration of the reactive starting material is kept low, allowing for better heat dissipation and control over the reaction rate.
Issue 2: Low Yield and/or Formation of Multiple Byproducts
Q: I am getting a low yield of my desired nitrothiophene, and the crude product is a complex mixture of isomers and other byproducts. How can I improve the selectivity and yield?
A: Low yields and the formation of byproducts such as 2,4-dinitrothiophene, 2,5-dinitrothiophene, and oxidation products are common issues in thiophene nitration.[3][4] The primary cause is often the use of overly harsh reaction conditions or an inappropriate nitrating agent for the specific substrate.
Troubleshooting Workflow for Low Yield and Poor Selectivity
Caption: Troubleshooting workflow for low yield and poor selectivity in nitrothiophene synthesis.
Improving Selectivity for 2-Nitrothiophene:
-
Isomer Separation: The major product of thiophene nitration is typically 2-nitrothiophene, accompanied by about 10-15% of the 3-nitro isomer.[1][4] Separating these isomers can be challenging.
-
Crystallization: 3-Nitrothiophene has a higher melting point and is less soluble than 2-nitrothiophene, which allows for its purification by crystallization from ethanol.[3][4]
-
Selective Chlorosulfonation: The 3-nitrothiophene isomer can be selectively chlorosulfonated, leaving the 2-nitrothiophene intact, which can then be separated.[3][4]
-
-
Catalytic Methods: The use of solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, has been shown to significantly improve the selectivity for 2-nitrothiophene, in some cases up to 100%, while avoiding the use of acetic anhydride.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best nitrating agents for thiophene and its derivatives?
A1: The choice of nitrating agent is critical due to the high reactivity of the thiophene ring.[1] Harsh reagents lead to degradation. Recommended agents are:
-
Nitric Acid in Acetic Anhydride: This is the most successful and commonly cited reagent for the nitration of thiophene, yielding primarily 2-nitrothiophene.[1][2]
-
Nitronium Tetrafluoroborate (NO₂BF₄): A satisfactory and powerful nitrating agent for thiophenes.[1]
-
Copper (II) Nitrate: A mild nitrating agent suitable for thiophenes.[1]
-
Nitric Acid with Trifluoroacetic Anhydride: This combination has been used to nitrate thiophene, providing 2-nitrothiophene in good yield.[1]
Q2: My purified nitrothiophene is yellow. Is it impure?
A2: Yes, the yellow color in what should be a pale yellow or colorless solid is often due to the presence of dinitrothiophene impurities.[2] You can test for the presence of dinitrothiophene by dissolving a few crystals in alcohol and adding a drop of weak alcoholic potassium hydroxide; a pink or deep red color indicates the presence of dinitro-impurities.[2] To obtain a colorless product, repeated crystallization from a suitable solvent like petroleum ether can be effective.[2] Mononitrothiophene is also sensitive to light and should be stored in a brown desiccator or otherwise protected from light to prevent degradation.[2]
Q3: What are the typical yields for the synthesis of 2-nitrothiophene?
A3: The reported yields for the synthesis of 2-nitrothiophene vary depending on the methodology. Below is a summary of yields from different methods.
| Nitrating Agent/Method | Substrate | Product(s) | Yield (%) | Reference(s) |
| Fuming Nitric Acid in Acetic Anhydride/Acetic Acid | Thiophene | 2-Nitrothiophene | 70-85 | [2] |
| Nitric Acid / Trifluoroacetic Anhydride | Thiophene | 2-Nitrothiophene | 78 | [1] |
| Nitric Acid / Fe³⁺-montmorillonite clay in DCE | Thiophene | 2-Nitrothiophene (100% selectivity) | High | [3] |
| Nitric Acid in Acetic Anhydride/Acetic Acid Solution | Thiophene | Mixture of 85% 2-nitro and 15% 3-nitro | 85 | [3][4] |
Q4: Are there any specific safety precautions I should take when working with nitrothiophenes?
A4: Yes. Mononitrothiophene is reported to be an active poison.[2] Accidental skin contact with an ethereal solution has been noted to cause painful blisters.[2] In case of contact, the affected area should be washed immediately with alcohol.[2] As with all nitration reactions, there is a risk of exothermicity and potential for explosion, especially with improper temperature control or the presence of contaminants.[1][3] Always conduct a thorough risk assessment before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothiophene using Nitric Acid and Acetic Anhydride
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Thiophene (1 mole, 84 g)
-
Acetic Anhydride (340 cc)
-
Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)
-
Glacial Acetic Acid (600 cc)
-
Crushed Ice
-
2-L Three-necked, round-bottomed flask
-
Thermometer, mechanical stirrer, separatory funnel
Procedure:
-
Prepare Solutions:
-
Solution A: Dissolve 84 g of thiophene in 340 cc of acetic anhydride.
-
Solution B: Dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids by adding the nitric acid to the acetic acid gradually with shaking and cooling.
-
-
Reaction Setup: Divide both solutions into two equal parts. Add one-half of Solution B to the 2-L flask equipped with a stirrer, thermometer, and separatory funnel. Cool the flask to 10°C using a cold water bath.
-
Nitration (Part 1): With moderate stirring, add one-half of Solution A drop by drop from the separatory funnel. Maintain the temperature below room temperature. A rapid temperature increase may occur initially; control it with the cold water bath.[2] The solution should maintain a light brown color; a pink or dark red color indicates unwanted oxidation.[2]
-
Nitration (Part 2): After the first addition is complete, cool the reaction mixture back down to 10°C. Rapidly add the remaining half of Solution B, followed by the gradual, dropwise addition of the remaining Solution A.
-
Reaction Completion: Once all reagents are added, allow the mixture to stand at room temperature for two hours.
-
Work-up: Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking. Pale yellow crystals of mononitrothiophene will separate. For maximum crystal formation, let the mixture stand in an ice chest for 24 hours.
-
Isolation and Purification:
-
Filter the solid product at a low temperature using a Büchner funnel.
-
Wash the crystals thoroughly with ice water.
-
Press the crystals and dry them in a desiccator, protected from light.[2]
-
The filtrate can be steam distilled to recover a small additional quantity of the product.
-
The final product can be further purified by recrystallization from petroleum ether (b.p. 20–40°) to yield colorless crystals.[2]
-
General Workflow for Nitration of Thiophene
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound and its analogs is the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q2: What are the typical starting materials for the synthesis of this compound via the Gewald reaction?
A2: The synthesis typically starts with 2-chloro-5-nitrobenzaldehyde, methyl thioglycolate, and a suitable base.[3] Alternatively, a related approach involves the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate.
Q3: What is the role of the base in the Gewald reaction for this synthesis?
A3: The base, commonly a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[1] The choice of base can significantly influence the reaction rate and overall yield.
Q4: Are there any alternative methods to traditional heating for this reaction?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields, especially for challenging substrates.[2]
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of the synthesis.
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice and amount of base are critical. For a scaled-up reaction, ensure efficient mixing to avoid localized high concentrations. A weaker base in a larger quantity or a stronger base with controlled addition might be necessary. Consider a thorough screening of bases at the lab scale before scaling up.[1] - Water Removal: The condensation step produces water, which can hinder the reaction. On a larger scale, the removal of water can be more challenging. The use of a Dean-Stark trap or the addition of a dehydrating agent might be beneficial, though this adds complexity to the process.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally effective for dissolving sulfur.[1] For scale-up, consider the safety, cost, and ease of removal of the solvent. - Temperature Control: While gentle heating (40-60 °C) can improve sulfur's reactivity, exothermic reactions on a large scale can lead to temperature spikes.[1] Implement robust temperature control and monitoring. A gradual temperature ramp or controlled addition of reagents can help manage the exotherm. |
| Side Reactions and Impurity Formation | - Dimerization or Polymerization: At higher concentrations typical of scale-up, starting materials or intermediates can self-condense.[1] To mitigate this, consider a semi-batch process where one of the reactants is added portion-wise. - Formation of Isomers: In nitration steps, a mixture of 3-nitro and 5-nitro isomers can be formed.[4] Careful control of nitration conditions (temperature, nitrating agent concentration) is crucial. Analytical monitoring (e.g., HPLC) during the reaction is recommended to track isomer formation. |
| Inefficient Mixing | - Agitator Selection: The type and speed of the agitator are critical for maintaining a homogeneous reaction mixture, especially with slurries involving sulfur. Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to prevent settling of solids. |
Product Isolation and Purification Issues
| Possible Cause | Troubleshooting Steps |
| Difficulty in Crystallization | - Solvent Selection: A systematic screening of solvents and solvent mixtures is essential for developing a robust crystallization process.[5] - Seeding Strategy: Utilize seeding with crystals of the desired polymorph to control the crystallization process and ensure consistency between batches.[5] - Cooling Profile: The cooling rate can significantly impact crystal size and purity. A controlled, gradual cooling profile is generally preferred over rapid cooling. |
| Presence of Insoluble Impurities | - Filtration: A hot filtration step before crystallization can remove insoluble impurities. The choice of filter medium and porosity is important for efficient separation. - Solvent Washing: Washing the crude product with a suitable solvent in which the product has low solubility but the impurities are soluble can be effective. |
| Polymorphism | - Characterization: Different crystalline forms (polymorphs) of the final product can have different physical properties.[5] It is crucial to characterize the solid form obtained using techniques like PXRD, DSC, and TGA to ensure consistency. - Controlled Crystallization: Develop a well-defined and reproducible crystallization protocol to consistently produce the desired polymorph.[5] |
Experimental Protocols
Representative Lab-Scale Synthesis
A mixture of 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) can be heated at 100 °C for 2 hours or irradiated in a microwave synthesizer at 130 °C for 11 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and dried to yield this compound.[3]
Considerations for Scale-Up Protocol (Pilot Scale)
1. Reactor Setup:
-
A jacketed glass-lined or stainless steel reactor with temperature control (heating/cooling) capabilities.
-
A mechanical stirrer with appropriate impeller design for solid suspension.
-
Inert atmosphere (e.g., nitrogen blanket) to prevent side reactions.
-
A reflux condenser.
-
Controlled addition funnels for liquid reagents.
2. Reagent Charging and Reaction:
-
Charge the reactor with the solvent (e.g., ethanol or DMF) and elemental sulfur.
-
Add the 2-chloro-5-nitrobenzaldehyde and methyl cyanoacetate.
-
Slowly add the base (e.g., triethylamine) via a controlled addition funnel while monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined range (e.g., 40-50 °C) to control the exotherm.
-
After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by HPLC until completion.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the reaction mixture can be poured into a larger vessel containing water or an anti-solvent to induce precipitation.
-
The solid product is collected by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a suitable solvent (e.g., water, then a cold alcohol) to remove impurities.
-
Dry the product under vacuum at a controlled temperature.
4. Purification (Crystallization):
-
Dissolve the crude product in a suitable solvent (e.g., DMF, acetic acid, or a solvent mixture) at an elevated temperature.
-
Perform a hot filtration to remove any insoluble matter.
-
Cool the filtrate under a controlled cooling profile to induce crystallization. Seeding with pre-existing crystals of the desired polymorph is highly recommended.
-
Isolate the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Lab-Scale Reaction Parameters for Related Syntheses
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Triethylamine | DMSO | 100 | 2 | 95 | [3] |
| 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Triethylamine | DMSO | 130 (MW) | 0.18 | 94 | [3] |
Table 2: Key Parameters for Scale-Up Consideration
| Parameter | Lab-Scale | Pilot-Scale Considerations |
| Batch Size | grams | kilograms |
| Heat Transfer | High surface-to-volume ratio, efficient heat dissipation | Lower surface-to-volume ratio, potential for exotherm runaway. Requires jacketed reactor with efficient cooling. |
| Mixing | Magnetic stirrer | Mechanical stirrer with optimized impeller design and speed to ensure homogeneity. |
| Reagent Addition | All at once or rapid addition | Controlled, slow addition of exothermic reagents to manage temperature. |
| Work-up | Simple precipitation and filtration | May require larger equipment like centrifuges or filter presses. |
| Purification | Column chromatography, simple crystallization | Large-scale crystallization with controlled cooling and seeding is preferred. |
Visualizations
Experimental Workflow
Caption: General workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Technical Support Center: Recrystallization of Methyl 3-Nitrobenzoate
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl 3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of methyl 3-nitrobenzoate?
A1: The primary impurities that can arise during the nitration of methyl benzoate include:
-
Isomeric Byproducts: Small quantities of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate can be formed.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitromethylbenzoate compounds.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of residual methyl benzoate.
-
Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may persist after the initial work-up.
Q2: Which solvent systems are recommended for the recrystallization of methyl 3-nitrobenzoate?
A2: The two most effective and commonly used solvent systems for the purification of methyl 3-nitrobenzoate are methanol and a mixture of ethanol and water.[1] The choice of solvent is a critical factor for successful purification.[1]
Q3: What is the expected melting point of pure methyl 3-nitrobenzoate?
A3: The literature melting point for pure methyl 3-nitrobenzoate is 78 °C.[1] A melting point that is significantly lower or has a broad range is indicative of impurities within the sample.[1]
Troubleshooting Guide
Problem 1: The crude product is an oil and fails to solidify.
-
Possible Cause: This issue is frequently caused by the presence of significant impurities, particularly unreacted methyl benzoate or an excess of ortho and para isomers.[1] Insufficient cooling during the nitration reaction can also lead to the formation of oily byproducts.[1]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding the mixture with a small crystal of pure methyl 3-nitrobenzoate, if available, can also initiate crystallization.
-
Purification: If the product remains oily, proceed with the recrystallization protocol. The impurities will be removed during the process, allowing the purified methyl 3-nitrobenzoate to crystallize upon cooling.
-
Problem 2: Low yield of recrystallized product.
-
Possible Cause:
-
Incomplete initial reaction: The nitration reaction may not have proceeded to completion.
-
Product Loss During Work-up: Significant amounts of the product can be lost during filtration and washing steps.
-
Using an excessive amount of recrystallization solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in solution upon cooling, thus reducing the yield.
-
-
Solution:
-
Optimize Reaction Conditions: Ensure the nitration reaction is carried out under the recommended temperature and time to maximize the conversion of the starting material.
-
Careful Handling: Minimize product loss by ensuring complete transfer of solids and using minimal amounts of cold solvent for washing the crystals.
-
Use Minimum Solvent: During recrystallization, add the hot solvent portion-wise until the solute just dissolves to avoid using an excess.
-
Problem 3: The recrystallized product has a low or broad melting point range.
-
Possible Cause: The product is still impure.[1] This can happen if isomeric byproducts or unreacted starting material co-crystallize with the desired product.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization to further purify the product.
-
Solvent Choice: If impurities persist, consider using the alternative recrystallization solvent system (e.g., switch from methanol to an ethanol/water mixture, or vice versa).
-
Data Presentation
Qualitative Solubility of Methyl 3-Nitrobenzoate
| Solvent | Temperature | Solubility |
| Methanol | Cold | Slightly Soluble |
| Methanol | Hot | Soluble |
| Ethanol | Cold | Slightly Soluble |
| Ethanol | Hot | Soluble |
| Water | Cold/Hot | Insoluble |
Physical Properties of Methyl 3-Nitrobenzoate
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 78-80 °C (lit.) |
| Boiling Point | 279 °C (lit.) |
Experimental Protocols
Recrystallization from Methanol
-
Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to the flask while gently heating and stirring the mixture on a hot plate until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to facilitate maximum crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.[1]
-
Allow the crystals to air dry completely on the filter paper before determining the melting point and yield.
Recrystallization from Ethanol-Water
-
Place the crude product in a conical flask and add a small volume of distilled water.
-
Heat the mixture to just below its boiling point. The methyl 3-nitrobenzoate will likely melt and appear as an oily layer.[2]
-
While keeping the mixture hot, add hot ethanol dropwise with swirling until the oily substance completely dissolves.[2]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to complete the crystallization process.
-
Isolate the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals thoroughly before measuring the melting point and yield.
Visualizations
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Managing Temperature Control in Nitration Reactions
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively managing temperature control during nitration experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in nitration reactions?
Precise temperature control is paramount for several reasons:
-
Exothermic Nature : Nitration reactions are highly exothermic, releasing significant amounts of heat.[1][2][3] Without adequate control, the heat generated can surpass the cooling system's capacity, leading to a rapid temperature increase.[4]
-
Selectivity and By-product Formation : Elevated temperatures can reduce selectivity. For substrates with multiple possible nitration sites, temperature influences the distribution of isomers.[1] Higher temperatures also promote the formation of by-products through oxidation of the starting material or decomposition of nitric acid.[1][5][6]
-
Preventing Polynitration : Increased temperature can lead to the addition of multiple nitro groups, which reduces the yield of the desired mono-nitrated product.[1] For example, the nitration of benzene is typically kept below 50°C to favor the formation of nitrobenzene over dinitrobenzene.[1]
-
Safety and Runaway Reactions : The most critical risk of poor temperature control is a "runaway reaction."[1] This occurs when the reaction rate accelerates uncontrollably, causing a rapid spike in temperature and pressure that can result in violent decomposition or an explosion.[1][7]
Q2: What is a "runaway reaction" and how can it be prevented?
A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[4] This leads to an exponential increase in reaction rate and temperature.[8]
Prevention Strategies:
-
Adequate Cooling : Use a cooling bath (e.g., ice-water, ice-salt) with sufficient capacity for the scale of the reaction.[4][6]
-
Controlled Reagent Addition : Add the nitrating agent slowly and dropwise to allow the heat to dissipate effectively, preventing localized temperature spikes.[4][6]
-
Vigorous Agitation : Ensure efficient and constant stirring to prevent localized "hot spots" where high concentrations of reactants can accumulate.[4]
-
Correct Temperature Range : Operating at too low a temperature can be hazardous. It can lead to the accumulation of unreacted nitrating agent. A subsequent small temperature increase can then trigger a delayed and highly energetic reaction.[4][8]
-
Continuous Flow Reactors : For larger-scale operations, continuous flow systems offer superior heat transfer and temperature control due to their high surface-area-to-volume ratio, significantly enhancing safety.[4][7]
Q3: What is the ideal temperature range for a typical nitration reaction?
There is no single ideal temperature; it is highly dependent on the substrate's reactivity. The table below summarizes general temperature ranges.
Data Presentation
Table 1: Recommended Temperature Ranges for Nitration of Aromatic Compounds
| Substrate Reactivity Category | Example Compounds | Typical Temperature Range | Key Considerations |
| Highly Activated | Phenol, Aniline derivatives | -10°C to 5°C | Very low temperatures are essential to prevent rapid, uncontrolled reactions, oxidation, and the formation of tar-like byproducts.[1][9] |
| Moderately Activated/Deactivated | Toluene, Benzene, Halobenzenes | 0°C to 50°C | Temperature must be carefully controlled to prevent dinitration. For benzene, staying below 50°C is crucial.[1][2] |
| Strongly Deactivated | Nitrobenzene | >60°C (e.g., 60°C to 100°C) | More forcing conditions, including higher temperatures and stronger nitrating agents (e.g., fuming sulfuric acid), are required.[1][7] Even so, careful control is vital. |
Troubleshooting Guide
This guide addresses common issues encountered during nitration reactions, with a focus on temperature-related causes and solutions.
Table 2: Troubleshooting Common Issues in Nitration Reactions
| Issue Encountered | Possible Cause(s) | Recommended Actions & Solutions |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rate of heat generation exceeds the rate of heat removal.[1] 2. Addition of nitrating agent is too fast.[4][10] 3. Insufficient cooling capacity or agitation failure.[4][10][11] | 1. IMMEDIATE ACTION : Cease addition of all reagents.[10] 2. Apply maximum cooling (add more ice/salt to the bath).[10] 3. As a last resort, prepare to quench the reaction by pouring it over a large volume of crushed ice.[4] |
| Low or No Yield of Desired Product | 1. Reaction temperature is too low, significantly slowing the reaction rate.[1][6] 2. Insufficiently strong nitrating agent for the substrate.[1] 3. Poor mixing, especially in biphasic reactions.[1][4] | 1. Cautiously increase the temperature in small increments (5-10°C) while monitoring closely.[1] 2. Consider using a stronger nitrating system (e.g., increasing H₂SO₄ concentration).[1] 3. Increase the stirring speed to improve mass transfer.[1] |
| High Percentage of Polynitrated Products | 1. Reaction temperature is too high, promoting further nitration.[1][9] | 1. Lower the reaction temperature; an ice bath (0°C) or ice-salt bath (<0°C) is recommended.[1] 2. Ensure a slow, controlled rate of addition for the nitrating agent.[1] |
| Reaction Color Turns Dark Brown or Black | 1. Oxidation of the substrate or product due to elevated temperatures.[1][10] 2. Decomposition of the nitrating agent or starting material.[1] | 1. Immediately lower the reaction temperature.[1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] 3. Check the literature for the stability of your substrate under nitrating conditions. |
Experimental Protocols
Protocol 1: General Methodology for Temperature-Controlled Batch Nitration
This protocol describes a general procedure for the nitration of a moderately deactivated aromatic compound, such as methyl benzoate.
1. Preparation of the Nitrating Mixture ("Mixed Acid") a. In a clean, dry flask placed within an ice-water bath, add a measured volume of concentrated sulfuric acid. b. While stirring and monitoring the temperature, slowly and dropwise add a calculated volume of concentrated nitric acid to the cold sulfuric acid.[6] c. Allow the nitrating mixture to cool completely in the ice bath before use.
2. Reaction Setup a. Place a round-bottom flask containing the aromatic substrate (e.g., methyl benzoate) and a magnetic stir bar into a larger beaker or cooling bath. b. Fill the bath with an appropriate cooling medium (e.g., ice-water) to maintain the desired temperature. c. Securely clamp the flask and begin stirring. d. Insert a thermometer directly into the reaction mixture to monitor the internal temperature, not the bath temperature.[1]
3. Controlled Nitration a. Once the substrate solution has reached the target temperature (e.g., <6°C), begin the slow, dropwise addition of the pre-cooled nitrating mixture using a dropping funnel.[1] b. Continuously monitor the internal temperature and adjust the addition rate to ensure it does not exceed the desired maximum.[6]
4. Reaction and Quenching a. After the addition is complete, allow the mixture to stir in the cooling bath for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.[1] b. Quench the reaction by carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][12] c. The product, if solid, should precipitate.
5. Product Isolation a. Collect the solid product via vacuum filtration. b. Wash the collected solid with cold water to remove residual acid.[12] c. If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Fuzzy Logic Control of Temperature in Nitration Process | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. benchchem.com [benchchem.com]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. icheme.org [icheme.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Analysis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for impurity analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my sample of this compound?
A1: Impurity profiles are highly dependent on the specific synthetic route. However, based on common synthetic pathways for substituted benzothiophenes, you should anticipate several classes of impurities. Proactively understanding these potential impurities is the first step in developing a robust analytical method.[1]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from the cyclization and nitration steps.
-
Intermediates: Incompletely reacted intermediates along the synthetic pathway.
-
-
Structural Isomers:
-
Regioisomers: The nitro group can be misdirected to other positions on the benzene ring (e.g., 4-nitro, 6-nitro, or 7-nitro isomers). These are often the most challenging to separate and identify as they share the same molecular weight.
-
-
Byproducts & Degradants:
-
Over-nitration: Introduction of a second nitro group, leading to a dinitro-benzothiophene derivative.
-
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, particularly if the sample is exposed to moisture or non-neutral pH.
-
Oxidation Products: The thiophene sulfur can be oxidized to the corresponding sulfoxide or sulfone, especially under harsh reaction or storage conditions.
-
Reduction of Nitro Group: The nitro group may be partially or fully reduced to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) functionalities.
-
Q2: Which spectroscopic technique should I use as a first-pass analysis for purity assessment?
A2: For a rapid and sensitive initial assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended first-line technique. The core structure, this compound, possesses a strong chromophore due to its extended aromatic system and the nitro group, making it highly sensitive to UV detection. An HPLC-UV method can quickly reveal the presence of multiple components and provide their relative percentages, guiding further identification efforts.[2]
Q3: My mass spectrometry (MS) data shows a peak at M+16 or M+32. What does this indicate?
A3: The observation of ions at mass-to-charge ratios corresponding to the addition of 16 or 32 Da to your parent mass is a strong indication of oxidation.
-
M+16: Suggests the formation of a sulfoxide , where the thiophene sulfur atom has been oxidized once (S → S=O).
-
M+32: Suggests the formation of a sulfone , resulting from a double oxidation of the sulfur atom (S → SO₂). These impurities can arise from oxidative reagents used during synthesis or from degradation during storage. Confirmation requires further structural analysis, typically with tandem MS (MS/MS) or NMR.
Section 2: Troubleshooting & In-Depth Analysis
Q4: My ¹H NMR spectrum shows more aromatic signals than expected. How can I determine if I have a mixture of regioisomers?
A4: This is a classic sign of isomeric impurity. The electron-withdrawing nitro group and electron-donating amino group strongly influence the chemical shifts of the aromatic protons. Different substitution patterns on the benzene ring will result in distinct sets of signals.
Troubleshooting Steps:
-
Optimize HPLC Separation: Before turning to advanced NMR, ensure you have a robust HPLC method capable of separating the isomers.[3] An optimized gradient method on a C18 or phenyl-hexyl column can often achieve baseline separation, allowing you to isolate the impurities. See the protocol in Section 3 .
-
Utilize 2D NMR Spectroscopy: If isolation is difficult, 2D NMR experiments on the mixture are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[4] It will help you trace the connectivity of protons within each individual aromatic ring system, allowing you to group signals belonging to the same molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for definitively assigning the position of the nitro group by observing correlations from aromatic protons to the carbons of the thiophene ring and vice-versa.[4]
-
-
Reference Predicted Spectra: Compare your experimental data with predicted NMR spectra for the expected isomers. Many software packages can provide reasonably accurate predictions that can help guide your assignments.[5]
Q5: I have an unknown peak in my chromatogram with the same mass as my main compound. NMR confirms it's an isomer. How do I definitively identify which one it is?
A5: This requires meticulous structural elucidation, primarily through NMR. The key lies in the coupling constants (J-values) and long-range correlations.
Workflow for Isomer Identification:
Caption: Workflow for the structural elucidation of an unknown isomer.
Q6: My LC-MS analysis shows an unexpected peak at m/z 223. What could this impurity be?
A6: Your target molecule has a molecular weight of 252.25 g/mol .[6] A peak at m/z 223 represents a mass loss of ~29 Da. This does not correspond to a simple fragmentation. A more likely scenario is an impurity resulting from the hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH).
-
Calculation:
-
Mass of Parent (C₁₀H₈N₂O₄S): 252.25
-
Mass of Hydrolyzed Product (C₉H₆N₂O₄S): 238.22
-
-
Re-evaluation: Let's reconsider the fragmentation. A common fragmentation for nitroaromatics is the loss of NO (30 u) or NO₂ (46 u).[7][8]
-
252 - 30 (NO) = 222
-
252 - 46 (NO₂) = 206 The observed m/z of 223 likely corresponds to the [M-NO+H]⁺ adduct or an in-source fragment of the parent molecule. However, a more plausible impurity would be the decarboxylated version of the hydrolyzed acid, though this is less common.
-
A definitive way to test the hydrolysis hypothesis is to intentionally spike your sample with a small amount of base (e.g., dilute NaOH), let it sit, and re-inject. If the peak at m/z 223 (or more accurately, the peak corresponding to the hydrolyzed product at m/z 238) increases in intensity, this confirms the identity of the impurity.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: HPLC-UV Purity Assessment
This method is designed for the separation and quantification of this compound from its potential isomers and byproducts.[2][9]
-
Instrumentation & Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm (monitor multiple wavelengths to ensure detection of all impurities).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform a blank injection (mobile phase) to check for baseline noise and carryover.
-
Make five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
-
SOP 2: LC-MS Impurity Identification
This procedure outlines the setup for identifying unknown impurities by coupling liquid chromatography with mass spectrometry.
-
LC Method: Use the same HPLC method as described in SOP 1 . Using a formic acid modifier is crucial as it is MS-compatible.[10]
-
MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Run in both Positive and Negative ESI mode in separate runs to maximize the chances of detecting all impurities. Nitroaromatic compounds can often be detected in negative mode.[11]
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3.5 kV (Positive), ~3.0 kV (Negative).
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the chromatogram.
-
Compare the observed molecular ion with the masses of potential impurities listed in Table 2 .
-
If available, perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation data, which provides valuable structural clues.
-
Section 4: Data Interpretation & Reference Tables
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Note: These are predicted values. Actual shifts may vary based on solvent and concentration.[5][12]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
| H4 | ~8.5 - 8.7 | d | Doublet due to coupling with H6. Strongly deshielded by adjacent nitro group. |
| H6 | ~8.0 - 8.2 | dd | Doublet of doublets, coupled to H4 and H7. |
| H7 | ~7.8 - 8.0 | d | Doublet due to coupling with H6. |
| -NH₂ | ~7.5 - 8.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| -OCH₃ | ~3.8 - 3.9 | s | Sharp singlet integrating to 3 protons. |
Table 2: Common Impurities and Their Expected Molecular Ions
| Potential Impurity | Structure Modification | Molecular Formula | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Parent Compound | - | C₁₀H₈N₂O₄S | 253.03 | 251.01 |
| 6-Nitro Isomer | Isomer | C₁₀H₈N₂O₄S | 253.03 | 251.01 |
| Carboxylic Acid | -CH₃ → -H | C₉H₆N₂O₄S | 239.01 | 237.00 |
| Sulfoxide | S → S=O | C₁₀H₈N₂O₅S | 269.02 | 267.01 |
| Sulfone | S → SO₂ | C₁₀H₈N₂O₆S | 285.02 | 283.00 |
| Reduced (Amino) | -NO₂ → -NH₂ | C₁₀H₁₀N₂O₂S | 223.05 | 221.04 |
Diagram: Characteristic Mass Spectrometry Fragmentation
The fragmentation of nitroaromatic compounds under mass spectrometry is often characterized by the loss of the nitro group constituents.[7][8][11]
Caption: Common ESI-MS fragmentation pathways for the title compound.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available from: [Link]
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Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 307-19. Available from: [Link]
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Bandowe, B. A., & Meusel, H. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(3), 961-981. Available from: [Link]
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Hess, T. F., et al. (1999). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available from: [Link]
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mzCloud. (2019). Methyl 3 5 nitro 3 thienyl carbonyl amino carbothioyl amino benzoate. mzCloud Mass Spectrometry Database. Available from: [Link]
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HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group Blog. Available from: [Link]
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Zacharis, C. K., & Tzanavaras, P. D. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molbank, 2018(3), M998. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies Application Note. Available from: [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Summary for CID 123584. Available from: [Link]
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PubChem. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. PubChem Compound Summary for CID 395460. Available from: [Link]
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Chen, J-R., et al. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 16(43), 8343-8347. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies Application Note. Available from: [Link]
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SpectraBase. (n.d.). Benzo(b)thiophene. SpectraBase. Available from: [Link]
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Chemistry For Everyone. (2023, November 11). How Does Identifying Products Affect Drug Synthesis? YouTube. Available from: [Link]
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Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 84318-84321. Available from: [Link]
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Alfa Chemistry. (2024, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Available from: [Link]
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Brown, J. (2017). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology, 41(10). Available from: [Link]
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SpectraBase. (n.d.). Methyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. SpectraBase. Available from: [Link]
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Sisenwine, F., & Tio, C. O. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 231-9. Available from: [Link]
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Dong, L., et al. (2015). A sensitive and selective method for trace analysis of nitroaromatic genotoxic impurities by chemical derivatization followed by LC-MS. Analytical Methods, 7(14), 5858-5865. Available from: [Link]
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PubChem. (n.d.). Methyl 3-amino-5-bromothiophene-2-carboxylate. PubChem Compound Summary for CID 2772545. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem Compound Summary for CID 689056. Available from: [Link]
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- 12. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Gewald Reaction Modifications
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Gewald three-component reaction. The focus is on catalyst selection to overcome common issues and optimize the synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gewald reaction has a very low yield or is not proceeding. What are the primary catalyst-related issues to investigate?
A1: Low or no yield is a common issue often linked to inefficient catalysis of the initial Knoevenagel condensation step.[1][2] Here’s how to troubleshoot:
-
Insufficient Catalyst Basicity: The first step, a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, is base-catalyzed.[1][3] If you are using a very weak base or no catalyst at all, the reaction may not proceed.[4]
-
Catalyst Loading: While the reaction is catalytic, an insufficient amount of catalyst will lead to slow or incomplete conversion.
-
Solution: Increase the catalyst loading incrementally. Studies have shown that yields can improve significantly when moving from 10 mol% to 20 mol% of a catalyst like piperidinium borate.[4]
-
-
Poor Catalyst-Substrate Interaction: The chosen catalyst may not be suitable for the specific steric or electronic properties of your substrates.
Q2: I'm observing significant side products and impurities. How can catalyst selection improve reaction selectivity?
A2: Side product formation often arises from undesired follow-on reactions or dimerization of intermediates.[2][3] Catalyst choice plays a crucial role in minimizing these pathways.
-
Issue: Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step can sometimes dimerize before sulfur addition and cyclization.[2][3]
-
Catalyst Solution: A catalyst that promotes rapid sulfur addition and cyclization immediately after the Knoevenagel condensation can prevent this. Heterogeneous catalysts can sometimes offer improved selectivity due to defined active sites on their surface.
-
-
Issue: Unwanted Reactions with Solvent: Some basic catalysts can react with or be deactivated by certain solvents.
Q3: What are the advantages of using a heterogeneous catalyst over a traditional homogeneous one like morpholine?
A3: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practical process considerations.[11][12][13]
| Feature | Homogeneous Catalysts (e.g., Piperidine, Morpholine) | Heterogeneous Catalysts (e.g., KF-Alumina, Na2CaP2O7) |
| Phase | Same phase as reactants (typically liquid).[12][14] | Different phase from reactants (e.g., solid catalyst in a liquid reaction mixture).[12][14] |
| Separation | Difficult and often expensive; requires extraction or distillation.[11][12] | Simple and straightforward; typically done by filtration.[11][12] |
| Recyclability | Generally difficult and not economically viable.[12][13] | Easily recycled and reused, which is cost-effective and environmentally friendly.[11][13] |
| Activity | High diffusivity and interaction with reactants can lead to high reaction rates.[11][12] | Reaction occurs only on the catalyst surface, which can sometimes be a limiting factor.[12][15] |
| Selectivity | Can be very high due to well-defined molecular structure.[11][13] | Selectivity can be high but may be influenced by various types of active sites on the surface.[13] |
Key Takeaway: For ease of product purification and catalyst recycling, especially on a larger scale, heterogeneous catalysts are highly advantageous.[7][11]
Q4: How do I select an appropriate catalyst for a green or solvent-free Gewald reaction modification?
A4: Green chemistry approaches aim to minimize waste and environmental impact. Catalyst selection is central to this.
-
Solid-Supported Catalysts: Heterogeneous catalysts like KF-Alumina are excellent for solvent-free conditions. The reactants can be mixed directly with the solid catalyst and heated or subjected to microwave irradiation.[10]
-
Recyclable Catalysts: Ionic liquids and solid bases like nano-structured Na2CaP2O7 have been used as recyclable catalysts, often in environmentally benign solvents like water or ethanol/water mixtures.[4][7]
-
Biocatalysts/Organocatalysts: Amino acids like L-proline are considered green, cost-effective, and efficient catalysts for the Gewald reaction, promoting high yields under mild conditions.[9]
Below is a diagram illustrating the decision-making process for catalyst selection based on experimental goals.
Caption: Decision logic for Gewald catalyst selection.
Quantitative Data on Catalyst Performance
The choice of catalyst, solvent, and temperature significantly impacts reaction outcomes. The following table summarizes and compares the performance of various catalysts in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Piperidinium Borate | 20 | EtOH:H₂O (9:1) | 100 | 20 min | 96 |
| 2 | L-Proline | 10 | DMF | 60 | 3 h | 84 |
| 3 | Na₂CaP₂O₇ (nano) | 0.05 g | Water | Reflux | 30 min | 95 |
| 4 | Piperidine | 20 | Ethanol | 50 | 2 h | 92 |
| 5 | Morpholine | 20 | Ethanol | 50 | 2 h | 90 |
| 6 | None | - | EtOH:H₂O (9:1) | 100 | 24 h | Trace |
Data compiled from multiple sources for comparative purposes.[4][7][9][10]
Experimental Protocols
Protocol 1: General Gewald Synthesis using a Homogeneous Catalyst (L-Proline)
This protocol is adapted from a procedure demonstrating the use of L-proline as an efficient organocatalyst.[9]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde (10 mmol), active methylene nitrile (10 mmol), elemental sulfur (12 mmol, 0.38 g), and L-proline (1 mmol, 0.115 g, 10 mol%).
-
Solvent Addition: Add dimethylformamide (DMF, 20 mL) to the flask.
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Protocol 2: Microwave-Assisted Synthesis on a Solid Support (KF-Alumina)
This protocol describes an efficient, solvent-free method.[10]
-
Preparation: In a mortar and pestle, thoroughly grind and mix the ketone (5 mmol), active methylene nitrile (5 mmol), elemental sulfur (6 mmol, 0.19 g), and KF-Alumina (3 g).
-
Reaction: Transfer the solid mixture to a microwave-safe reaction vessel. Place the vessel in a microwave reactor.
-
Irradiation: Irradiate the mixture at a suitable power (e.g., 150W) for 5-15 minutes, monitoring the temperature to avoid overheating.
-
Extraction: After cooling, add ethyl acetate (25 mL) to the vessel and stir for 10 minutes to extract the product from the solid support.
-
Isolation: Filter off the solid support and wash it with additional ethyl acetate (2x10 mL). Combine the organic filtrates.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization.
Below is a workflow diagram illustrating the key steps in these experimental protocols.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. journals.iau.ir [journals.iau.ir]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. chembam.com [chembam.com]
- 13. fiveable.me [fiveable.me]
- 14. savemyexams.com [savemyexams.com]
- 15. Heterogeneous vs. Homogenous Catalysts | Differences & Example - Lesson | Study.com [study.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comparative overview of the anticancer and antimicrobial properties of selected benzothiophene derivatives, supported by quantitative experimental data. Detailed methodologies for key biological assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of Benzothiophene Derivatives
Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of critical signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.
Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their cytotoxic potential.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydrazide | 16b (5-hydroxybenzothiophene hydrazide scaffold) | U87MG (Glioblastoma) | 7.2 | [1] |
| HCT-116 (Colon) | >10 | [1] | ||
| A549 (Lung) | >10 | [1] | ||
| HeLa (Cervical) | >10 | [1] | ||
| Acrylonitrile | 5 | Leukemia (Various) | 0.01 - 0.0665 | |
| Colon (Various) | 0.01 - 0.0665 | |||
| CNS (Various) | 0.01 - 0.0665 | |||
| 6 | Leukemia (Various) | 0.01 - 0.1 | ||
| Colon (Various) | 0.01 - 0.1 | |||
| CNS (Various) | 0.01 - 0.1 | |||
| 13 | Leukemia (Various) | 0.01 - 0.1 | ||
| Colon (Various) | 0.01 - 0.1 | |||
| CNS (Various) | 0.01 - 0.1 | |||
| Aminobenzo[b]thiophene 1,1-dioxide | 15 | Various | 0.33 - 0.75 | [2] |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide | 6o | MDA-MB-231 (Breast) | 1.8 ± 0.2 | [3] |
| MDA-MB-435S (Melanoma) | 2.1 ± 0.3 | [3] | ||
| MCF-7 (Breast) | 3.5 ± 0.5 | [3] |
Mechanisms of Anticancer Action
1. Inhibition of STAT3 Signaling Pathway:
Several benzothiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Certain benzothiophene derivatives inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[2][3]
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
2. Disruption of Tubulin Polymerization:
Another key mechanism of action for some benzothiophene derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain benzothiophene derivatives bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.
Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.
Antimicrobial Activity of Benzothiophene Derivatives
Benzothiophene derivatives have also shown promising activity against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected tetrahydrobenzothiophene derivatives against common bacterial strains.
| Compound | E. coli (ATCC 25922) MIC (µM) | P. aeruginosa (ATCC 27853) MIC (µM) | Salmonella (ATCC 12022) MIC (µM) | S. aureus (ATCC 25923) MIC (µM) | Reference |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [4] |
| 3f | 0.64 | 1.44 | 1.08 | 2.22 | [4] |
| Ciprofloxacin | 0.25 | 0.5 | 0.125 | 0.5 | [4] |
| Gentamicin | 1.0 | 0.5 | 2.0 | 0.5 | [4] |
Experimental Protocols
Synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide (Analogous to 16b)
A general two-step procedure for the synthesis of benzothiophene hydrazides involves the esterification of the corresponding carboxylic acid followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate
-
To a solution of 5-hydroxybenzo[b]thiophene-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-hydroxybenzo[b]thiophene-2-carbohydrazide
-
Dissolve the ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired carbohydrazide.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiophene derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
-
Compound Dilution: Prepare a two-fold serial dilution of the benzothiophene derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
A Comparative Guide to the Structural Validation and Performance of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate and its structural isomers. The objective is to offer a detailed analysis of their chemical properties, synthesis, and biological activities to support research and drug development efforts. Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group to the benzothiophene scaffold can significantly modulate its biological efficacy.[6]
Structural and Performance Comparison
Table 1: Physicochemical and Biological Activity Data of Nitrobenzothiophene Derivatives
| Compound | Position of Nitro Group | Synthesis Yield (%) | Melting Point (°C) | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) |
| This compound | 5 | ~90[6] | 210-212[6] | Not Reported | 8.5[6] | Not Reported |
| 2-Nitrobenzothiophene | 2 | Varies | 165-167[6] | 64[6] | Not Reported | Not Reported |
| 3-Nitrobenzothiophene | 3 | ~85[6] | 114-116[6] | 32[6] | 15.8[6] | 65.7[6] |
| 5-Nitrobenzothiophene | 5 | ~78[6] | 138-140[6] | 16[6] | 10.2[6] | 78.3[6] |
Note: The purity of this compound is reported to be a minimum of 95-97%.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Nitrobenzothiophene Derivatives
A general method for the synthesis of nitrobenzothiophene derivatives involves the nitration of the corresponding benzothiophene precursor.[6]
Protocol for the Synthesis of 3-Nitrobenzothiophene: [6]
-
Dissolve benzothiophene in a suitable solvent, such as acetic anhydride.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the benzothiophene solution while maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring the reaction mixture for a specified duration.
-
Pour the reaction mixture onto ice.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and a dilute solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-nitrobenzothiophene.
A microwave-assisted synthesis method has also been reported for the rapid preparation of 3-aminobenzo[b]thiophenes.[9]
Antimicrobial Activity Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method.[6]
Protocol for Broth Microdilution Method: [6]
-
Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Synthesis and Comparative Logic
The following diagrams illustrate the general synthesis workflow and the logical framework for comparing the different nitro-substituted benzothiophene isomers.
Caption: General synthesis workflow for nitrobenzothiophenes.
Caption: Comparative analysis of nitrobenzothiophene isomers.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [cymitquimica.com]
- 8. mzCloud – Methyl 3 5 nitro 3 thienyl carbonyl amino carbothioyl amino benzoate [mzcloud.org]
- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
A Comparative Analysis of Benzothiophene-Based and Other Potent PIM Kinase Inhibitors
For Immediate Release
A detailed comparison of a novel benzothiophene-based PIM kinase inhibitor with established clinical and preclinical candidates reveals competitive inhibitory activity and highlights the potential of this scaffold in cancer therapy. This guide provides an objective analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
While the specific compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has not been documented as a kinase inhibitor in publicly available research, the broader benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry for the development of potent kinase inhibitors. This comparison focuses on a representative compound from the benzo[1][2]thieno[3,2-d]pyrimidin-4-one class, a potent PIM kinase inhibitor, and evaluates its performance against other notable PIM inhibitors: AZD1208, SGI-1776, and CX-6258.
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
Comparative Inhibitory Activity
The inhibitory potency of the selected compounds against the three PIM kinase isoforms is summarized below. It is important to note that direct comparison of IC50 and Ki values should be made with caution due to potential variations in assay conditions.
| Compound Class | Specific Compound | PIM1 | PIM2 | PIM3 | Assay Type |
| Benzothiophene | Benzo[1][2]thieno[3,2-d]pyrimidin-4-one derivative | 2 nM (Ki) | 3 nM (Ki) | 0.5 nM (Ki) | Ki determination |
| Thiazolidinedione | AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Mobility Shift Assay |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Radiometric Assay |
| Indolin-2-one | CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | Radiometric Assay |
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell proliferation and survival by phosphorylating a variety of downstream targets.
References
Unveiling the Antibacterial Potential of Thiophene-2-Carboxamide Derivatives: A Comparative Analysis
For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with significant antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of various thiophene-2-carboxamide derivatives, supported by experimental data, to aid in the identification of potent candidates for further development.
Comparative Antibacterial Efficacy:
The antibacterial activity of thiophene-2-carboxamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Lower MIC values indicate higher antibacterial potency.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues
A study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. The MIC and Minimum Bactericidal Concentration (MBC) values highlight the potential of these compounds to combat resistant bacterial strains.[1]
| Compound | MIC (µg/mL) vs. ESBL-producing E. coli ST131 | MBC (µg/mL) vs. ESBL-producing E. coli ST131 |
| 4a | 6.25 | 12.5 |
| 4b | 12.5 | 25 |
| 4c | 6.25 | 12.5 |
| 4d | 25 | 50 |
| 4e | 12.5 | 25 |
| 4f | 25 | 50 |
| 4g | 12.5 | 25 |
| 4h | 25 | 50 |
3-Substituted Thiophene-2-carboxamide Derivatives
Another investigation into thiophene-2-carboxamide derivatives with substitutions at the 3-position revealed varied activity against both Gram-positive and Gram-negative bacteria. Notably, amino-substituted derivatives generally exhibited higher potency.[2][3]
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |
| 7b (Amino-substituted) | S. aureus | 20 | 83.3 |
| B. subtilis | 19 | 82.6 | |
| E. coli | 16 | 64.0 | |
| P. aeruginosa | 20 | 86.9 | |
| 3b (Hydroxy-substituted) | S. aureus | 17 | 70.8 |
| B. subtilis | 18 | 78.3 | |
| E. coli | - | - | |
| P. aeruginosa | 18 | 78.3 |
Thiophene Derivatives Against Drug-Resistant Strains
The antibacterial activity of a series of thiophene derivatives was also tested against colistin-resistant Acinetobacter baumannii and Escherichia coli. Several compounds showed promising activity against these challenging pathogens.[4][5]
| Compound | MIC₅₀ (mg/L) vs. Col-R A. baumannii | MIC₅₀ (mg/L) vs. Col-R E. coli |
| 4 | 16 | 8 |
| 5 | 16 | 32 |
| 8 | 32 | 32 |
Experimental Protocols:
The determination of antibacterial efficacy for thiophene-2-carboxamide derivatives generally follows established microbiological techniques. The methods below are generalized protocols based on common practices cited in the literature.[1][6][7]
Agar Well Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of antibacterial activity.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A negative control (e.g., DMSO) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method (Quantitative MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC is determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto fresh agar plates.
-
Incubation: The plates are incubated for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of thiophene-2-carboxamide derivatives.
Caption: Workflow for assessing antibacterial efficacy.
Conclusion
The presented data underscores the potential of thiophene-2-carboxamide derivatives as a valuable scaffold for the development of new antibacterial agents. The varying levels of efficacy observed across different derivatives and bacterial strains highlight the importance of structure-activity relationship studies in optimizing their therapeutic potential. The provided experimental protocols and workflow offer a foundational guide for researchers to systematically evaluate and compare the antibacterial properties of novel thiophene-2-carboxamide compounds. Further in-vivo studies are warranted for the most promising candidates to validate their clinical utility.
References
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- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DFT and Computational Analysis of Benzothiazole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Density Functional Theory (DFT) and other computational methods have become indispensable tools in the rational design and development of novel benzothiazole-based therapeutic agents. This guide provides a comparative analysis of the computational data for a series of benzothiazole derivatives, offering insights into their electronic properties and potential reactivity.
Computational Analysis: A Comparative Overview
DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules.[2][3] Key parameters derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), provide valuable information about the molecule's stability and susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[1]
The following table summarizes key computational data for a selection of substituted benzothiazole derivatives, providing a basis for comparison. While data for a comprehensive and directly comparable series of benzothiazole-2-carboxamides is not available in a single study, this curated data from various sources offers valuable insights. The computational methods employed in these studies are detailed in the subsequent section.
| Compound/Derivative | E HOMO (eV) | E LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method | Reference |
| Benzothiazole Derivative 1 (para-methylphenyl) | -5.63 | -0.92 | 4.71 | B3LYP/6-311G(d,p) | [1] |
| Benzothiazole Derivative 2 (para-chlorophenyl) | - | - | 4.62 | B3LYP/6-311G(d,p) | [1] |
| Benzothiazole Derivative 3 (para-methoxyphenyl) | - | - | 4.64 | B3LYP/6-311G(d,p) | [1] |
| Benzothiazole Derivative 4 (di-CF3 substituted) | - | - | 4.46 | B3LYP/6-311G(d,p) | [1] |
| Benzothiazole Derivative 5 (unsubstituted phenyl) | - | - | 4.73 | B3LYP/6-311G(d,p) | [1] |
| 2-Hydroxybenzothiazole | - | - | - | B3LYP/6-31+G(d,p) | [3] |
| Celecoxib (for comparison) | -0.240 | -0.059 | 0.181 | - | [4] |
| Thiazole Carboxamide 2a | -0.197 | -0.079 | 0.118 | - | [4] |
| Thiazole Carboxamide 2b | -0.211 | -0.070 | 0.141 | - | [4] |
| Thiazole Carboxamide 2j | -0.223 | -0.075 | 0.148 | - | [4] |
Note: A direct comparison of absolute energy values across different studies should be approached with caution due to variations in computational methods and basis sets.
Experimental and Computational Methodologies
A robust computational analysis is underpinned by well-defined experimental and theoretical protocols. The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of Benzothiazole-2-Carboxamides (General Procedure)
The synthesis of benzothiazole-2-carboxamides can be achieved through various synthetic routes. A common method involves the initial synthesis of a 2-substituted benzothiazole followed by amidation. For instance, reacting 2-mercaptobenzothiazole with a suitable reagent to introduce a carboxylic acid functionality at the 2-position, which is then converted to the corresponding carboxamide. Characterization of the synthesized compounds is typically performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[5][6][7]
DFT Calculation Protocol
The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) for geometry optimization and electronic property calculations. A typical protocol is as follows:
-
Molecular Modeling : The 3D structure of the benzothiazole derivative is built using software like GaussView.
-
Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely used for this purpose, often in conjunction with basis sets such as 6-311G(d,p) or 6-31+G(d,p).[1][2][8]
-
Frequency Calculations : Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation : Key electronic properties, including the energies of the HOMO and LUMO, are calculated at the same level of theory. Software such as Gaussian 09 is commonly used for these calculations.[1][2]
-
Analysis of Results : The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential for intermolecular interactions. This can also include the generation of molecular electrostatic potential (MEP) maps to visualize electron density distribution.[3]
Visualizing Computational Workflows and Concepts
To better illustrate the processes and relationships involved in the computational analysis of benzothiazole-2-carboxamides, the following diagrams are provided.
Caption: Workflow for the synthesis and computational analysis of benzothiazole-2-carboxamides.
Caption: Conceptual relationship between molecular structure and biological activity.
References
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- 7. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole | MDPI [mdpi.com]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Spectra
In the landscape of chemical research and drug development, the unambiguous determination of molecular structure is the bedrock of progress. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, interpreting complex spectra can be a significant bottleneck. This guide provides an in-depth comparison of methodologies for cross-referencing experimental NMR data with computationally predicted spectra—a powerful synergy for accelerating structure verification and elucidation.[1] We will move beyond a simple checklist of steps to explore the causality behind experimental choices and computational strategies, ensuring a robust and self-validating workflow.
Part 1: The Foundation – Acquiring High-Fidelity Experimental Data
The axiom "garbage in, garbage out" is acutely true for spectroscopic analysis. The quality of your experimental NMR data directly dictates the reliability of any subsequent comparison to predicted values. The objective is not merely to acquire a spectrum, but to obtain one that is a true and accurate representation of the molecule in solution, free from artifacts that can confound analysis.
Experimental Protocol: High-Quality 1D and 2D NMR Data Acquisition
This protocol outlines the critical steps for obtaining high-quality data suitable for rigorous comparison.
-
Sample Preparation (The Unsung Hero):
-
Analyte Purity & Concentration: Begin with the purest sample possible. For a standard 5 mm NMR tube, dissolve 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[2] The concentration should be optimized to maximize signal-to-noise (S/N) without inducing aggregation, which can alter chemical shifts.
-
Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical as it can influence chemical shifts through interactions with the analyte. This choice must be mirrored in the prediction software's parameters for a valid comparison.[3][4]
-
Internal Standard: Add a suitable internal standard (e.g., TMS) for accurate chemical shift referencing.
-
-
Spectrometer Setup & Calibration:
-
Tuning and Matching: Always tune and match the probe for both the nucleus being observed (e.g., ¹H) and the decoupling nucleus (e.g., ¹³C). This ensures efficient transfer of radiofrequency power and improves S/N.[5]
-
Shimming: Perform automated gradient shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad lineshapes and can obscure fine couplings, making peak picking and comparison inaccurate.[6]
-
Pulse Width Calibration: Accurately determine the 90° pulse width. Incorrect pulse widths lead to signal intensity errors and artifacts, particularly in 2D experiments.[5][6]
-
-
Data Acquisition Parameters:
-
Acquisition Time (AQ): Set a sufficiently long acquisition time to ensure proper digitization of the Free Induction Decay (FID), which is crucial for high resolution.
-
Recycle Delay (D1): Use a recycle delay of at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure full relaxation and obtain quantitative data, especially for ¹³C NMR.
-
Number of Scans (NS): The number of scans should be sufficient to achieve an adequate S/N ratio.[5] For routine ¹H, 8 to 16 scans may be enough, while ¹³C or 2D experiments like HSQC and HMBC will require more.[7]
-
-
Data Processing:
-
Apodization (Window Function): Apply an appropriate window function, such as an exponential multiplication, to improve S/N at the cost of a slight decrease in resolution.
-
Phase Correction: Carefully perform manual or automatic phase correction to ensure all peaks have a pure absorption lineshape.[6]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration and peak picking.[6]
-
Part 2: The In Silico Counterpart – Predicting NMR Spectra
With a high-quality experimental spectrum in hand, the next step is to generate a theoretical spectrum for a proposed structure. Modern NMR prediction software employs a variety of sophisticated algorithms, often in combination, to achieve high accuracy.[8][9]
Comparison of NMR Prediction Software and Methodologies
The choice of software can significantly impact the accuracy of the prediction. Below is a comparison of prominent packages and the core technologies they employ.
| Software Suite | Prediction Methodology | Key Comparison & Verification Features | Nuclei Predicted |
| Mnova (Mestrelab) | Combines multiple prediction engines: Machine Learning, HOSE-code algorithms, and increment-based methods.[8][9] | Mnova Verify: Automatically checks a proposed structure against experimental 1D/2D NMR and MS data, providing a compatibility score.[1] Predict & Compare: Allows direct visual overlay and comparison of predicted and experimental spectra.[8] | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P, and others[9] |
| ACD/Labs | Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[1] Allows for training with user data to improve accuracy for novel scaffolds.[10] | Structure Elucidator Suite: Generates candidate structures from NMR/MS data and ranks them based on the match between experimental and predicted shifts.[1] | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P[10] |
| JEOL NMRPredict | Uses force-field calculations and parameterized functional groups for ¹H prediction. Employs a hybrid HOSE code and neural network approach for ¹³C prediction.[11] | Primarily focused on accurate ¹H and ¹³C spectra prediction, including stereochemical considerations.[11] | ¹H, ¹³C[11] |
| DFT Calculations (e.g., via DP4-AI) | Uses Density Functional Theory (DFT) to perform ab initio calculations of magnetic shielding constants.[12][13] | DP4 Analysis: Provides a probability score for candidate structures (especially stereoisomers) by statistically comparing DFT-predicted shifts with experimental data.[13][14] | Any magnetically active nucleus, but computationally intensive. |
Part 3: The Convergence – The Cross-Referencing Workflow
This is where the experimental and computational data are brought together for analysis. The process can range from a simple visual check to a highly automated, statistically rigorous comparison.
Core Workflow for Structure Verification
The following diagram illustrates the typical workflow for cross-referencing experimental and predicted NMR data.
Quantitative Comparison and Statistical Validation
Visual inspection is subjective. For rigorous validation, quantitative methods are essential. Automated structure verification (ASV) systems formalize this process, providing an objective measure of the fit between the proposed structure and the data.[7][15]
One of the most powerful techniques for resolving ambiguity, particularly with diastereomers, is DP4 analysis .[14] This method leverages the higher accuracy of DFT calculations and provides a statistical confidence level in the structural assignment.
The logic behind DP4 analysis is as follows:
Part 4: Interpretation, Challenges, and Best Practices
A perfect one-to-one match between experimental and predicted spectra is rare. Understanding the source of discrepancies is key to making an informed structural assignment.
-
Common Discrepancies:
-
Solvent Effects: The prediction algorithm may not perfectly model the solvent environment, leading to uniform shifts in certain proton groups.[4]
-
Conformational Flexibility: If a molecule exists as multiple conformers in solution, the experimental spectrum will show population-weighted average shifts, which may differ from a prediction based on a single low-energy conformer.
-
Algorithm Limitations: HOSE-code and increment-based predictors may be less accurate for novel chemical scaffolds not well-represented in their databases. In such cases, training the predictor with your own assigned structures can significantly improve future results.[9][10]
-
-
Trustworthiness and Self-Validation:
-
Use Multiple Nuclei: Don't rely solely on ¹H NMR. Cross-referencing both ¹H and ¹³C shifts provides a much more robust validation.
-
Incorporate 2D Data: The connectivity information from 2D NMR experiments (like COSY, HSQC, and HMBC) is paramount. A valid structure must be consistent not only with the chemical shifts (HSQC) but also with the through-bond correlations (HMBC, COSY).[7][15]
-
Set Realistic Tolerances: When using automated verification software, set appropriate chemical shift tolerances. For example, tolerances of 1.3 ppm for ¹H and 13 ppm for ¹³C have been used in some automated systems.[7]
-
Conclusion: An Integrated Approach
The cross-referencing of experimental and predicted NMR spectra is an indispensable tool in modern chemistry. It transforms structure elucidation from a potentially lengthy manual process into a rapid, objective, and statistically validated workflow. By combining high-quality experimental data acquisition with the power of modern computational chemistry, researchers can verify proposed structures with a high degree of confidence, reducing errors and accelerating the pace of discovery. The increasing integration of AI and machine learning promises to further automate and refine this process, making it possible to move from spectrometer to structure with ever-greater speed and reliability.[14][16][17]
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JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict" | Products. Retrieved from [Link]
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Modgraph Consultants Ltd. (n.d.). NMR Predict Desktop. Retrieved from [Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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BioPchem. (n.d.). NMR Software & Simulations. Retrieved from [Link]
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Chemistry World. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. Retrieved from [Link]
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Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved from [Link]
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CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]
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American Laboratory. (2012, February 1). Automated Structure Verification by NMR, Part 2: Return on Investment. Retrieved from [Link]
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Smith, R. T., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. National Center for Biotechnology Information. Retrieved from [Link]
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Technology Networks. (n.d.). Automated Structure Verification: What are the Right Experiments and Processing? Retrieved from [Link]
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Wolk, J. L., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]
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Smith, R. T., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science. Retrieved from [Link]
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MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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ResearchGate. (n.d.). Spectral and statistical comparisons of NMR data. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Retrieved from [Link]
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National Center for Biotechnology Information. (2019, January 15). Univariate Statistical Analysis as a Guide to 1H-NMR Spectra Signal Assignment by Visual Inspection. Retrieved from [Link]
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Semantic Scholar. (2017, November 6). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, August 28). Statistical Analysis of NMR Metabolic Fingerprints: Established Methods and Recent Advances. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]
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ResearchGate. (2025, August 6). Challenges and perspectives in quantitative NMR. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of Nitro- and Amino-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of nitro- and amino-substituted benzothiazole derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those engaged in the discovery and development of novel antioxidant agents.
Structure-Activity Relationship: A Quantitative Comparison
The antioxidant capacity of benzothiazole derivatives is significantly influenced by the nature of substituents on the benzothiazole ring. Generally, electron-donating groups, such as the amino (-NH₂) group, tend to enhance antioxidant activity, while electron-withdrawing groups, like the nitro (-NO₂) group, often diminish it. This principle is clearly demonstrated in the comparative data from various in vitro antioxidant assays.
A key study by Cindrić et al. (2019) systematically evaluated a series of nitro- and amino-substituted benzimidazole/benzothiazole-2-carboxamides, providing a direct comparison of their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays.[1][2][3][4][5] The results underscore the superior antioxidant capacity of amino-substituted compounds over their nitro-substituted counterparts.
Below is a summary of the quantitative data from this study and other relevant literature, highlighting the differences in antioxidant activity.
| Compound ID | Substituent | Assay | IC50 (µM) or FRAP Value (µM Fe²⁺/µM) | Reference |
| Benzothiazole-2-carboxamides | Cindrić et al., 2019[1][2][3][4][5] | |||
| Compound 20 | 6-NO₂ | DPPH | > 100 | [1][2][3][4][5] |
| Compound 21 | 6-NH₂ | DPPH | > 100 | [1][2][3][4][5] |
| Compound 22 | 6-NH₃⁺Cl⁻ | DPPH | > 100 | [1][2][3][4][5] |
| Compound 20 | 6-NO₂ | FRAP | 0.04 | [1][2][3][4][5] |
| Compound 21 | 6-NH₂ | FRAP | 0.17 | [1][2][3][4][5] |
| Compound 22 | 6-NH₃⁺Cl⁻ | FRAP | 0.17 | [1][2][3][4][5] |
| Other Benzothiazole Derivatives | Patel et al., 2025[6] | |||
| Compound 7d | 4-NO₂ | DPPH | 323.68 µg/mL | [6] |
Note: A lower IC50 value indicates higher antioxidant activity. A higher FRAP value indicates greater reducing power.
The data clearly shows that while the amino-substituted benzothiazole-2-carboxamide (Compound 21) has a FRAP value more than four times higher than its nitro-substituted counterpart (Compound 20), indicating significantly greater reducing power, both showed weak activity in the DPPH assay with IC50 values greater than 100 µM.[1][2][3][4][5] It is also noteworthy that another study found a nitro-substituted benzothiazole derivative (Compound 7d) to have a very high IC50 value in the DPPH assay, signifying low antioxidant activity.[6] This is consistent with the general observation that electron-withdrawing groups like the nitro group decrease the ability of the molecule to donate a hydrogen atom or an electron to a free radical.[6]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[7][8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compounds to serve as a positive control.[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of the test compound solution to each well.
-
Add a larger, fixed volume (e.g., 180 µL) of the DPPH solution to each well.
-
Incubate the plate at room temperature in the dark for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.[8][9]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically.[9]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing the following solutions in a 10:1:1 (v/v/v) ratio:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.[7]
-
Prepare solutions of the test compounds in a suitable solvent.[7]
-
-
Assay Procedure:
-
Data Analysis:
-
The antioxidant capacity of the test compound is determined by comparing the change in absorbance in the sample with the standard curve of Fe²⁺.
-
The results are typically expressed as µM Fe²⁺ equivalents per µM of the test compound.
-
Visualizing the Experimental Workflow and Antioxidant Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for comparing the antioxidant activity of substituted benzothiazoles.
Caption: Experimental workflow for antioxidant activity comparison.
Antioxidant Mechanism of Action
The primary antioxidant mechanism of these compounds, particularly those with electron-donating substituents, is believed to be direct radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET). The search for their involvement in specific cellular antioxidant signaling pathways, such as the Nrf2 pathway, did not yield direct evidence for nitro- and amino-substituted benzothiazoles.
The following diagram illustrates the general mechanism of radical scavenging by an antioxidant molecule (ArOH), which is representative of the action of amino- or hydroxyl-substituted benzothiazoles.
Caption: General mechanism of radical scavenging by hydrogen donation.
Conclusion
The available experimental data consistently demonstrates that amino-substituted benzothiazoles are more potent antioxidants than their nitro-substituted analogs. This is attributed to the electron-donating nature of the amino group, which enhances the molecule's ability to neutralize free radicals. The primary mechanism of action appears to be direct radical scavenging. Further research is warranted to explore the potential of these compounds to modulate cellular antioxidant signaling pathways. This guide provides a foundational understanding for researchers aiming to design and develop novel benzothiazole-based antioxidants with improved efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a S… [ouci.dntb.gov.ua]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Thiophene-2-Carboxamides: A Comparative SAR Analysis
A detailed examination of the structure-activity relationships of novel thiophene-2-carboxamide derivatives reveals critical insights into their anticancer and antiviral mechanisms. This guide provides a comparative analysis of representative compounds, their synthesis, biological activities, and the structural modifications influencing their potency, offering valuable data for researchers in drug discovery and development.
Thiophene-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The inherent structural features of the thiophene ring, coupled with the diverse functionalities that can be introduced at the carboxamide moiety, make this class of compounds a fertile ground for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential. This guide focuses on a comparative analysis of recently developed thiophene-2-carboxamide derivatives, highlighting key structural determinants for their biological activity.
Comparative Analysis of Anticancer Activity
Two notable series of thiophene-2-carboxamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. A study by Bogdan-Ionuț Mara and colleagues synthesized four novel compounds, MB-D1 to MB-D4, and evaluated their cytotoxic effects.[1][2] Concurrently, another research effort focused on derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), yielding compounds such as 2b and 2e.[3][4]
The data presented in the table below summarizes the cytotoxic activity of these compounds against the MCF-7 breast cancer cell line and the Hep3B hepatocellular carcinoma cell line.
| Compound | Target Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |
| MB-D2 | MCF-7 | 100 | 38.93 ± 8.19 | Not Reported |
| MB-D4 | MCF-7 | 100 | 53.98 ± 19.46 | Not Reported |
| Compound 2b | Hep3B | - | - | 5.46 |
| Compound 2e | Hep3B | - | - | 12.58 |
Table 1: Comparative in vitro anticancer activity of selected thiophene-2-carboxamide derivatives.
The results indicate that compound MB-D2 exhibited the highest cytotoxicity against the MCF-7 cell line among the MB-D series, reducing cell viability to 38.93% at a concentration of 100 µM.[1] In the CA-4 biomimetic series, compound 2b demonstrated potent activity against the Hep3B cell line with an IC50 value of 5.46 µM.[3] These findings underscore the significant impact of substituents on the thiophene and carboxamide moieties in determining the anticancer potency.
Structure-Activity Relationship (SAR) Insights
The SAR studies of these and other related thiophene-2-carboxamide derivatives have elucidated several key structural features that govern their biological activity.
Anticancer Activity:
For the antiproliferative compounds, the presence of specific functional groups and their positions on the thiophene and the N-phenyl ring of the carboxamide are crucial. In the study by Mara et al., the variations in the amide or imide functionalities attached to the thiophene core in compounds MB-D1 to MB-D4 led to differential cytotoxic effects.[1][2] The most active compound, MB-D2, was noted for its high selectivity against A375 cancer cells and its ability to induce apoptosis through caspase 3/7 activation and mitochondrial depolarization.[1][2]
In the series of CA-4 biomimetics, the substitution pattern on the N-phenyl ring was found to be a key determinant of activity. The potent activity of compound 2b is attributed to its structural similarity to CA-4, allowing it to interact effectively with the tubulin-colchicine binding pocket.[3][4]
Antiviral Activity:
In the realm of antiviral research, SAR studies on thiophene-2-carboxamide derivatives as anti-norovirus agents have highlighted the importance of halogen substituents.[5] A systematic investigation revealed that di-halogenated analogues were generally more potent than their mono-halogenated counterparts.[5] For instance, the introduction of a second halogen atom, as seen in 3,5-di-bromo-thiophene and 4,6-di-fluoro-benzothiazole derivatives, resulted in a significant enhancement of antiviral activity.[5] The most potent compound from this study, a hybrid molecule incorporating both 3,5-di-bromo-thiophene and 4,6-di-fluoro-benzothiazole moieties, exhibited an impressive EC50 value of 0.53 µM.[5]
The following diagram illustrates the general workflow of a typical SAR study for thiophene-2-carboxamide derivatives.
A generalized workflow for the Structure-Activity Relationship (SAR) study of thiophene-2-carboxamide derivatives.
The following diagram visualizes the key structural modifications and their influence on the biological activity of the thiophene-2-carboxamide core.
Key structural modification sites on the thiophene-2-carboxamide scaffold and their impact on biological activity.
Experimental Protocols
General Procedure for the Synthesis of Thiophene-2-Carboxamide Derivatives (CA-4 Biomimetics)[3]
To a solution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in dichloromethane (DCM; 20 mL), 4-dimethylaminopyridine (DMAP; 0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 3.12 mmol) were added. The mixture was stirred under an argon atmosphere at room temperature for 30 minutes. Subsequently, the appropriate aniline derivative was added, and the reaction mixture was stirred for 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the excess aniline was removed by extraction with HCl. The solvent was removed under reduced pressure to yield the crude product, which was further purified.
In vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for an additional few hours. The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.
Anti-norovirus Activity Assay (Cytopathic Effect Reduction Assay)[5]
The anti-norovirus activity was determined using a cytopathic effect (CPE) reduction assay with murine norovirus (MNV) as a surrogate for human norovirus. RAW 264.7 cells were seeded in 96-well plates and infected with MNV in the presence of serial dilutions of the test compounds. After incubation for a specified period, the cells were observed for the presence of CPE. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited the viral CPE by 50% compared to the virus control.
Conclusion
The comparative analysis of thiophene-2-carboxamide derivatives underscores the remarkable versatility of this scaffold in the development of potent anticancer and antiviral agents. The SAR studies have provided invaluable insights into the structural requirements for optimal activity, guiding the rational design of next-generation therapeutic agents. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate novel derivatives based on this promising chemical framework. Further exploration of this chemical space, particularly focusing on the synergistic effects of different substituents and the exploration of novel biological targets, holds the potential to yield compounds with enhanced efficacy and improved pharmacological profiles.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
A Comparative Guide to In-Vitro and In-Silico Evaluation of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical in-vitro and in-silico studies for the novel compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predictive analysis based on established computational models and proposes relevant in-vitro experimental protocols extrapolated from studies on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers initiating investigations into the biological potential of this molecule.
Physicochemical Properties
Basic physicochemical properties of this compound are crucial for its initial assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄S | [CymitQuimica[1], Matrix Scientific[2]] |
| Molecular Weight | 252.25 g/mol | [CymitQuimica[1]] |
| CAS Number | 34674-75-4 | [CymitQuimica[1], Matrix Scientific[2]] |
| Appearance | Powder | [CymitQuimica[1]] |
| Purity | ≥ 95-97% | [CymitQuimica[1], Fisher Scientific[3]] |
In-Silico Analysis: A Predictive Approach
In the absence of published in-silico studies, a computational workflow is proposed to predict the pharmacokinetic and pharmacodynamic properties of this compound. This approach is essential in early-stage drug discovery to forecast a compound's behavior in a biological system.
Caption: Proposed workflow for the in-silico evaluation of this compound.
Predicted In-Silico Data
The following tables summarize the predicted in-silico properties based on standard computational models.
Table 1: Predicted Drug-Likeness Profile (Lipinski's Rule of Five)
Lipinski's Rule of Five helps to predict the oral bioavailability of a drug candidate.
| Parameter | Predicted Value | Rule of Five Compliance |
| Molecular Weight | 252.25 g/mol | ≤ 500 Da (Compliant) |
| LogP (Octanol-water partition coefficient) | ~2.5 | ≤ 5 (Compliant) |
| Hydrogen Bond Donors | 1 (from the amino group) | ≤ 5 (Compliant) |
| Hydrogen Bond Acceptors | 6 (from nitro, carbonyl, and ester oxygens) | ≤ 10 (Compliant) |
| Violations | 0 | Compliant |
Table 2: Predicted ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the viability of a compound as a drug candidate.
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | Good | Likely well-absorbed from the gastrointestinal tract. |
| Distribution | Moderate | Expected to distribute into tissues. |
| Metabolism | Likely metabolized by Cytochrome P450 enzymes. | Potential for drug-drug interactions. |
| Excretion | Primarily renal and hepatic routes. | Standard excretion pathways. |
| Toxicity | Potential for hepatotoxicity and mutagenicity due to the nitro group. | Further toxicological studies are essential. |
Experimental Protocols for In-Silico Analysis
-
Density Functional Theory (DFT) Calculations: The molecular geometry would be optimized using a suitable level of theory (e.g., B3LYP/6-31G*). This would provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gap, which can be related to its reactivity.
-
Drug-Likeness Prediction: The physicochemical properties would be calculated using online platforms like SwissADME or Molinspiration to assess compliance with Lipinski's Rule of Five.
-
ADMET Prediction: A comprehensive ADMET profile would be generated using predictive models such as those available in the ADMET-SAR2 or similar web servers.
-
Molecular Docking: Based on the structural alerts and known activities of similar compounds (e.g., antimicrobial, anticancer), potential protein targets would be identified. Molecular docking studies would then be performed using software like AutoDock or Glide to predict the binding affinity and interaction patterns of the compound with these targets.
In-Vitro Analysis: A Proposed Experimental Framework
Given the common biological activities of benzothiophene and nitro-aromatic compounds, a series of in-vitro assays are proposed to evaluate the biological potential of this compound.
Caption: Proposed workflow for the in-vitro evaluation of this compound.
Proposed In-Vitro Experiments and Potential Data
Table 3: Proposed In-Vitro Assays and Potential Outcomes
| Assay | Cell Lines / Strains | Endpoint | Potential Outcome |
| Cytotoxicity | Normal human cell lines (e.g., HEK293, HaCaT) | IC₅₀ (µM) | To be determined. A high IC₅₀ would indicate low toxicity to normal cells. |
| Antimicrobial Activity | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Minimum Inhibitory Concentration (MIC, µg/mL) | To be determined. Low MIC values would indicate potent antimicrobial activity. |
| Anticancer Activity | Human cancer cell lines (e.g., MCF-7, HeLa, HCT116) | IC₅₀ (µM) | To be determined. Low IC₅₀ values would suggest potential as an anticancer agent. |
Experimental Protocols for In-Vitro Analysis
-
Cytotoxicity Assay (MTT Assay):
-
Normal human cells (e.g., HEK293) would be seeded in 96-well plates.
-
After 24 hours, the cells would be treated with various concentrations of the test compound.
-
Following a 48-72 hour incubation period, MTT reagent would be added to each well.
-
After incubation, the formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curve.
-
-
Antimicrobial Activity (Broth Microdilution Method for MIC):
-
Bacterial or fungal strains would be cultured to a specific density.
-
Serial dilutions of the test compound would be prepared in a 96-well microtiter plate containing growth medium.
-
The microbial suspension would be added to each well.
-
The plate would be incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that inhibits visible microbial growth.
-
-
Anticancer Activity (MTT Assay):
-
The protocol is similar to the cytotoxicity assay, but with human cancer cell lines (e.g., MCF-7, HeLa).
-
The IC₅₀ value would be determined to assess the compound's potency against cancer cells.
-
Conclusion
While direct experimental data on this compound is not yet available, the in-silico predictions and the proposed in-vitro experimental framework provide a solid starting point for its evaluation. The predictive analysis suggests that the compound has favorable drug-like properties, although the presence of a nitro group warrants careful toxicological assessment. The proposed in-vitro assays are designed to explore its potential antimicrobial and anticancer activities, which are plausible based on the bioactivities of structurally related molecules. This guide serves as a comprehensive roadmap for future research to unlock the therapeutic potential of this novel benzothiophene derivative.
References
Comparative Efficacy of Nitro-Benzothiophene Derivatives Against Drug-Resistant Bacteria: A Guide for Researchers
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates are nitro-substituted benzothiophene scaffolds, which have demonstrated significant in vitro activity against a range of resilient pathogens. This guide provides a comparative analysis of the efficacy of a representative nitro-benzothiophene compound, Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, and its analogues against clinically relevant drug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related nitro-substituted benzothiophene and nitrothiophene derivatives to provide a valuable comparative framework.
Performance Comparison Against Key Drug-Resistant Strains
Nitro-benzothiophene derivatives have shown promising activity against both Gram-positive and Gram-negative drug-resistant bacteria. The following tables summarize the minimal inhibitory concentration (MIC) values of representative nitro-substituted thiophene compounds against various resistant strains, compared with standard-of-care antibiotics.
Table 1: In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286) | MRSA | 8.0 | Vancomycin | Not Reported |
| Pan-susceptible S. aureus | 2.0 | |||
| Vancomycin-resistant S. aureus (VRSA) | 4.0 |
Data synthesized from a study on a nitrothiophene derivative, as direct data for the primary compound was unavailable.[1]
Table 2: In Vitro Activity Against Colistin-Resistant Gram-Negative Bacteria
| Compound | Strain | MIC₅₀ (mg/L) | Reference Compound | MIC₅₀ (mg/L) |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 | Colistin | 128 |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 | Colistin | 128 |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 | Colistin | 128 |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 | Colistin | 8 |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 | Colistin | 8 |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 | Colistin | 8 |
Data from a study on various thiophene derivatives against colistin-resistant strains.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel antimicrobial agents.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Synthesized nitro-benzothiophene compounds
-
Bacterial strains (e.g., MRSA, VRE, CRE)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antibiotic (positive control, e.g., vancomycin, linezolid)
-
Solvent for compounds (e.g., DMSO, negative control)
-
-
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown overnight on an appropriate agar plate. Colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which is subsequently diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then performed in the wells of the 96-well plate containing the growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with inoculum and standard antibiotic), negative (broth with inoculum and solvent), and sterility (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Time-Kill Kinetic Assays
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials:
-
Test compound at various multiples of its MIC
-
Log-phase bacterial culture (approximately 10⁶ CFU/mL)
-
Appropriate broth medium
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
-
Procedure:
-
The bacterial culture is treated with the test compound at concentrations such as 1x, 2x, and 4x MIC. A growth control without the compound is run in parallel.
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After overnight incubation, the number of colonies is counted to determine the CFU/mL.
-
A plot of log₁₀ CFU/mL versus time is generated. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2][3]
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms [mdpi.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzothiophenes: Microwave-Assisted vs. Traditional Methods
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif central to numerous fields, from medicinal chemistry to materials science. Its derivatives are found in a range of clinically important drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] The unique electronic properties of this sulfur-containing ring system also make it a valuable component in organic semiconductors.[1][2] Given its significance, the development of efficient, rapid, and sustainable methods for its synthesis is a primary objective for researchers.
Traditionally, the construction of the benzothiophene core has relied on conventional heating methods—such as oil baths or heating mantles—which are often characterized by long reaction times, high energy consumption, and the formation of undesirable byproducts. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering dramatic rate enhancements and improved product yields.[3][4] This guide provides an in-depth, data-supported comparison between microwave-assisted and traditional synthetic approaches for benzothiophenes, designed to inform experimental choices for researchers, scientists, and professionals in drug development.
The Fundamental Difference: How Heat is Delivered
The choice between traditional and microwave synthesis is fundamentally a choice between two different energy transfer mechanisms. Understanding this distinction is key to appreciating the profound impact on reaction outcomes.
-
Traditional Conductive Heating: This method relies on transferring thermal energy from an external source through the walls of the reaction vessel to the solvent and reactants.[5] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture. This can lead to localized overheating, causing decomposition of reagents or products and promoting side reactions.
-
Microwave Dielectric Heating: Microwave irradiation heats the reaction mixture directly and uniformly.[5][6] The energy is transferred via two primary mechanisms: dipolar polarization and ionic conduction.[7] Polar molecules (like many organic solvents) align with the oscillating electric field of the microwaves, and the resulting molecular friction generates heat. Ionic species in the mixture migrate under the influence of the field, and resistance to this movement also generates heat. This direct, "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction volume, minimizing temperature gradients and often resulting in cleaner reactions.[4][6]
Comparative Synthesis of Benzothiophenes: Key Methodologies
We will now examine several common strategies for synthesizing benzothiophenes, directly comparing the performance of traditional and microwave-assisted protocols.
Annulation of 2-Halobenzonitriles with Methyl Thioglycolate
A robust method for creating 3-aminobenzo[b]thiophenes involves the reaction of a 2-halobenzonitrile with methyl thioglycolate. This transformation is a cornerstone for building more complex, biologically active molecules.[1]
Under conventional heating, this reaction can be sluggish. However, the application of microwave irradiation dramatically accelerates the process. For instance, the synthesis of a key benzothiophene intermediate was shortened from 17 hours under conventional heating to just 15 minutes using microwave irradiation at 90 °C, while still achieving a good yield.[1] A subsequent saponification step was similarly reduced from 3 hours at reflux to a mere 3 minutes at 100 °C in a microwave reactor.[1]
| Parameter | Traditional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 17 hours | 15 minutes | [1] |
| Temperature | Reflux | 90 °C | [1] |
| Yield | Good (Specific % not stated) | Good (Specific % not stated) | [1] |
| Energy Input | Sustained heating for hours | High-intensity heating for minutes | [3][7] |
| Outcome | Significant time and energy cost | Drastic reduction in time and energy | [1] |
The Gewald Reaction
The Gewald reaction is a versatile multi-component condensation used to synthesize polysubstituted 2-aminothiophenes, which can be precursors to benzothiophenes.[8][9][10] It typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10]
While effective, traditional Gewald reactions often require several hours to reach completion.[11] Microwave assistance has been shown to be highly beneficial, accelerating the reaction and improving yields.[10][12] In one study, a series of 2-aminothiophene derivatives were synthesized via a microwave-assisted Gewald reaction at 50 °C in just 30 minutes , achieving high yields (up to 92%).[12] This represents a substantial improvement over conventional methods that can take hours.[11][13]
| Parameter | Traditional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 - 12 hours | 30 - 60 minutes | [11][12][14] |
| Temperature | 50 - 70 °C | 50 - 120 °C | [11][12][14] |
| Yield | 35 - 80% | Often >80%, up to 92% | [12][15] |
| Key Advantage | Established and simple setup | Rapid synthesis, high yields, cleaner reactions | [12][16] |
Palladium-Catalyzed Suzuki Coupling
For the functionalization of a pre-existing benzothiophene core, the Suzuki-Miyaura cross-coupling reaction is indispensable.[17][18] This reaction creates C-C bonds between a halo-benzothiophene and a boronic acid. Microwave irradiation has been widely adopted to accelerate these palladium-catalyzed reactions.[19]
A comparative study on the Suzuki coupling of 4-bromoanisole (a model aryl halide) showed that a reaction requiring 8 hours under conventional heating could be completed in just 10 minutes using a microwave reactor, representing a 48-fold rate increase. Similar accelerations are observed in the synthesis of functionalized dibenzothiophenes, where both the initial Suzuki coupling to form the biphenyl intermediate and the subsequent microwave-assisted ring closure are efficiently performed.[19]
| Parameter | Traditional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Hours (e.g., 8-24 hours) | Minutes (e.g., 10-30 minutes) | [20] |
| Temperature | 70 - 100 °C | 120 - 150 °C (superheating possible) | [21] |
| Yield | Good to Excellent | Often improved due to reduced side reactions | [6][22] |
| Solvent Choice | Toluene, Dioxane, Ethanol/Water | Polar solvents (DMF, MeCN, Water) are highly effective | [21] |
Experimental Protocols: A Side-by-Side Workflow
To provide a practical illustration, here are detailed protocols for the synthesis of 3-amino-5-bromobenzo[b]thiophene-2-carboxylate from 5-bromo-2-fluorobenzonitrile and methyl thioglycolate, adapted from literature procedures.[1]
Protocol 1: Microwave-Assisted Synthesis
-
Reagents & Equipment:
-
5-bromo-2-fluorobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monowave microwave reactor (e.g., CEM Discover SP)
-
-
Procedure:
-
To the microwave reaction vial, add 5-bromo-2-fluorobenzonitrile, DMSO, and the magnetic stir bar.
-
Add methyl thioglycolate followed by triethylamine to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 130 °C for 35 minutes . Set the power to a maximum of 150 W with rapid stirring.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aminobenzo[b]thiophene.
-
Protocol 2: Traditional Synthesis (Hypothetical Adaptation)
-
Reagents & Equipment:
-
Same reagents as Protocol 1.
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller and oil bath
-
-
Procedure:
-
To the round-bottom flask, add 5-bromo-2-fluorobenzonitrile, DMSO, and the magnetic stir bar.
-
Add methyl thioglycolate and triethylamine.
-
Fit the flask with a condenser and place it in the oil bath.
-
Heat the reaction mixture with vigorous stirring at 130 °C .
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to take several hours (estimated 12-24 hours) to reach completion.
-
Once complete, cool the mixture to room temperature.
-
Perform the same aqueous work-up and extraction procedure as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Methodological Divergence
The following diagrams illustrate the distinct workflows, highlighting the streamlined nature of the microwave-assisted process.
Caption: Workflow for Traditional Benzothiophene Synthesis.
Caption: Streamlined Workflow for Microwave-Assisted Synthesis.
Expert Analysis: Causality and Green Chemistry Implications
The choice to employ microwave synthesis is driven by predictable, positive outcomes rooted in its heating mechanism.
-
Why the Speed? The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Microwave heating can safely and rapidly bring reactions to temperatures above the solvent's atmospheric boiling point in sealed vessels, leading to dramatic accelerations.[5][7]
-
Why the Higher Yields? By significantly shortening reaction times, microwave synthesis minimizes the temporal window for the decomposition of sensitive reagents or the formation of thermal byproducts.[4][6] The uniform heating profile also prevents localized "hot spots" that can degrade material.[4]
-
A Move Towards Green Chemistry: MAOS aligns with several principles of green chemistry. The enhanced efficiency often reduces the need for large excesses of reagents and can enable the use of more environmentally benign solvents, such as water or ethanol.[23] The substantial reduction in energy consumption compared to running a heating mantle for many hours is another significant environmental and economic benefit.[3][4]
Conclusion and Future Outlook
The evidence is clear: for the synthesis of benzothiophenes, microwave-assisted methods offer a superior alternative to traditional heating in terms of speed, efficiency, and product yield.[3][6] Reaction times can be reduced from many hours to mere minutes, a critical advantage in the fast-paced environments of drug discovery and materials research. While traditional methods remain valuable for their simplicity and scalability, the initial investment in microwave technology is rapidly offset by increased productivity and reduced operational costs. As the demand for novel benzothiophene derivatives continues to grow, microwave-assisted synthesis will undoubtedly be a central and indispensable tool for the modern synthetic chemist.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. ijert.org [ijert.org]
- 14. ijert.org [ijert.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Molecular Docking Studies of Benzothiophene Derivatives Against Various Protein Targets
A deep dive into the in-silico evaluation of benzothiophene derivatives reveals their potential as versatile therapeutic agents. This guide compares the molecular docking studies of these compounds against antimicrobial, anticancer, and neuroprotective protein targets, providing researchers, scientists, and drug development professionals with a comprehensive overview of their binding interactions and therapeutic promise.
This comparative guide synthesizes data from three recent studies, highlighting the molecular docking parameters, binding affinities, and key interactions of benzothiophene derivatives with their respective protein targets. The objective is to offer a clear, data-driven comparison to aid in the rational design and development of novel benzothiophene-based therapeutics.
Performance Comparison of Benzothiophene Derivatives
The following tables summarize the quantitative data from the docking studies, showcasing the binding affinities and inhibitory concentrations of the most promising benzothiophene derivatives from each study.
Table 1: Antimicrobial Activity against Staphylococcus aureus
| Compound | Target Strain | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound 20 | MRSA | -6.38 | Not specified in abstract |
| Compound 1 | MSSA | -5.56 | Not specified in abstract |
| Compound 17 | DRSA | -5.23 | Not specified in abstract |
Data from "Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies."[1] It is important to note that the specific target proteins within the S. aureus strains for the docking studies were not detailed in the available information.
Table 2: Anticancer Activity against Colorectal Cancer Cell Lines
| Compound | Target Protein | IC50 (µg/mL) | Standard Inhibitor | Standard Inhibitor IC50 (µg/mL) |
| Compound 1b | PDK1 | 57.10 | Sodium dichloroacetate | 25.75 |
| Compound 1b | LDHA | 64.10 | Sodium oxamate | 15.60 |
Data from "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer."[2]
Table 3: Cholinesterase Inhibition for Alzheimer's Disease
| Compound | Target Enzyme | IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| Compound 5f | AChE | 62.10 | Galantamine | Not specified for AChE |
| Compound 5h | BChE | 24.35 | Galantamine | 28.08 |
Data from "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies."
Experimental Protocols: A Closer Look at the Methodologies
The methodologies employed in these studies, while all centered on molecular docking, exhibit variations in the software and specific parameters used.
Study 1: Antimicrobial Benzothiophenes
The detailed experimental protocol for the molecular docking in this study was not available in the provided information. The study mentions employing Quantitative Structure-Activity Relationship (QSAR) modeling alongside molecular docking.[1]
Study 2: Anticancer Tetrahydrobenzo[b]thiophenes
The molecular docking studies in this research were performed using the Molecular Operating Environment (MOE, 2019.0102) software.[2] The general workflow is outlined below.
Caption: Molecular docking workflow for tetrahydrobenzo[b]thiophene derivatives.
Study 3: Benzothiophene-Chalcones as Cholinesterase Inhibitors
The specific details of the molecular docking protocol, including the software used, were not explicitly mentioned in the available information for this study. The research focused on the synthesis and in-vitro evaluation of the compounds, with molecular docking used to rationalize the structure-activity relationships.
Logical Relationships in Drug Discovery
The process of identifying and optimizing lead compounds often follows a structured workflow, integrating computational and experimental approaches.
Caption: Integrated workflow for drug discovery and development.
References
Confirming the Molecular Weight of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Mass Spectrometry Guide
For researchers, scientists, and professionals in drug development, precise molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the molecular weight of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a compound of interest in medicinal chemistry. We present detailed experimental protocols and supporting data to ensure accurate and reproducible results.
The theoretical molecular weight of this compound (C₁₀H₈N₂O₄S) is 252.25 g/mol .[1][2] This guide will outline the methodology to experimentally verify this value using high-resolution mass spectrometry.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of a specific analyte. For this compound, a small organic molecule with moderate polarity, several methods are applicable. The table below compares the most suitable techniques, highlighting their respective advantages for this particular analysis.
| Ionization Technique | Principle | Expected Ion | Advantages for this Compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and ultimately gas-phase ions. | [M+H]⁺ (m/z 253.02) | Soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion peak. Ideal for polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. | [M+H]⁺ (m/z 253.02) | Suitable for less polar compounds than ESI. Can tolerate higher flow rates and less pure solvents. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | [M+H]⁺ (m/z 253.02) | High sensitivity and suitable for analyzing samples from complex mixtures. |
Recommendation: Electrospray Ionization (ESI) in positive ion mode is the recommended technique for its ability to generate a strong protonated molecular ion ([M+H]⁺) with minimal fragmentation, facilitating unambiguous molecular weight confirmation.
Predicted Fragmentation Pattern
Understanding the potential fragmentation of this compound is crucial for interpreting the resulting mass spectrum. The primary fragmentation pathways are expected to involve the loss of the methoxy group from the ester, the nitro group, and potentially cleavage of the thiophene ring.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 253.02 | 222.01 | 31.01 (CH₃O) | Loss of the methoxy radical from the ester group. |
| 253.02 | 207.01 | 46.01 (NO₂) | Loss of the nitro group. |
| 222.01 | 176.00 | 46.01 (NO₂) | Subsequent loss of the nitro group from the [M+H-CH₃O]⁺ fragment. |
Experimental Protocol: High-Resolution Mass Spectrometry
This section details the step-by-step procedure for confirming the molecular weight of this compound using a high-resolution mass spectrometer with an ESI source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
- Vortex the solution to ensure complete dissolution.
- Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
- Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).
2. Instrumentation and Parameters:
- Mass Spectrometer: A high-resolution instrument such as an Orbitrap or TOF mass spectrometer.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Sheath Gas and Auxiliary Gas Flow Rate: Optimize for stable spray (e.g., 30 and 10 arbitrary units, respectively).
- Capillary Temperature: 250 - 300 °C.
- Mass Range: Scan from m/z 100 to 500.
- Resolution: Set to a minimum of 60,000 to ensure accurate mass measurement.
3. Data Acquisition and Analysis:
- Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
- Process the raw data using the instrument's software.
- Identify the peak corresponding to the protonated molecule ([M+H]⁺).
- Compare the experimentally measured monoisotopic mass to the theoretical exact mass of the [M+H]⁺ ion (253.0274). The mass accuracy should be within 5 ppm.
- Analyze the spectrum for the presence of the predicted fragment ions to further confirm the compound's identity.
Visualizing the Workflow and Confirmation Logic
To clearly illustrate the experimental process and the logic behind the confirmation, the following diagrams are provided.
Caption: Experimental workflow for molecular weight confirmation.
References
Safety Operating Guide
Safe Disposal of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 34674-75-4), a compound that requires careful handling due to its chemical structure, which includes aromatic amine, nitro, and sulfur-containing heterocyclic groups.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations. The following are general safety protocols to be observed when handling this compound.
Personal Protective Equipment (PPE):
Always wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves are essential.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If handling the compound as a powder or in a volatile solution outside of a fume hood, a certified respirator is necessary.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any materials contaminated with it is to manage them as hazardous waste through a licensed and approved waste disposal company.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to the presence of nitro and aromatic amine functional groups, this compound should be treated as hazardous waste. Aromatic nitro compounds can be toxic and environmentally harmful, while aromatic amines are a class of chemicals with potential carcinogenic properties.[1][2]
-
Segregation: It is critical to segregate this chemical waste from other waste streams to prevent dangerous reactions.[3] Do not mix with acids, bases, oxidizing agents, or other incompatible chemicals.[4] Keep halogenated and non-halogenated solvent waste in separate containers.[5]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound waste in a designated, robust, and chemically resistant container with a secure lid.[2]
-
Any materials that have come into contact with the solid compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container.[2]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container.[2]
-
Ensure that the solvent is compatible with the other contents of the container and that the container material is appropriate for the solvent.
-
3. Labeling of Hazardous Waste:
Proper labeling is a critical step in the waste management process.[3] The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and its CAS Number: 34674-75-4 .[6][7]
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The date when the waste was first added to the container (accumulation start date).
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be a cool, well-ventilated space, away from direct sunlight, heat sources, and incompatible materials.[4]
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste.[2]
-
Provide the waste disposal company with all necessary information about the chemical, including its name, CAS number, and any available safety data.
6. Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][9]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but it is essential to deface or remove the original label.[9]
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound [cymitquimica.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
